5-Hydroxypyrimidine-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxypyrimidine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O/c6-1-5-7-2-4(9)3-8-5/h2-3,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZDLOQYHSUCOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663884 | |
| Record name | 5-Hydroxypyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345642-86-6 | |
| Record name | 5-Hydroxypyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxypyrimidine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Hydroxypyrimidine-2-carbonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-Hydroxypyrimidine-2-carbonitrile
Introduction
This compound is a heterocyclic organic compound featuring a pyrimidine core, a foundational structure in numerous biologically vital molecules, including the nucleobases cytosine, thymine, and uracil.[1][2][3] With the molecular formula C₅H₃N₃O and a molecular weight of approximately 121.10 g/mol , this compound is distinguished by a hydroxyl group at the 5-position and a cyano group at the 2-position of the aromatic ring.[4] These functional groups impart a unique reactivity profile, making it a highly versatile and valuable building block in medicinal chemistry and synthetic organic chemistry.[4][5]
The pyrimidine scaffold itself is a privileged pharmacophore, with its derivatives exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7] The strategic placement of the electron-withdrawing cyano group and the electron-donating hydroxyl group on this π-deficient ring system creates a molecule with distinct electronic characteristics, influencing its interaction with biological targets and its utility in the synthesis of more complex molecules.[2][4] This guide provides an in-depth analysis of the core chemical properties, synthesis, reactivity, and spectroscopic characterization of this compound for researchers, scientists, and drug development professionals.
Structural and Electronic Properties
Core Structure and Electronic Effects
The pyrimidine ring is inherently electron-deficient, or π-deficient, due to the presence of two electronegative nitrogen atoms at positions 1 and 3.[2][6] This deficiency is significantly amplified in this compound by the potent electron-withdrawing cyano (-C≡N) group at the 2-position. This electronic feature makes the 2-, 4-, and 6-positions particularly susceptible to nucleophilic attack.[2] Conversely, electrophilic aromatic substitution, which is generally difficult on pyrimidines, is most feasible at the 5-position, the least electron-deficient carbon on the ring.[2][6] The hydroxyl group at this position further influences the ring's reactivity.
Tautomerism: The Keto-Enol Equilibrium
A critical chemical property of hydroxypyrimidines is their ability to exist as tautomers. This compound is expected to exist in a tautomeric equilibrium with its keto form, 2-Cyano-1H-pyrimidin-5(6H)-one . While the "hydroxy" (enol) form is aromatic, the "one" (keto) form breaks this aromaticity. The position of this equilibrium can be influenced by factors such as the solvent, pH, and temperature. Experimental and theoretical studies on related hydroxypyrimidines, such as 4-hydroxypyrimidine, confirm that such keto-enol equilibria are fundamental to their chemistry and biological function.[8][9][10]
Caption: Tautomeric equilibrium of this compound.
Synthesis Methodologies
The synthesis of this compound can be approached through several strategies common in heterocyclic chemistry, including multicomponent condensations and cyclization reactions.[4] A robust and widely applicable method for introducing a cyano group at the 2-position of a pyrimidine ring involves the nucleophilic displacement of a suitable leaving group by a cyanide salt.[11][12]
Exemplary Synthesis Workflow: Sulfone Displacement
This protocol is a representative example based on established methodologies for the synthesis of 2-cyanopyrimidines.[11][12] It involves the activation of the 2-position via a methylthioether, subsequent oxidation to a methylsulfone (a superior leaving group), and final displacement with cyanide.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol (Exemplary)
Step 1: Oxidation of 5-Hydroxy-2-(methylthio)pyrimidine to 5-Hydroxy-2-(methylsulfonyl)pyrimidine
-
Dissolve 5-hydroxy-2-(methylthio)pyrimidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 2.2 eq) portion-wise, maintaining the temperature below 5 °C. The use of a slight excess ensures complete conversion of the thioether to the sulfone.[11]
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude sulfone intermediate.
Step 2: Cyanation to this compound
-
Dissolve the crude 5-hydroxy-2-(methylsulfonyl)pyrimidine intermediate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add potassium cyanide (KCN) or sodium cyanide (NaCN) (approx. 1.5 eq). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to 60-80 °C and stir for 2-4 hours. The displacement of the sulfinate group is typically efficient under these conditions.[12]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution carefully with dilute HCl to a pH of ~5-6 to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Spectroscopic Characterization (Predictive Analysis)
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale / Comments |
| ¹H NMR | Pyrimidine H-4/H-6 | δ 8.5 - 8.9 ppm (singlets) | The two protons on the electron-deficient pyrimidine ring are expected to be significantly deshielded. Data from a related compound, 5-benzyloxy-2-cyanopyrimidine, shows these protons at δ 8.79 ppm.[13] |
| Hydroxyl O-H | δ 9.0 - 11.0 ppm (broad singlet) | The hydroxyl proton is acidic and its signal is typically broad and variable, depending on solvent and concentration. | |
| ¹³C NMR | C2 (C-CN) | δ 155 - 160 ppm | The carbon attached to two ring nitrogens and the cyano group will be significantly downfield. |
| C4 / C6 | δ 158 - 165 ppm | These carbons are adjacent to ring nitrogens and are highly deshielded. | |
| C5 (C-OH) | δ 140 - 150 ppm | The carbon bearing the hydroxyl group. | |
| C≡N (Nitrile) | δ 115 - 120 ppm | The nitrile carbon typically appears in this region. 2,4-diaminopyrimidine-5-carbonitrile shows its nitrile carbon at δ 117.0 ppm.[15] | |
| IR Spectroscopy | O-H stretch | 3200 - 3500 cm⁻¹ (broad) | Characteristic of the hydroxyl group. |
| C-H stretch (aromatic) | 3000 - 3100 cm⁻¹ (sharp, weak) | Aromatic C-H vibrations.[17] | |
| C≡N stretch (nitrile) | 2220 - 2240 cm⁻¹ (sharp, strong) | This is a highly characteristic and easily identifiable peak for the nitrile functional group.[14] | |
| C=N, C=C stretch | 1550 - 1650 cm⁻¹ (multiple bands) | Vibrations from the pyrimidine ring structure, located in the fingerprint region.[16] | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z ≈ 121.03 | Corresponding to the molecular formula C₅H₃N₃O.[18] |
Chemical Reactivity and Derivatization
The dual functionality of this compound provides multiple handles for chemical modification, making it a valuable intermediate for building molecular complexity.
Caption: Key reaction sites on this compound.
-
Reactions at the 5-Hydroxyl Group : The hydroxyl group can readily undergo O-alkylation or O-acylation reactions.[5] This allows for the introduction of various side chains, which is a common strategy in drug design to modulate properties like solubility, lipophilicity, and target binding.
-
Reactions at the 2-Cyano Group : The nitrile group is susceptible to nucleophilic attack. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide and subsequently to the carboxylic acid, as demonstrated in the synthesis of 5-hydroxy pyrimidine-2-carboxylic acid.[4][13] It can also react with other nucleophiles, such as sodium azide, to form tetrazole rings, another important pharmacophore.
-
Reactions on the Pyrimidine Ring : While the ring is generally deactivated towards electrophiles, the π-deficient nature facilitates nucleophilic aromatic substitution (SₙAr) if a suitable leaving group is present at the 4- or 6-positions.[2]
Applications in Research and Drug Development
The unique chemical properties of this compound make it a compound of significant interest for drug discovery professionals.
-
Anticancer Activity : Pyrimidine-5-carbonitrile derivatives have been extensively designed and synthesized as potent anticancer agents.[19][20] Many of these compounds function as tyrosine kinase inhibitors, specifically targeting the epidermal growth factor receptor (EGFR), including mutant forms that confer resistance to existing therapies.[4][19] The cyano group often plays a crucial role by forming key hydrogen bonds within the ATP-binding pocket of the kinase.[4]
-
Anti-inflammatory Potential : Related structures have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an important enzyme in the inflammatory pathway.[4][21] This suggests that derivatives of this compound could be developed as novel anti-inflammatory drugs.
-
Antimicrobial Properties : The pyrimidine core is present in many antimicrobial agents, and some derivatives of this compound have demonstrated effectiveness against various bacterial strains.[4]
-
Molecular Hybridization : It serves as an excellent scaffold for molecular hybridization, where it is combined with other pharmacophores like coumarin or thiazole.[4] This strategy aims to create multi-target agents with enhanced therapeutic efficacy and a reduced potential for drug resistance.
Conclusion
This compound is a multifaceted heterocyclic compound with a rich chemical profile. Its distinct electronic properties, governed by the π-deficient pyrimidine ring and its functional groups, lead to predictable reactivity at the hydroxyl and cyano moieties. This predictable reactivity, combined with its role as a privileged scaffold in biologically active molecules, establishes it as a cornerstone intermediate for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, characterization, and chemical behavior is essential for researchers aiming to leverage its potential in the fields of medicinal chemistry, drug discovery, and materials science.
References
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- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
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- 9. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]
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- 19. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Molecular Structure of 5-Hydroxypyrimidine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Foreword
The pyrimidine scaffold is a fundamental heterocyclic motif that forms the structural core of numerous biologically active molecules, including the nucleobases of DNA and RNA.[1] This privileged structure has inspired the development of a vast array of synthetic derivatives with a wide spectrum of pharmacological activities, making it a cornerstone of modern medicinal chemistry.[1][2] Among these, 5-Hydroxypyrimidine-2-carbonitrile stands out as a versatile building block and a pharmacophore of significant interest. Its unique arrangement of functional groups—a hydroxyl, a cyano, and the pyrimidine core—offers a rich landscape for chemical modification and biological interaction. This guide provides a comprehensive technical overview of the molecular structure of this compound, delving into its electronic properties, spectroscopic signature, and its pivotal role in the design of novel therapeutic agents.
Core Molecular Structure and Physicochemical Properties
This compound is a small organic molecule with the chemical formula C₅H₃N₃O and a molecular weight of approximately 121.10 g/mol .[3][4] The core of the molecule is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This ring is substituted with a hydroxyl (-OH) group at the 5-position and a nitrile (-C≡N) group at the 2-position.
Key Structural Identifiers:
| Property | Value | Source |
| CAS Number | 345642-86-6 | [3] |
| Molecular Formula | C₅H₃N₃O | [3][4] |
| Molecular Weight | 121.10 g/mol | [3][4] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | C1=C(C=NC(=N1)C#N)O | [3][4] |
| InChI Key | UFZDLOQYHSUCOS-UHFFFAOYSA-N | [3][4] |
The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (nitrile group and ring nitrogens) within a compact, rigid framework makes this molecule particularly interesting for establishing specific interactions with biological targets.
1.1. Tautomerism: A Critical Consideration
A crucial aspect of the molecular structure of 5-hydroxypyrimidine is the potential for tautomerism. Hydroxypyrimidines can exist in equilibrium between the hydroxyl (enol) form and the keto (pyrimidone) form.[5][6][7] In the case of this compound, this equilibrium would be between the depicted 5-hydroxy form and its 5-oxo tautomer. The predominant tautomeric form in a given environment (solution or solid state) is influenced by factors such as solvent polarity, pH, and temperature.[8][9] Understanding the tautomeric preference is paramount for accurately predicting its binding mode with protein targets, as it dictates the hydrogen bonding pattern. Quantum chemical calculations and spectroscopic studies are often employed to determine the relative stabilities of these tautomers.[8]
Figure 1: Tautomeric equilibrium of this compound.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
The elucidation and confirmation of the molecular structure of this compound rely on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.[10] For this compound, both ¹H and ¹³C NMR are essential.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The protons on the pyrimidine ring will appear as distinct signals, with their chemical shifts and coupling patterns providing information about their electronic environment and connectivity.[11][12] The hydroxyl proton will typically appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.[11] The number of signals and their integrations would confirm the number of unique protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule.[11] The chemical shift of the carbon atom in the nitrile group will be in a characteristic downfield region.[13] The carbons of the pyrimidine ring will have chemical shifts indicative of their aromatic and heterocyclic nature.[13] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although none of the latter two are present in this molecule.[10]
2.2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[14]
Expected IR Absorption Bands:
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Notes |
| O-H (hydroxyl) | Stretching | 3200-3600 | Broad peak due to hydrogen bonding.[15] |
| C≡N (nitrile) | Stretching | 2210-2260 | A sharp, medium-intensity peak.[16][17] |
| C=N, C=C (aromatic ring) | Stretching | 1400-1600 | Multiple sharp peaks. |
| C-O (hydroxyl) | Stretching | 1050-1250 | |
| C-H (aromatic) | Bending (out-of-plane) | 650-900 |
The presence of a strong, sharp band around 2220 cm⁻¹ is a clear indicator of the nitrile functional group.[16] The broad absorption in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretch of the hydroxyl group, with the broadening being a consequence of intermolecular hydrogen bonding.[15][18]
2.3. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions.[19] It provides the exact molecular weight of the compound and information about its fragmentation pattern, which can aid in structural elucidation.
For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (approximately 121.10).[3] The fragmentation pattern would likely involve the loss of small, stable molecules or radicals such as HCN, CO, and the cyano radical (•CN). High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments with high accuracy.[19]
Synthesis and Reactivity
The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the cyclization of appropriate precursors that contain the necessary hydroxyl and cyano functionalities.[3] Microwave-assisted synthesis has also been explored to improve reaction rates and yields.[3] A three-component condensation reaction involving an aromatic aldehyde, ethyl cyanoacetate, and a diamine under alkaline conditions is another reported method for generating pyrimidine derivatives.[3]
A patent describes a synthesis method for the related 5-hydroxy pyrimidine-2-carboxylic acid, which involves the reaction of 5-bromo-2-cyanopyrimidine with phenylcarbinol to generate 5-benzyloxy-2-cyanopyrimidine, followed by reaction in an alkaline condition and subsequent acidification to yield the target compound.[20]
The reactivity of this compound is dictated by its functional groups. The cyano group can undergo nucleophilic attack, and the molecule can participate in condensation reactions.[3]
Figure 2: A generalized workflow for the synthesis of pyrimidine derivatives.
Role in Drug Discovery and Medicinal Chemistry
The pyrimidine core is a prevalent feature in a multitude of approved drugs and clinical candidates.[21][22] Pyrimidine derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] this compound, with its versatile structure, serves as a valuable starting point for the design of novel therapeutic agents.
4.1. As a Scaffold for Kinase Inhibitors
A significant application of pyrimidine derivatives is in the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Pyrimidine-based compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and blocking their activity.[1][23] The structural features of this compound, including its hydrogen bonding capabilities and aromatic nature, make it an attractive scaffold for designing potent and selective kinase inhibitors. For instance, pyrimidine-5-carbonitrile derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[24][25]
Figure 3: Mechanism of action for pyrimidine-based kinase inhibitors.
4.2. Antimicrobial and Anti-inflammatory Potential
Research has also indicated that derivatives of this compound exhibit antimicrobial and anti-inflammatory properties.[3] Some compounds have shown efficacy against various bacterial strains.[3] Additionally, related structures have been studied for their potential as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[3][26]
4.3. Hybridization Strategies
An emerging strategy in drug design is the creation of hybrid molecules that combine two or more pharmacophores to target multiple biological pathways simultaneously.[3] this compound has been hybridized with other bioactive moieties, such as coumarin and thiazole, to generate compounds with enhanced anticancer and anti-inflammatory activities.[3]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is classified as harmful if swallowed and causes skin and serious eye irritation.[27][28] It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[27][28][29][30] The compound should be stored in a dry, well-ventilated place, typically at 2-8°C.
Conclusion
This compound is a molecule of significant interest to the scientific and drug development communities. Its well-defined molecular structure, characterized by a unique combination of functional groups, provides a versatile platform for the synthesis of novel compounds with diverse biological activities. A thorough understanding of its physicochemical properties, particularly its tautomeric nature, and its spectroscopic signature is essential for its effective utilization in medicinal chemistry. As research continues to uncover the therapeutic potential of pyrimidine derivatives, this compound is poised to remain a valuable tool in the quest for new and improved medicines.
References
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- 2. benchchem.com [benchchem.com]
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- 5. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 6. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pleiades.online [pleiades.online]
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- 19. benchchem.com [benchchem.com]
- 20. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]
- 21. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Advances in Pyrimidine-Based Drugs [ouci.dntb.gov.ua]
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- 24. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies | MDPI [mdpi.com]
- 27. fishersci.com [fishersci.com]
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5-Hydroxypyrimidine-2-carbonitrile CAS number 345642-86-6
An In-Depth Technical Guide to 5-Hydroxypyrimidine-2-carbonitrile (CAS: 345642-86-6)
Foreword
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts and provide a deeper understanding of the molecule's chemical logic, its strategic applications, and the rationale behind its handling and synthesis. The pyrimidine scaffold is a cornerstone of medicinal chemistry, and this particular derivative, with its unique hydroxylation and cyano-functionalization, presents a versatile platform for innovation.[1][2] This document is structured to guide you from its fundamental properties through to its complex applications, grounded in established scientific principles and methodologies.
Molecular Profile and Physicochemical Properties
This compound is a heterocyclic organic compound built upon a pyrimidine core.[1] This core structure is biologically significant as it is found in nucleobases like cytosine and uracil, making its analogues of immediate interest for biochemical studies and pharmaceutical design.[1][2] The placement of a hydroxyl group at the 5-position and a cyano group at the 2-position creates a molecule with distinct electronic properties and multiple reactive sites, enabling a wide range of chemical transformations.
Below is the fundamental structural and identifying information for this compound.
Table 1: Core Compound Identification
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 345642-86-6 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₅H₃N₃O | [1][3] |
| Molecular Weight | 121.10 g/mol | [1][4] |
| Canonical SMILES | C1=C(C=NC(=N1)C#N)O | [1] |
| InChI Key | UFZDLOQYHSUCOS-UHFFFAOYSA-N |[1] |
Caption: Chemical structure of this compound.
Table 2: Physicochemical and Handling Data
| Parameter | Value / Recommendation | Source |
|---|---|---|
| Physical Form | Solid | |
| Purity | Typically ≥97% | [4] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | |
| Shipping Temperature | Normal / Ambient | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | |
| Signal Word | Warning |
| Precautionary Statement | P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | |
Synthesis Pathways and Chemical Reactivity
The synthesis of pyrimidine derivatives is a well-established field, often involving condensation reactions.[5][6] For this compound, several strategies are viable, leveraging the principles of heterocyclic chemistry to construct the core ring system.
Common Synthetic Approaches
-
Three-Component Condensation: This is a convergent and efficient method for building the pyrimidine ring. It typically involves the reaction of an aldehyde, a compound with an active methylene group (like ethyl cyanoacetate), and a diamine or amidine derivative under alkaline conditions.[1] The choice of starting materials directly dictates the substitution pattern on the final pyrimidine ring.
-
Cyclization of Precursors: An alternative strategy involves the cyclization of a linear precursor that already contains the necessary atoms and functional groups.[1] This method offers good control over the final structure, assuming a suitable precursor can be synthesized efficiently.
-
Microwave-Assisted Synthesis: To improve reaction kinetics and yields, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool.[1] The controlled and rapid heating accelerates the reaction, making it an attractive option for library synthesis and process optimization.[1]
Detailed Protocol: Synthesis from 5-Bromo-2-cyanopyrimidine
A documented route involves the conversion of a halogenated precursor, which provides a reliable method for introducing the hydroxyl group via nucleophilic substitution. A related synthesis is detailed in a patent for the production of 5-hydroxy pyrimidine-2-carboxylic acid, where 5-benzyloxy-2-cyanopyrimidine is a key intermediate.[7] This intermediate is formed by reacting 5-bromo-2-cyanopyrimidine with benzyl alcohol.[7] The subsequent cleavage of the benzyl ether would yield the target this compound.
Workflow Rationale: This process is a two-step sequence. First, a nucleophilic aromatic substitution (SNAr) reaction is performed where the benzyloxy group displaces the bromide. The benzyl group serves as a protecting group for the hydroxyl functionality. The second step is a deprotection (hydrogenolysis) to reveal the final hydroxyl group.
Caption: Simplified workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Part 1: Synthesis of 5-(Benzyloxy)pyrimidine-2-carbonitrile Intermediate [7]
-
Reactor Setup: In a reaction vessel equipped with a condenser and magnetic stirrer, dissolve 5-bromo-2-cyanopyrimidine and benzyl alcohol in a suitable solvent like toluene.
-
Addition of Reagents: Add cesium carbonate (as a base), cuprous iodide (CuI), and a ligand such as 1,10-phenanthroline. The copper catalyst is crucial for facilitating this type of Ullmann condensation/SNAr reaction.
-
Reaction: Heat the mixture, typically between 80-110°C, and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure and purify the resulting residue by column chromatography to isolate the 5-benzyloxy-2-cyanopyrimidine intermediate.
-
-
Part 2: Deprotection to Yield Final Product
-
Hydrogenolysis Setup: Dissolve the purified intermediate from Part 1 in a solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Add a palladium on activated carbon catalyst (10% Pd/C).
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Isolation: Monitor the reaction until completion. Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield the final product, this compound.
-
Applications in Drug Discovery and Chemical Biology
The true value of this compound lies in its versatility as a scaffold and intermediate in the development of novel bioactive compounds.[1] Its structure is a frequent starting point for generating libraries of molecules for screening.
Role as a Pharmaceutical Intermediate
The pyrimidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2] this compound serves as a key building block for more complex molecules due to its multiple points for diversification.[1]
-
Anti-inflammatory Agents (COX-2 Inhibition): Derivatives of this compound have been investigated as potential cyclooxygenase-2 (COX-2) inhibitors.[1] The rationale for this activity lies in the specific architecture of the COX-2 active site, which contains a valine residue (Val523) that creates a larger binding pocket compared to the isoleucine (Ile523) found in COX-1. This structural difference allows the larger, substituted pyrimidine derivatives to bind with higher selectivity to COX-2, which is a key target for reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.[1]
-
Anticancer Potential: Preliminary studies suggest that derivatives may possess anticancer properties.[1] The pyrimidine core can be functionalized to mimic endogenous nucleobases, thereby interfering with DNA synthesis and cell division in rapidly proliferating cancer cells.[8] Furthermore, hybrid molecules integrating the 5-hydroxypyrimidine core with other pharmacophores, such as coumarin, have been designed to create agents with enhanced anticancer and anti-inflammatory effects, potentially acting on multiple biological pathways simultaneously.[1]
-
Antimicrobial Properties: The scaffold has been used to develop compounds with activity against various bacterial strains.[1] The nitrogen-rich heterocyclic system is adept at coordinating with metal ions in bacterial enzymes, disrupting their function.
Caption: Core applications of the this compound scaffold.
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for ensuring laboratory safety and maintaining the integrity of the compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[9] Work should be conducted in a well-ventilated area or under a chemical fume hood.[10]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with a recommended temperature range of 2-8°C. Avoid contact with strong oxidizing agents, acids, and bases.[10][11]
-
Spill & Disposal: In case of a spill, avoid creating dust.[9] Pick up the material mechanically and place it in a suitable, closed container for disposal.[9] Dispose of surplus and non-recyclable solutions through a licensed disposal company, in accordance with local, state, and federal regulations.[9]
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[9][10]
-
Skin: Wash off with soap and plenty of water. If irritation persists, consult a physician.[9][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[12]
-
References
- 1. Buy this compound | 345642-86-6 [smolecule.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. keyorganics.net [keyorganics.net]
- 4. This compound - CAS:345642-86-6 - Sunway Pharm Ltd [3wpharm.com]
- 5. bu.edu.eg [bu.edu.eg]
- 6. growingscience.com [growingscience.com]
- 7. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]
- 8. japsonline.com [japsonline.com]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. anaquahk.com [anaquahk.com]
5-Hydroxypyrimidine-2-carbonitrile solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 5-Hydroxypyrimidine-2-carbonitrile
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry, often serving as a key intermediate in the development of novel therapeutic agents.[1] A comprehensive understanding of its physicochemical properties, particularly solubility and chemical stability, is paramount for its effective application in drug discovery and development. Poor solubility can hinder formulation and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradants. This technical guide provides a robust framework for characterizing the solubility and stability of this compound. It details validated experimental protocols, explains the scientific rationale behind methodological choices, and offers a blueprint for data interpretation and presentation, empowering researchers to generate reliable and reproducible data essential for advancing their research and development programs.
Introduction: The Critical Role of Physicochemical Profiling
The journey of a chemical entity from a laboratory curiosity to a viable drug candidate is paved with rigorous scientific evaluation. Among the earliest and most critical assessments are those of solubility and stability. This compound, with its pyrimidine core, hydroxyl group, and cyano moiety, possesses a unique electronic and structural profile that dictates its behavior in various chemical environments.[1] The pyrimidine ring is a cornerstone of many biological molecules, and understanding how substituents modify its properties is key to rational drug design.[1]
This guide is structured not as a rigid template, but as a logical progression of scientific inquiry. We will first establish the foundational physicochemical properties of the molecule, then delve into a comprehensive methodology for solubility profiling across a range of relevant solvents and pH conditions. Subsequently, we will explore a systematic approach to evaluating its chemical stability under forced degradation conditions, as recommended by international regulatory guidelines.[2] The protocols described herein are designed to be self-validating, providing researchers with a trustworthy methodology for generating critical data.
Core Compound Properties
A foundational understanding begins with the basic molecular characteristics.
| Property | Value | Source |
| CAS Number | 345642-86-6 | [3] |
| Molecular Formula | C₅H₃N₃O | [1][3] |
| Molecular Weight | 121.10 g/mol | [1][3] |
| Appearance | Solid | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
| InChI Key | UFZDLOQYHSUCOS-UHFFFAOYSA-N | [1][3] |
The recommended storage conditions suggest a potential sensitivity to moisture and/or temperature, underscoring the importance of the stability studies detailed in this guide.[3]
Aqueous and Organic Solubility Profiling
Solubility is a gatekeeper property. It dictates the achievable concentration in biological assays, influences absorption and bioavailability, and impacts the feasibility of formulation development. A thorough understanding of a compound's solubility in both aqueous and organic media is therefore non-negotiable.
Causality Behind Experimental Design
The choice of the shake-flask method for determining thermodynamic solubility is deliberate. It is considered the "gold standard" for its ability to ensure that a true equilibrium is reached between the solid and dissolved states of the compound, providing the most accurate and reliable solubility value. The selection of solvents is designed to cover a wide polarity range and provide data relevant to different applications:
-
Aqueous Buffers (pH 3.0, 7.4, 9.0): These are essential to understand how ionization affects solubility. pH 7.4 mimics physiological conditions, while acidic and basic conditions are relevant to the gastrointestinal tract and potential formulation strategies.
-
Organic Solvents (DMSO, Ethanol, Acetonitrile): These are commonly used for preparing stock solutions for biological screening and as co-solvents in formulations.
Experimental Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Assessment.
Detailed Protocol: Equilibrium Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a 2 mL glass vial. Ensure the amount is sufficient to result in visible undissolved solid after equilibration.
-
Solvent Addition: Add 1 mL of the selected solvent (e.g., pH 7.4 phosphate buffer, DMSO, etc.) to each vial.
-
Equilibration: Seal the vials and place them on a rotational shaker in a temperature-controlled environment (e.g., 25°C). Allow the samples to equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution: Accurately dilute the supernatant with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method (as described in section 2.4).
-
Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.
Protocol: HPLC-UV Quantification Method
A robust analytical method is the cornerstone of accurate solubility and stability assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and reliable technique.[4]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid. The formic acid is added to improve peak shape and ensure ionization consistency.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a predetermined λmax (e.g., 320 nm, to be determined by UV scan).
-
Validation: The method must be validated for linearity. Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Create a series of calibration standards by serial dilution into the mobile phase. Inject the standards and plot the peak area versus concentration to generate a calibration curve. The correlation coefficient (R²) should be >0.999 for the method to be considered linear and trustworthy.
Data Presentation: Solubility Profile
Quantitative data should be summarized for clear interpretation and comparison.
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |
| Phosphate Buffered Saline | 7.4 | 25 | Experimental Value |
| Citrate Buffer | 3.0 | 25 | Experimental Value |
| Borate Buffer | 9.0 | 25 | Experimental Value |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | Experimental Value |
| Ethanol | N/A | 25 | Experimental Value |
| Acetonitrile | N/A | 25 | Experimental Value |
Chemical Stability and Forced Degradation
Stability testing is a critical component of drug development that establishes the shelf-life of a product and identifies its degradation products.[2] Forced degradation studies, or stress testing, are undertaken to intentionally degrade the compound. This helps to elucidate potential degradation pathways, identify likely degradants, and develop a stability-indicating analytical method capable of separating the parent compound from any impurities.[5]
Rationale for Stress Conditions
The choice of stress conditions is based on FDA and ICH guidelines and is designed to simulate the various environmental factors a compound might encounter during its lifecycle.[2]
-
Hydrolysis: Evaluates susceptibility to degradation in aqueous environments across the pH range of the GI tract. The pyrimidine ring and the nitrile group can both be susceptible to hydrolysis.
-
Oxidation: Assesses reactivity towards oxidative species, which can be encountered in vivo or in certain formulations. The electron-rich pyrimidine ring and the hydroxyl group are potential sites of oxidation.
-
Photostability: Determines if the compound degrades upon exposure to light, which is crucial for packaging and handling decisions.
-
Thermal Stress: Assesses the compound's stability at elevated temperatures, providing data for accelerated stability studies to predict shelf-life.
Experimental Workflow for Forced Degradation
Caption: Workflow for Forced Degradation Stability Study.
Detailed Protocol: Forced Degradation Study
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile.
-
Stress Sample Preparation: For each condition, mix the stock solution with the stressor solution (e.g., 1:1 with 0.2M HCl to get a final concentration of 0.1M HCl). Prepare a control sample diluted with water.
-
Acidic Hydrolysis: 0.1M HCl, incubate at 60°C.
-
Basic Hydrolysis: 0.1M NaOH, incubate at 60°C.
-
Oxidative Degradation: 3% H₂O₂, keep at room temperature.
-
Thermal Degradation: Store the solid compound in a vial at 80°C.
-
Photolytic Degradation: Expose the solid compound to light in an ICH-compliant photostability chamber. A control sample should be wrapped in aluminum foil.
-
-
Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 8, 24 hours, or until ~10-20% degradation is observed).
-
Sample Quenching: Before analysis, acidic samples should be neutralized with an equivalent amount of base, and basic samples with acid.
-
Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with a Photodiode Array (PDA) detector. The PDA detector is critical for assessing peak purity, which confirms that the parent compound peak is free from co-eluting degradants.
-
Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Identify major degradation products by their retention times and relative peak areas.
Potential Degradation Pathways
Based on the chemical structure, several degradation pathways can be hypothesized. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions to form a carboxylic acid (5-Hydroxypyrimidine-2-carboxylic acid). The pyrimidine ring itself can undergo oxidative degradation or ring-opening under harsh conditions.[6][7]
Caption: Hypothetical Degradation Pathways for the Compound.
Data Presentation: Forced Degradation Summary
| Stress Condition | Duration (h) | % Parent Remaining | No. of Degradants | Major Degradant (RT, min) |
| 0.1M HCl (60°C) | 24 | Experimental Value | Experimental Value | Experimental Value |
| 0.1M NaOH (60°C) | 24 | Experimental Value | Experimental Value | Experimental Value |
| 3% H₂O₂ (RT) | 24 | Experimental Value | Experimental Value | Experimental Value |
| Thermal (80°C, solid) | 24 | Experimental Value | Experimental Value | Experimental Value |
| Photolytic (ICH) | 24 | Experimental Value | Experimental Value | Experimental Value |
Conclusion and Forward Look
This guide has outlined a comprehensive, scientifically-grounded strategy for the characterization of the solubility and stability of this compound. By employing the detailed, self-validating protocols for thermodynamic solubility assessment and forced degradation analysis, researchers can generate the high-quality, reliable data necessary for informed decision-making in drug discovery and development. The methodologies described provide not just a set of instructions, but a framework for critical thinking about the physicochemical properties of novel chemical entities. The resulting data will be instrumental in guiding formulation design, predicting in vivo behavior, and ensuring the overall quality and safety of future therapeutic candidates derived from this important chemical scaffold.
References
- 1. Buy this compound | 345642-86-6 [smolecule.com]
- 2. fda.gov [fda.gov]
- 3. This compound | 345642-86-6 [sigmaaldrich.com]
- 4. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iipseries.org [iipseries.org]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]
The 5-Hydroxypyrimidine-2-carbonitrile Scaffold: A Versatile Pharmacophore in Modern Drug Discovery
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including nucleic acids.[1] Within this class, the 5-hydroxypyrimidine-2-carbonitrile scaffold has emerged as a "privileged structure," serving as a versatile core for the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of the biological activities associated with this scaffold and its derivatives. While the parent compound serves as a critical synthetic intermediate, its derivatization has unlocked a remarkable breadth of pharmacological activities, most notably in oncology. This document synthesizes current research, detailing the mechanisms of action, key experimental findings, and validated protocols for evaluating these compounds. We will explore their roles as potent inhibitors of critical signaling kinases such as EGFR, VEGFR-2, and PI3K, as well as their function as anti-inflammatory agents via COX-2 inhibition. By elucidating the structure-activity relationships and providing detailed experimental workflows, this guide aims to equip researchers and drug development professionals with the foundational knowledge to leverage the therapeutic potential of this promising chemical class.
Introduction to the Pyrimidine-5-carbonitrile Core
The this compound molecule is a heterocyclic compound featuring a pyrimidine ring substituted with a hydroxyl group at the 5-position and a nitrile (cyano) group at the 2-position. This specific arrangement of functional groups imparts unique electronic properties and provides multiple points for synthetic modification, making it an ideal starting point for combinatorial chemistry and lead optimization.[1]
The pyrimidine nucleus is renowned for its presence in a wide array of pharmacologically active compounds, including anticancer, antibacterial, anti-inflammatory, and antiviral agents.[2][3] The strategic importance of the this compound scaffold lies in its ability to act as a bioisostere or a key binding motif for various enzymatic targets. Its synthesis, while involving multi-step processes, is well-documented, often starting from precursors like 5-bromo-2-cyanopyrimidine and proceeding through intermediates to yield the target compound.[4]
Anticancer Activity: A Primary Therapeutic Avenue
The most extensively studied biological activity of pyrimidine-5-carbonitrile derivatives is their potent anticancer effect. These compounds have been shown to target several hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and inflammation-mediated growth.
Mechanism of Action: Multi-Targeted Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a frequent driver of oncogenesis. The pyrimidine-5-carbonitrile scaffold has proven to be a highly effective framework for designing inhibitors that target the ATP-binding pocket of various kinases.
EGFR is a tyrosine kinase that, when overactivated, drives tumor cell proliferation, invasion, and metastasis.[5] Several series of pyrimidine-5-carbonitrile derivatives have been developed as potent EGFR inhibitors.
-
Compound 10b , for example, emerged as a potent EGFR inhibitor with an IC₅₀ value of 8.29 nM, comparable to the standard drug erlotinib.[6]
-
Derivatives such as compound 11b have demonstrated efficacy against both wild-type EGFR (EGFRWT) and the notoriously drug-resistant T790M mutant (EGFRT790M), with IC₅₀ values of 0.09 µM and 4.03 µM, respectively.[7] This dual activity is critical for overcoming acquired resistance to first-generation EGFR inhibitors.
-
Further studies have identified compounds like 7c which show promising antitumor activity in CNS and ovarian cancer models, with an IC₅₀ of less than 0.01 µM for CNS cancer cell line SNB-75, linked to its potent inhibition of EGFRT790M.[8]
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, a process largely mediated by the VEGF/VEGFR-2 signaling pathway.[9] Pyrimidine-5-carbonitrile derivatives have been successfully designed to disrupt this pathway.
-
Compound 11e exhibited excellent cytotoxic activity against colon (HCT-116) and breast (MCF-7) cancer cell lines with IC₅₀ values of 1.14 µM and 1.54 µM, respectively.[9][10] Its mechanism was confirmed through direct enzymatic assays, where it potently inhibited VEGFR-2 with an IC₅₀ of 0.61 µM.[9][10]
-
Notably, compound 11e was found to be significantly safer for normal cells, exhibiting a 47.32-fold lower cytotoxicity against normal human fibroblast (WI-38) cells compared to cancer cells.[9][10]
The PI3K/AKT/mTOR pathway is a central node for cell survival, proliferation, and resistance to apoptosis. Its frequent overactivation in cancer makes it a prime therapeutic target.[11]
-
A series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives were developed to target this pathway.[12] Compound 7f from this series proved to be a potent inhibitor of PI3Kδ, PI3Kγ, and AKT-1, with IC₅₀ values of 6.99 µM, 4.01 µM, and 3.36 µM, respectively.[12] Mechanistic studies confirmed that this compound modulates the expression of key proteins in the pathway, including PI3K, p-PI3K, AKT, and p-AKT.[12]
Mechanism of Action: Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in tumors, where it promotes inflammation, angiogenesis, and apoptotic resistance.[5][13] This makes it an attractive target for cancer therapy. Certain pyrimidine-5-carbonitrile derivatives have been designed as selective COX-2 inhibitors.
-
Derivatives hybridizing the cyanopyrimidine core with sulfonamide phenyl moieties have shown remarkable COX-2 inhibition.[14]
-
Compounds 3b, 5b, and 5d were identified as highly potent agents, with COX-2 inhibitory activity comparable to or exceeding that of the reference drug Celecoxib, and significantly more potent than Nimesulide.[14][15] These compounds also demonstrated potent anticancer activity against a panel of cancer cell lines, supporting the dual role of COX-2 inhibition in anti-inflammatory and anticancer effects.[14]
Summary of In Vitro Anticancer Activity
The cytotoxic potential of various pyrimidine-5-carbonitrile derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for several lead compounds are summarized below.
| Compound ID | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4e / 4f | EGFR / COX-2 | Colo 205 (Colon) | 1.66 / 1.83 | [5] |
| 11e | VEGFR-2 | HCT-116 (Colon) | 1.14 | [9][10] |
| 11e | VEGFR-2 | MCF-7 (Breast) | 1.54 | [9][10] |
| 10b | EGFR | HepG2 (Liver) | 3.56 | [6] |
| 11b | EGFRWT/T790M | A549 (Lung) | 2.4 | [7] |
| 7c | EGFRT790M / PI3K | SNB-75 (CNS) | < 0.01 | [8] |
| SNK-578 | Not Specified | B16 Melanoma (in vivo) | 10-25 mg/kg | [16] |
Other Investigated Biological Activities
While oncology is the primary focus, the versatile scaffold has been explored for other therapeutic applications.
-
Anti-inflammatory Activity: Directly linked to the COX-2 inhibition mechanism, many of these compounds show potential for treating inflammatory disorders.[1][14]
-
Antimicrobial Activity: Some derivatives have been screened for their effectiveness against various bacterial and fungal strains, showing moderate activity.[1][17][18]
-
Antiviral Activity: The related dihydroxypyrimidine (DHP) core, which shares structural similarities, has been successfully employed to develop inhibitors against viral enzymes, such as the pUL89 endonuclease of human cytomegalovirus (HCMV), validating the broader utility of pyrimidine-based scaffolds in antiviral research.[19]
Methodologies & Experimental Protocols
Scientific integrity requires robust and reproducible methodologies. This section details the standard protocols used to synthesize and evaluate the biological activity of this compound derivatives.
General Synthesis Workflow
The synthesis of a library of pyrimidine-5-carbonitrile derivatives typically follows a convergent strategy, beginning with the construction of the core pyrimidine ring, followed by diversification. A common approach is the Biginelli reaction or a similar multi-component cyclocondensation.
This multi-step process allows for the systematic introduction of different substituents at various positions on the pyrimidine ring, enabling the exploration of structure-activity relationships (SAR).[9][20][21]
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is ubiquitously used to determine the IC₅₀ values of potential anticancer compounds.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol: [22]
-
Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 1.0 x 10⁴ cells/well. Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.
-
Causality: This initial incubation allows cells to recover from plating and enter a logarithmic growth phase, ensuring that the assay measures the effect of the compound on proliferating cells.
-
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a defined period (typically 24-72 hours).
-
MTT Addition: After the treatment period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Causality: This incubation period is critical to allow for sufficient reduction of MTT to formazan by viable cells.
-
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the insoluble purple formazan crystals.
-
Causality: DMSO is an effective organic solvent that completely dissolves the formazan crystals, resulting in a homogenous colored solution necessary for accurate spectrophotometric measurement.
-
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration (log scale) and use non-linear regression analysis to determine the IC₅₀ value.
Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)
To confirm that the cytotoxic effects of a compound are due to the inhibition of a specific kinase, a direct enzymatic assay is required. An ELISA-based format is a common and high-throughput method.
Principle: This assay measures the ability of a compound to inhibit a kinase from phosphorylating its substrate. The amount of phosphorylated substrate is then detected using a specific antibody and a secondary antibody conjugated to an enzyme (like HRP), which generates a colorimetric or chemiluminescent signal.
Step-by-Step Protocol: [9][22]
-
Plate Coating: Coat a 96-well plate with a specific antibody that captures the target kinase (e.g., EGFR, VEGFR-2) or with the kinase substrate itself. Incubate and then wash to remove unbound material.
-
Kinase Reaction: Add the recombinant kinase enzyme to each well. Then, add the test compounds at various concentrations, followed by the addition of ATP and the kinase's specific substrate (if not already coated on the plate). Allow the reaction to proceed for a set time at an optimal temperature (e.g., 37°C).
-
Causality: This step reconstitutes the enzymatic reaction in vitro. The test compound competes with ATP or binds to an allosteric site, preventing the phosphorylation of the substrate.
-
-
Detection: Wash the plate to remove reactants. Add a primary antibody that specifically recognizes the phosphorylated form of the substrate. Incubate and wash.
-
Signal Generation: Add a secondary antibody conjugated to Horseradish Peroxidase (HRP). Incubate and wash. Finally, add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate. HRP will catalyze the conversion of TMB into a blue-colored product, which turns yellow upon the addition of a stop solution (e.g., sulfuric acid).
-
Measurement and Analysis: Read the absorbance at 450 nm. The signal intensity is inversely proportional to the inhibitory activity of the compound. Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
Future Directions and Conclusion
The this compound scaffold and its derivatives represent a highly productive field of research in drug discovery. The wealth of data on their anticancer activity, particularly as multi-targeted kinase inhibitors, underscores their therapeutic potential.
Future research should focus on:
-
Overcoming Resistance: Continued design of derivatives that potently inhibit drug-resistant mutant kinases (e.g., EGFRT790M) is essential.[7]
-
Dual-Target Inhibitors: Exploring compounds that simultaneously inhibit multiple oncogenic pathways (e.g., EGFR and PI3K) could offer synergistic effects and combat pathway redundancy.[8]
-
Improving Pharmacokinetics: In silico and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial to optimize the drug-like properties of lead compounds, ensuring good oral bioavailability and appropriate metabolic stability.[13]
-
Expanding Therapeutic Areas: While oncology is prominent, the demonstrated COX-2 inhibition and preliminary antimicrobial data suggest these scaffolds could be valuable in treating inflammatory diseases and infections.
References
- 1. Buy this compound | 345642-86-6 [smolecule.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. mdpi.com [mdpi.com]
- 4. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]
- 5. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. japsonline.com [japsonline.com]
- 21. researchgate.net [researchgate.net]
- 22. rsc.org [rsc.org]
A Comprehensive Technical Guide to the Therapeutic Potential of 5-Hydroxypyrimidine-2-carbonitrile Derivatives
Abstract
The 5-hydroxypyrimidine-2-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the therapeutic potential of its derivatives, with a primary focus on their well-documented anticancer properties. We will explore the key mechanisms of action, including the inhibition of critical oncogenic pathways such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling. Furthermore, this guide delves into the anti-inflammatory and emerging antiviral applications of these compounds. By synthesizing data from seminal studies, we will elucidate structure-activity relationships, present detailed experimental protocols for synthesis and biological evaluation, and offer insights into future drug development avenues for this promising class of molecules.
The this compound Scaffold: A Foundation for Therapeutic Innovation
The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA, making it a cornerstone of biological processes.[1] This inherent biocompatibility has rendered pyrimidine derivatives a fertile ground for drug discovery. The this compound scaffold is distinguished by two key functional groups that dictate its chemical reactivity and therapeutic utility:
-
The 2-Cyano Group (-C≡N): This strong electron-withdrawing group creates an electron-deficient pyrimidine ring. This electronic property is crucial for facilitating non-covalent interactions, such as hydrogen bonding and dipole interactions, within the ATP-binding pockets of various kinases.[1]
-
The 5-Hydroxyl Group (-OH): This group acts as both a hydrogen bond donor and acceptor, enabling critical interactions with key amino acid residues in enzyme active sites, thereby anchoring the molecule and enhancing binding affinity.[1]
This unique combination of electronic and structural features makes the scaffold an ideal starting point for designing targeted inhibitors for a range of therapeutic targets.
Synthetic Methodologies: Building the Core Scaffold
The efficient synthesis of a diverse library of derivatives is paramount for successful drug discovery. The this compound core and its precursors are most commonly assembled via multicomponent reactions (MCRs), which offer high atom economy and procedural simplicity.[2]
Foundational Synthesis: The Biginelli-Type Reaction
A frequently employed strategy is a variation of the Biginelli reaction, a one-pot cyclocondensation involving an aromatic aldehyde, a compound with an active methylene group (like ethyl cyanoacetate), and a urea or thiourea equivalent.[3] This approach is highly effective for rapidly generating a diverse range of 4-aryl-dihydropyrimidine derivatives, which serve as versatile starting materials for further functionalization.
Workflow for Synthesis and Diversification
The following diagram illustrates a common workflow for synthesizing and diversifying pyrimidine-5-carbonitrile derivatives.
Caption: General workflow for pyrimidine synthesis.
Detailed Experimental Protocol: Synthesis of a Dihydropyrimidine Precursor
This protocol describes the synthesis of 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile (1), a common starting material reported in the literature.[3]
Materials:
-
Benzaldehyde
-
Ethyl cyanoacetate
-
Thiourea
-
Sodium ethoxide solution
-
Ethanol
-
Hydrochloric acid (dilute)
Procedure:
-
Dissolve thiourea (0.1 mol) and ethyl cyanoacetate (0.1 mol) in ethanol within a round-bottom flask.
-
Add sodium ethoxide solution to the mixture to create alkaline conditions.
-
Add benzaldehyde (0.1 mol) dropwise to the stirring mixture.
-
Reflux the reaction mixture for 48 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[4]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Collect the resulting solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain the purified dihydropyrimidine derivative.[4]
Anticancer Therapeutic Potential
The most extensively studied application of this compound derivatives is in oncology. These compounds exhibit broad-spectrum anticancer activity against numerous human cancer cell lines, including those from colon, breast, liver, and lung cancers.[5][6]
Key Mechanism of Action: Kinase Inhibition
Many cancers are driven by the aberrant activity of protein kinases. Pyrimidine-5-carbonitrile derivatives have been expertly designed as ATP-competitive inhibitors that target the ATP-binding site of these enzymes.
3.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that, when overactivated, promotes uncontrolled cell growth and proliferation. Certain pyrimidine-5-carbonitrile derivatives are potent inhibitors of both wild-type EGFR (EGFRWT) and its mutated forms, such as the drug-resistant T790M mutant.[6][7] Compound 11b from one study, for instance, showed 4.5- to 8.4-fold greater activity than the standard EGFR inhibitor erlotinib against several cancer cell lines and potently inhibited EGFRWT with an IC₅₀ value of 0.09 µM.[6][7]
Caption: EGFR signaling pathway inhibition.
3.1.2. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, pyrimidine-5-carbonitrile derivatives can effectively cut off a tumor's blood supply. Several novel derivatives have demonstrated potent VEGFR-2 inhibitory activity, with IC₅₀ values in the sub-micromolar range (e.g., 0.53 to 2.41 µM).[3]
Downstream Cellular Effects
The inhibition of kinases like EGFR and VEGFR-2 triggers a cascade of downstream events that culminate in cancer cell death.
-
Cell Cycle Arrest: Treatment with these derivatives often leads to the arrest of the cell cycle, frequently at the G2/M phase, preventing cancer cells from dividing.[6][7]
-
Induction of Apoptosis: These compounds are potent inducers of apoptosis (programmed cell death). This is confirmed by observing an increase in the levels of executioner caspases, such as caspase-3, and an upregulation of pro-apoptotic proteins like p53 and Bax.[5][7][8] For example, one derivative increased caspase-3 levels by 6.5-fold compared to the control in HepG-2 liver cancer cells.[6][7]
Quantitative Efficacy Data: A Summary
The following table summarizes the in vitro cytotoxic and kinase inhibitory activities of representative pyrimidine-5-carbonitrile derivatives from various studies.
| Compound ID (Reference) | Target/Cell Line | IC₅₀ (µM) | Notes |
| Compound 11e [3] | HCT-116 (Colon) | 1.14 | Also showed low cytotoxicity (IC₅₀ = 63.41 µM) against normal lung cells (WI-38).[3] |
| Compound 11e [3] | VEGFR-2 | 0.61 | Potent inhibitor of angiogenesis target.[3] |
| Compound 11b [6][7] | HepG-2 (Liver) | 3.04 | More active than the reference drug erlotinib.[7] |
| Compound 11b [6][7] | EGFRWT | 0.09 | Potent inhibitor of wild-type EGFR.[7] |
| Compound 11b [6][7] | EGFRT790M | 4.03 | Active against the drug-resistant mutant form of EGFR.[7] |
| Compound 10b [9] | EGFR | 0.00829 | Exhibited excellent inhibitory activity against EGFR.[9] |
| Compound 5d [10][11] | MCF-7 (Breast) | 0.009 (9 nM) | 9-fold more potent than the standard drug doxorubicin.[11] |
| Compound 4a [4] | HepG2 (Liver) | 13.18 | Nearly 3-fold more potent than the reference drug 5-FU (IC₅₀ = 38.44 µM).[4] |
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effect of a compound on cancer cells.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed the cancer cells in 96-well plates at a density of ~5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and a reference drug (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory and Other Therapeutic Avenues
While the anticancer potential is most prominent, the scaffold's utility extends to other therapeutic areas.
Selective COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that mediates inflammation and pain. Chronic inflammation is also a known driver of cancer. Several pyrimidine-5-carbonitrile hybrids, particularly those integrated with coumarin or 1,3,4-oxadiazole moieties, have been identified as highly potent and selective COX-2 inhibitors.[1][12] Some derivatives show COX-2 inhibitory potency (IC₅₀ values as low as 0.041 µM) and selectivity comparable to or exceeding that of the prescription drug celecoxib.[12] This dual action suggests their potential use as anticancer agents with a favorable anti-inflammatory profile.
Emerging Antimicrobial and Antiviral Activities
Preliminary studies have indicated that some this compound derivatives possess antimicrobial properties against various bacterial strains.[1] The antiviral potential is also an area of emerging interest. While less explored for this specific scaffold, related pyrimidine structures have shown promise. For example, certain 5-O-alkylated derivatives of 5-hydroxy-2'-deoxyuridine are potent inhibitors of the herpes simplex virus.[13] Further investigation is warranted to fully characterize the antimicrobial and antiviral spectrum of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and therapeutically valuable platform for modern drug discovery. The extensive body of research demonstrates that its derivatives are potent anticancer agents, acting through the targeted inhibition of key oncogenic kinases like EGFR and VEGFR-2, leading to cell cycle arrest and apoptosis. Furthermore, their demonstrated efficacy as selective COX-2 inhibitors highlights their potential as dual-action anti-inflammatory and anticancer drugs.
Future research should focus on:
-
In Vivo Efficacy: Translating the potent in vitro results into successful preclinical animal models.
-
Pharmacokinetic Optimization: Improving the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to enhance their drug-likeness.
-
Exploration of New Targets: Expanding the investigation into other therapeutic areas, particularly in virology and microbiology, where pyrimidine analogs have historically proven effective.
By continuing to explore the rich chemistry of this scaffold, the scientific community is well-positioned to develop novel and effective therapies for some of the most challenging human diseases.
References
- 1. Buy this compound | 345642-86-6 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives as Potential Apoptotic Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors: Anti-inflammatory activity, ulcerogenic liability, histopathological and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-O-Alkylated derivatives of 5-hydroxy-2'-deoxyuridine as potential antiviral agents. Anti-herpes activity of 5-propynyloxy-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Hydroxypyrimidine-2-carbonitrile literature review
An In-depth Technical Guide to 5-Hydroxypyrimidine-2-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
Introduction
Within the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are foundational scaffolds for drug design. Pyrimidine, a six-membered aromatic ring with nitrogen atoms at the 1 and 3 positions, is of paramount importance, forming the core of nucleobases like cytosine, thymine, and uracil, which are fundamental to life.[1][2] This inherent biological relevance has made the pyrimidine nucleus a privileged structure in the development of a wide array of therapeutic agents with activities spanning anticancer, antimicrobial, anti-inflammatory, and antiviral applications.[2][3][4]
This guide focuses on a particularly valuable derivative: This compound . This molecule is distinguished by its unique trifunctional architecture: the pyrimidine core, a hydroxyl group at the 5-position, and a cyano group at the 2-position. This specific arrangement of functional groups provides a versatile platform for chemical modification, making it a highly sought-after building block for synthesizing complex molecules and libraries of compounds for drug discovery.[1] This whitepaper will serve as a technical resource for researchers and drug development professionals, providing in-depth insights into its synthesis, chemical properties, reactivity, and its proven applications as a precursor to novel therapeutics.
Part 1: Physicochemical Properties and Structural Analysis
This compound is a solid organic compound recognized for its potential in diverse chemical and biological applications.[1] Its utility is fundamentally derived from its distinct structural characteristics. The hydroxyl group (-OH) at the 5-position can act as both a hydrogen bond donor and acceptor, and a nucleophile for further derivatization. The cyano group (-C≡N) at the 2-position is a powerful electron-withdrawing group that influences the electronics of the pyrimidine ring and serves as a versatile chemical handle for transformations into amides, carboxylic acids, or amines.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃N₃O | [1] |
| Molecular Weight | ~121.10 g/mol | [1] |
| IUPAC Name | 5-hydroxy-2-pyrimidinecarbonitrile | |
| Physical Form | Solid | |
| CAS Number | 345642-86-6 | |
| Storage Conditions | Sealed in a dry environment at 2-8°C |
The pyrimidine ring itself is analogous to the structures of uracil and cytosine, suggesting that derivatives could be investigated as mimetics or antagonists in various biological pathways.[1] This combination of features makes this compound a strategic starting point for creating novel molecular entities with tailored pharmacological profiles.
Part 2: Synthesis Methodology
The synthesis of this compound is not a trivial single-step reaction. The reactivity of the hydroxyl group necessitates a protection-deprotection strategy to achieve a clean and efficient synthesis. A robust and scalable route has been adapted from methodologies developed for the synthesis of related pyrimidine intermediates, such as 5-hydroxy pyrimidine-2-carboxylic acid.[5] The overall strategy involves the protection of the hydroxyl group as a benzyl ether, followed by the crucial cyanation step and subsequent deprotection.
Experimental Protocol: Synthesis of this compound
This two-step protocol is designed to be a self-validating system, with purification and characterization at each stage ensuring the integrity of the final product.
Step 1: Synthesis of 5-Benzyloxy-2-cyanopyrimidine (Protected Intermediate)
-
Causality: This step is adapted from a patented procedure for a similar compound.[5] The reaction utilizes a copper-catalyzed coupling of benzyl alcohol with the brominated pyrimidine. 5-bromo-2-cyanopyrimidine is the starting scaffold. Cesium carbonate (Cs₂CO₃) acts as the base to deprotonate the benzyl alcohol, forming the nucleophilic alkoxide. Cuprous iodide (CuI) and 1,10-phenanthroline serve as the catalytic system to facilitate the C-O bond formation. Toluene is an appropriate high-boiling, non-polar solvent for this reaction.
-
Methodology:
-
To a solution of 5-bromo-2-cyanopyrimidine (1.0 eq) and benzyl alcohol (1.2 eq) in toluene, add cesium carbonate (2.0 eq), cuprous iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).
-
Heat the reaction mixture to 110°C and stir for 4-6 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature (20-25°C).
-
Concentrate the solution under reduced pressure to remove the toluene.
-
Purify the resulting residue by column chromatography on silica gel to yield 5-benzyloxy-2-cyanopyrimidine. The reported yield for this step is approximately 90%.[5]
-
Characterize the product using ¹H-NMR to confirm the presence of the benzyl group.
-
Step 2: Deprotection to Yield this compound
-
Causality: The benzyl ether is a common protecting group for hydroxyl functions because it is stable to many reaction conditions but can be readily cleaved by catalytic hydrogenolysis. Palladium on carbon (Pd/C) is the standard catalyst for this transformation, which proceeds under a hydrogen atmosphere at room temperature.[6]
-
Methodology:
-
Dissolve the 5-benzyloxy-2-cyanopyrimidine (1.0 eq) from Step 1 in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the starting material).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
The reaction is typically complete within a few hours to overnight. Monitor by TLC until the starting material is fully consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the solid by recrystallization or a final chromatographic step to obtain pure this compound.
-
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a versatile scaffold for generating novel bioactive molecules.[1] Its derivatives have shown significant promise in several therapeutic areas.
Anticancer Activity
Derivatives of 5-hydroxypyrimidine have demonstrated significant potential as anticancer and antimetastatic agents.[1] Studies involving substituted 5-hydroxypyrimidines, such as SNK-411 and its salt SNK-578, have shown pronounced efficacy in preclinical cancer models.[7][8]
In a study using a cervical cancer mouse model, SNK-578 exhibited a remarkable 87% tumor growth inhibition (TGI).[8] The mechanism appears to be linked to the modulation of the tumor microenvironment. Tumor-bearing mice typically show elevated levels of pro-oncogenic and pro-inflammatory cytokines. Treatment with SNK-578 significantly reduced the serum concentrations of these cytokines, suggesting an immunomodulatory component to its antitumor effect.[8]
| Compound | Model | Dose | Tumor Growth Inhibition (TGI) | Cytokine Modulation (vs. Control) | Source |
| SNK-578 | Cervical Cancer (RSHM-5) | 10 mg/kg | 87% | ↓ IL-10 (61%), ↓ IL-17A (70%), ↓ IL-6 (29%) | [8] |
| SNK-578 | B16 Melanoma | 25 mg/kg | - | Metastasis Inhibition Index (MII): 92.3% | [7] |
| SNK-578 + Doxorubicin | B16 Melanoma | 10 mg/kg | - | Metastasis Inhibition Index (MII): 98.9% | [7] |
This ability to both directly inhibit tumor growth and beneficially modulate the immune response makes this class of compounds highly attractive for further oncological drug development.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, and the cyclooxygenase-2 (COX-2) enzyme is a major therapeutic target. Compounds related to the this compound structure have been investigated for their potential as COX-2 inhibitors.[1] The pyrimidine-5-carbonitrile scaffold, in general, is a known pharmacophore for potent and selective COX-2 inhibition.[9][10] By modifying the core structure of this compound, medicinal chemists can design novel derivatives that fit into the active site of the COX-2 enzyme, potentially leading to new non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles.
Metabolic Disease: DGAT1 Inhibition
Beyond direct pharmacological activity, this compound is a crucial intermediate for synthesizing inhibitors of Diacylglycerol O-acyltransferase 1 (DGAT1).[5] DGAT1 is an enzyme that plays a critical role in the final step of triglyceride synthesis. Inhibiting this enzyme is a validated strategy for treating obesity and related metabolic disorders like type 2 diabetes and fatty liver disease.[5] The availability of a reliable synthetic route to this compound and its subsequent conversion to the corresponding carboxylic acid provides a direct pathway to this important class of metabolic drug candidates.[5]
Conclusion
This compound is far more than a simple heterocyclic compound; it is a strategic molecular tool for modern drug discovery. Its trifunctional nature provides a rich platform for chemical exploration, enabling the synthesis of diverse and complex molecular architectures. The demonstrated success of its derivatives in preclinical models of cancer and its established role as a key intermediate for anti-inflammatory and metabolic disease targets underscore its significance.[1][5][7][8] The robust, protection-based synthesis ensures a reliable supply for research and development. For scientists and researchers in the pharmaceutical industry, this compound represents a validated and highly promising starting point for the development of the next generation of targeted therapeutics.
References
- 1. Buy this compound | 345642-86-6 [smolecule.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]
- 6. 5-Hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of 5-hydroxypyrimidine derivatives on tumor growth and cytokine concentration in blood serum of female CBA mice with cervical cancer (RSHM-5) [pbmc.ibmc.msk.ru]
- 9. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
discovery and history of pyrimidine-2-carbonitriles
An In-Depth Technical Guide to the Discovery and History of Pyrimidine-2-carbonitriles
Introduction: The Rise of a Privileged Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the essential framework for nucleic acids, vitamins, and a plethora of therapeutic agents.[1][2][3][4] Among its many derivatives, the pyrimidine-2-carbonitrile scaffold has emerged as a particularly valuable pharmacophore, prized for its unique electronic properties and versatile reactivity. The electron-withdrawing nature of the C2-nitrile group significantly modulates the electronic character of the pyrimidine ring, influencing its binding interactions with biological targets and providing a key synthetic handle for further molecular elaboration.[5] This guide provides a comprehensive overview of the discovery, synthetic evolution, and burgeoning biological importance of pyrimidine-2-carbonitriles, tailored for researchers and professionals in drug development. We will trace the historical progression from classical, often harsh, synthetic methods to modern, efficient catalytic protocols, and explore the subsequent explosion of interest in these compounds as potent inhibitors of key enzymes in oncology, immunology, and beyond.
Part 1: The Historical Trajectory of Synthesis
The synthesis of the parent pyrimidine ring was first reported in 1900, but the journey to efficiently and selectively introduce a carbonitrile group at the C2 position has been a multi-generational endeavor, reflecting broader trends in the evolution of organic synthesis.[6]
Classical Approaches: The Era of Stoichiometric Reagents
Early methods for introducing the 2-cyano group relied on foundational reactions in aromatic chemistry, most notably the Sandmeyer and Rosenmund-von Braun reactions. These methods, while groundbreaking for their time, often required harsh conditions and the use of stoichiometric, toxic reagents.
The Sandmeyer Reaction: Discovered by Traugott Sandmeyer in 1884, this reaction provides a pathway to convert an aryl amine into an aryl nitrile (among other functionalities) via a diazonium salt intermediate.[7][8] In the context of pyrimidines, this involves the diazotization of a 2-aminopyrimidine followed by treatment with a copper(I) cyanide salt.[8][9][10]
The mechanism is understood to proceed through a radical-nucleophilic aromatic substitution pathway, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[8][9] This generates an aryl radical, with the loss of dinitrogen gas, which then reacts with a copper(II) species to form the final product and regenerate the Cu(I) catalyst.[8]
Nucleophilic Aromatic Substitution (SNAr): A more direct classical approach involves the displacement of a suitable leaving group, typically a halide, from the C2 position with a cyanide salt.[5][11] However, the electron-deficient nature of the pyrimidine ring, while activating it towards nucleophilic attack, can also lead to challenges. Traditional Rosenmund-von Braun conditions often required stoichiometric copper cyanide at high temperatures, limiting functional group tolerance.[11][12]
The Catalytic Revolution: Efficiency and Selectivity
The late 20th and early 21st centuries saw a paradigm shift towards transition-metal-catalyzed cross-coupling reactions. Palladium and copper catalysis, in particular, have revolutionized the synthesis of pyrimidine-2-carbonitriles, offering milder conditions, lower toxicity, and a vastly expanded substrate scope.[11][13]
Palladium-Catalyzed Cyanation: The palladium-catalyzed cyanation of aryl halides is now a dominant method for nitrile synthesis.[11][13] These reactions typically employ a Pd(0) catalyst, a phosphine ligand, and a cyanide source. A significant challenge is the tendency for excess cyanide to poison the palladium catalyst; this has been mitigated by using alternative cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which have lower solubility or release cyanide more slowly.[11][12] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) also helps protect the palladium center and improve catalytic activity.[12]
Modern Copper-Catalyzed Cyanation: Modern protocols have improved upon the classical Rosenmund-von Braun reaction by using only a catalytic amount of a copper(I) source (e.g., CuI) in the presence of a suitable ligand, such as a diamine, under much milder conditions.[12]
Alternative Synthetic Strategies
Innovation has also led to the development of synthetic routes that avoid the direct use of halogenated precursors or highly toxic cyanide salts.
-
From 2-Methylthiopyrimidines: This two-step, one-pot method involves the oxidation of a readily available 2-(methylthio)pyrimidine to the corresponding methylsulfone or sulfoxide.[14][15] These oxidized sulfur groups are excellent leaving groups and can be displaced by a cyanide source to yield the 2-cyanopyrimidine.[14][15][16]
-
From 2-Methylpyrimidines: A patent describes a method starting from 2-methylpyrimidine, which undergoes a nitrosation reaction followed by dehydration with phosphorus oxychloride to yield the 2-cyanopyrimidine, avoiding the need for any cyanide reagents.[17]
Part 2: Emergence as a Key Pharmacophore in Drug Discovery
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[2][4] The introduction of the 2-cyano group has further enhanced its utility, leading to the discovery of potent and selective inhibitors for several important enzyme classes.
Kinase Inhibition in Oncology
A major area of application for pyrimidine-2-carbonitriles is in the development of kinase inhibitors for cancer therapy.[2] The nitrogen atoms of the pyrimidine ring often serve as key hydrogen bond acceptors, mimicking the adenine hinge-binding motif of ATP, while the 2-cyano group can engage in additional interactions or be used to fine-tune the electronic properties of the molecule.
EGFR Inhibitors: A significant number of pyrimidine-5-carbonitrile derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer and other malignancies.[2][18] Some compounds have shown potent activity against both wild-type (WT) and mutant forms of EGFR (e.g., T790M), which are responsible for acquired resistance to first-generation inhibitors.[18]
KRASG12C Inhibitors: Recently, novel dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives have been developed as covalent inhibitors for the KRASG12C mutant protein, a pivotal target in precision oncology.[19] One such compound exhibited remarkable antiproliferative activity against KRASG12C-mutant lung cancer cells with an IC₅₀ value of 7.6 nM.[19]
Anti-inflammatory and Immunomodulatory Roles
CXCR2 Antagonists: Pyrimidine-5-carbonitrile derivatives have been identified as potent and orally bioavailable antagonists of the CXCR2 receptor, a key chemokine receptor involved in neutrophil recruitment and inflammation, particularly in diseases like Chronic Obstructive Pulmonary Disease (COPD).[20]
COX-2 Inhibitors: Other series of pyrimidine-5-carbonitriles have been designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors.[21][22] Several of these compounds demonstrated potent COX-2 inhibition and significant anticancer activity against various human tumor cell lines, with low cytotoxicity on normal cells.[21][22]
Antiparasitic Activity
Optimization studies of pyrimidine-2-carbonitrile derivatives have identified them as a promising lead series for inhibitors of falcipain, a cysteine protease essential for the malaria parasite Plasmodium falciparum.[1]
| Compound Class | Biological Target | Therapeutic Area | Key Findings | Reference |
| Pyrimidine-5-carbonitriles | EGFRWT and EGFRT790M | Oncology (NSCLC) | Compound 11b showed IC₅₀ values of 0.09 µM (WT) and 4.03 µM (mutant). | [18] |
| Pyrimidine-5-carbonitriles | COX-2 | Oncology / Anti-inflammatory | Compounds showed IC₅₀ values comparable to Celecoxib and potent anticancer activity. | [21][22] |
| Dihydropyrido[2,3-d]pyrimidine-6‑carbonitriles | KRASG12C | Oncology (NSCLC) | Compound 8t exhibited an IC₅₀ of 7.6 nM against H358 cells. | [19] |
| Pyrimidine-5-carbonitriles | CXCR2 Receptor | Inflammation (COPD) | Discovery of potent, orally bioavailable antagonists. | [20] |
| 5-Substituted-2-cyanopyrimidines | Falcipain | Antiparasitic (Malaria) | Identified as a potent and promising lead series. | [1] |
Part 3: Key Experimental Protocols
To provide a practical context, this section details representative protocols for the synthesis of pyrimidine-2-carbonitriles, reflecting both a modern catalytic approach and an alternative route that avoids cyanide reagents.
Protocol 1: Modern Copper/Palladium-Catalyzed Cyanation of 2-Bromopyrimidine
This protocol is adapted from general procedures for modern cyanation reactions, which offer high yields and mild conditions.[23]
Objective: To synthesize 2-cyanopyrimidine from 2-bromopyrimidine using a combined catalyst system.
Materials:
-
2-Bromopyrimidine
-
Sodium Cyanide (NaCN)
-
Cuprous Iodide (CuI)
-
Potassium Iodide (KI)
-
N,N'-Dimethylethylenediamine
-
Toluene (or similar alkylbenzene solvent)
-
Petroleum Ether
-
Nitrogen gas supply
-
Standard reaction glassware
Procedure:
-
To a dry, nitrogen-purged reaction flask, add 2-bromopyrimidine (1.0 molar equivalent).
-
Add toluene as the solvent.
-
Add sodium cyanide (1.0–2.0 molar equivalents). Caution: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Add the catalytic system: cuprous iodide (5–30 mol%), potassium iodide (1.5–3.0 molar equivalents relative to CuI), and N,N'-dimethylethylenediamine (1.0–1.5 molar equivalents).
-
Heat the reaction mixture to 100–150 °C and stir for 20–48 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove insoluble salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from petroleum ether to yield pure 2-cyanopyrimidine.
Protocol 2: Cyanide-Free Synthesis from 2-Methylpyrimidine
This protocol is based on a patented method that avoids the use of highly toxic cyanide reagents.[17]
Objective: To synthesize 2-cyanopyrimidine from 2-methylpyrimidine via nitrosation and dehydration.
Step A: Synthesis of Intermediate I (Nitrosation)
-
Dissolve 2-methylpyrimidine (1.0 molar equivalent) in glacial acetic acid in a reaction flask.
-
Cool the solution to 5–15 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂, ~1.5 molar equivalents) dropwise, ensuring the reaction temperature remains below 20 °C.
-
After the addition is complete, stir the mixture at 5–15 °C for 2–3 hours.
-
Collect the resulting yellow solid precipitate by suction filtration and dry it in an oven. This yields the intermediate compound I.
Step B: Synthesis of 2-Cyanopyrimidine (Dehydration)
-
To a new reaction flask, add the dried intermediate I from the previous step.
-
Add phosphorus oxychloride (POCl₃) as both the reagent and solvent. Caution: POCl₃ is corrosive and reacts violently with water. Handle with care in a fume hood.
-
Heat the mixture to 70–110 °C and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is slightly alkaline.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-cyanopyrimidine. Further purification can be achieved by chromatography or recrystallization if necessary.
Conclusion and Future Outlook
The journey of pyrimidine-2-carbonitriles from a chemical curiosity to a mainstay of modern drug discovery is a testament to the power of synthetic innovation. The development of robust, efficient, and scalable catalytic methods has unlocked access to vast chemical libraries of these compounds, enabling their systematic evaluation against a wide array of biological targets. Today, the pyrimidine-2-carbonitrile scaffold is at the heart of cutting-edge research in oncology, inflammation, and infectious diseases. Future efforts will likely focus on further refining synthetic methodologies to be even more "green" and sustainable, exploring novel biological applications, and employing structure-based drug design and computational modeling to create next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The versatility and proven track record of this scaffold ensure that it will remain a highly privileged and impactful structure in medicinal chemistry for the foreseeable future.
References
- 1. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. Cyanation - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of 2-Cyanopyrimidines [mdpi.com]
- 15. CN115215805B - Preparation process of 2-cyano pyrimidine - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. CN103145625A - Method for preparing 2-cyanopyrimidine - Google Patents [patents.google.com]
- 18. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6‑carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chembk.com [chembk.com]
Spectroscopic Blueprint of 5-Hydroxypyrimidine-2-carbonitrile: A Technical Guide for Researchers
Introduction: Unveiling the Molecular Identity
5-Hydroxypyrimidine-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its pyrimidine core is a fundamental building block of nucleic acids, and the strategic placement of a hydroxyl and a cyano group offers versatile opportunities for molecular interactions and further chemical modifications.[1] Accurate structural elucidation and purity assessment are paramount for any downstream application, from high-throughput screening to preclinical development. This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data, while partially predictive due to the limited availability of published experimental spectra for this specific molecule, is grounded in the well-established principles of spectroscopic analysis of pyrimidine derivatives.[2][3][4][5] This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to confidently identify and characterize this important molecule.
Molecular Structure and Key Features
The structural framework of this compound, with the IUPAC name 5-hydroxy-2-pyrimidinecarbonitrile, is presented below. The molecule possesses a molecular formula of C₅H₃N₃O and a molecular weight of approximately 121.10 g/mol .[1]
Figure 1: 2D Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are crucial for confirming the connectivity of atoms and the electronic environment of the pyrimidine ring.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons on the pyrimidine ring and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the nitrogen atoms in the ring, as well as the electron-donating effect of the hydroxyl group.
| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.5 - 8.8 | Doublet | 2.0 - 3.0 |
| H-6 | 8.3 - 8.6 | Doublet | 2.0 - 3.0 |
| OH | 10.0 - 12.0 | Broad Singlet | - |
Table 1: Predicted ¹H NMR data for this compound (in DMSO-d₆).
Interpretation and Rationale:
The predicted downfield chemical shifts for H-4 and H-6 are characteristic of protons on an electron-deficient pyrimidine ring.[2] The ortho-relationship between these two protons would result in a small coupling constant (J), appearing as doublets. The hydroxyl proton is expected to be a broad singlet due to chemical exchange and its chemical shift can be highly dependent on the solvent, concentration, and temperature. In a hydrogen-bond accepting solvent like DMSO-d₆, the OH proton signal is typically observed at a higher chemical shift.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and the electronic environment of each carbon atom.
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 145 |
| C-4 | 155 - 160 |
| C-5 | 145 - 150 |
| C-6 | 130 - 135 |
| CN | 115 - 120 |
Table 2: Predicted ¹³C NMR data for this compound (in DMSO-d₆).
Interpretation and Rationale:
The carbon atoms of the pyrimidine ring (C-2, C-4, C-5, and C-6) are expected to resonate in the aromatic region. C-2, being attached to two nitrogen atoms and the electron-withdrawing nitrile group, is predicted to be significantly downfield. C-4 and C-5, being in close proximity to the electronegative nitrogen and oxygen atoms, are also expected at lower fields. The nitrile carbon (CN) typically appears in the 115-120 ppm range.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Figure 2: Workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and match the probe for the appropriate nucleus (¹H or ¹³C). Perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Set the appropriate spectral width, acquisition time, and relaxation delay. A standard single-pulse experiment is typically used. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans is required. A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance the signal.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Perform phase and baseline corrections. For ¹H NMR, integrate the signals to determine the relative number of protons. Reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectral Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C≡N, C=N, and C=C functional groups.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H stretch (H-bonded) | 3200 - 3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C≡N stretch (nitrile) | 2220 - 2260 | Strong, Sharp |
| C=N stretch (ring) | 1620 - 1680 | Medium to Strong |
| C=C stretch (ring) | 1550 - 1600 | Medium to Strong |
| C-O stretch | 1200 - 1300 | Strong |
Table 3: Predicted characteristic IR absorption bands for this compound.
Interpretation and Rationale:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is a clear indication of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.[2]
-
C-H Stretch: The absorption in the 3000-3100 cm⁻¹ range is characteristic of C-H stretching vibrations in aromatic rings.[2]
-
C≡N Stretch: A strong and sharp peak in the 2220-2260 cm⁻¹ region is a definitive marker for the nitrile functional group.[3]
-
Ring Vibrations: The absorptions in the 1550-1680 cm⁻¹ region are attributed to the C=N and C=C stretching vibrations within the pyrimidine ring, which are often coupled.[4]
-
C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region is expected for the C-O stretching of the hydroxyl group attached to the aromatic ring.
Experimental Protocol for IR Data Acquisition
Figure 3: General workflow for acquiring an IR spectrum.
Step-by-Step Methodology (ATR):
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract any atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational modes of the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Predicted Mass Spectral Data
For this compound (Molecular Weight: 121.10 g/mol ), the mass spectrum is expected to show a prominent molecular ion peak.
| m/z | Predicted Identity | Relative Intensity |
| 121 | [M]⁺ | High |
| 94 | [M - HCN]⁺ | Moderate |
| 67 | [M - HCN - HCN]⁺ or [C₄H₃N]⁺ | Moderate to Low |
Table 4: Predicted key fragments in the mass spectrum of this compound.
Interpretation and Rationale:
The molecular ion peak ([M]⁺) at m/z 121 would confirm the molecular weight of the compound. A common fragmentation pathway for nitrile-containing aromatic compounds is the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da), leading to a fragment ion at m/z 94. Further fragmentation could involve the loss of another HCN molecule or other rearrangements of the pyrimidine ring.
Figure 4: Proposed fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition
Step-by-Step Methodology (Electron Ionization - GC-MS):
-
Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) and inject it into the gas chromatograph (GC). The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion: A Foundation for Future Research
This technical guide provides a comprehensive spectroscopic blueprint for this compound. While the presented data is largely predictive, it is based on sound scientific principles and data from analogous compounds, offering a robust starting point for researchers. The detailed protocols for data acquisition provide a framework for obtaining high-quality experimental data. As a molecule with significant potential in drug discovery, the thorough spectroscopic characterization outlined in this guide is a critical step in unlocking its full therapeutic promise. It is our hope that this guide will facilitate further research and development involving this versatile pyrimidine derivative.
References
- 1. Buy this compound | 345642-86-6 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Hydroxypyrimidine-2-carbonitrile from 5-bromo-2-cyanopyrimidine: A Detailed Methodological Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxypyrimidine-2-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other biologically active molecules.[1][2][3][4] This application note provides a comprehensive and robust protocol for the synthesis of this compound starting from the readily available precursor, 5-bromo-2-cyanopyrimidine. We present a detailed methodology based on a palladium-catalyzed Buchwald-Hartwig hydroxylation, a modern and highly efficient method for the formation of C-O bonds with heteroaryl halides.[5][6] This guide delves into the underlying reaction mechanism, offers a step-by-step experimental protocol, provides troubleshooting insights, and includes necessary safety precautions, designed to enable researchers to successfully implement this synthesis in their laboratories.
Introduction and Theoretical Background
The conversion of an aryl or heteroaryl halide to a corresponding phenol or hydroxylated heterocycle is a fundamental transformation in organic synthesis. For the specific conversion of 5-bromo-2-cyanopyrimidine, the electron-deficient nature of the pyrimidine ring, further accentuated by the strongly electron-withdrawing nitrile group at the C2 position, presents unique challenges and opportunities. Two primary mechanistic pathways are viable for this transformation:
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism involves the direct attack of a nucleophile (in this case, a hydroxide source like KOH) on the carbon atom bearing the leaving group (bromide).[7][8] The electron-withdrawing cyano group at the para-equivalent C2 position is ideally situated to stabilize the negative charge of the intermediate Meisenheimer complex through resonance, making this pathway theoretically feasible.[9]
However, SNAr reactions on heteroaromatics can often require harsh conditions (high temperatures, strong bases) which may lead to competing side reactions, such as hydrolysis of the sensitive nitrile group.
Transition Metal-Catalyzed Hydroxylation
Modern synthetic chemistry largely favors transition-metal-catalyzed cross-coupling reactions for their milder conditions, broader substrate scope, and higher functional group tolerance.[6][10] Both copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig-type) hydroxylations are powerful methods for this purpose.[11][12][13]
Palladium-catalyzed hydroxylation, in particular, has emerged as a highly reliable method.[6][14] The reaction typically employs a palladium precatalyst and a specialized phosphine ligand. The use of bulky, electron-rich biarylphosphine ligands is crucial for promoting the challenging reductive elimination step that forms the C-O bond.[6] This application note will focus on an optimized protocol utilizing this state-of-the-art approach.
Reaction Schematics and Mechanism
Overall Transformation
The targeted synthesis converts the C5-Br bond to a C5-OH bond while preserving the C2-CN functionality.
Figure 1. General scheme for the hydroxylation of 5-bromo-2-cyanopyrimidine.
Catalytic Cycle for Palladium-Catalyzed Hydroxylation
The reaction proceeds via a well-established catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.
Figure 2. Simplified catalytic cycle for Pd-catalyzed hydroxylation.
Detailed Experimental Protocol
This protocol is optimized for a 1.0 mmol scale reaction. For scaling up or down, reagent quantities should be adjusted proportionally.
Materials and Equipment
-
Reagents:
-
5-bromo-2-cyanopyrimidine (>97% purity)
-
t-BuBrettPhos Pd G3 Precatalyst (CAS: 1447963-75-8)
-
t-BuBrettPhos ligand (CAS: 1160861-59-5)
-
Potassium hydroxide (KOH), pellets (>85%)
-
1,4-Dioxane, anhydrous (>99.8%, inhibitor-free)
-
Water, deionized
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel, flash chromatography grade (230-400 mesh)
-
-
Equipment:
-
10 mL Schlenk flask or oven-dried round-bottom flask
-
Magnetic stir plate with heating capabilities
-
Septa, needles, and syringes for inert atmosphere techniques
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Reagent Quantities
| Reagent | MW ( g/mol ) | Equivalents | Amount (mg) | Moles (mmol) |
| 5-bromo-2-cyanopyrimidine | 183.99 | 1.0 | 184 | 1.0 |
| t-BuBrettPhos Pd G3 | 812.38 | 0.02 | 16.2 | 0.02 |
| t-BuBrettPhos | 502.68 | 0.02 | 10.1 | 0.02 |
| Potassium Hydroxide (KOH) | 56.11 | 3.0 | 168 | 3.0 |
| 1,4-Dioxane | - | - | 4.0 mL | - |
| Water | - | - | 0.4 mL | - |
Step-by-Step Procedure
Reaction Setup:
-
Oven-dry the 10 mL Schlenk flask and stir bar, then allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
To the flask, add 5-bromo-2-cyanopyrimidine (184 mg, 1.0 mmol), t-BuBrettPhos Pd G3 precatalyst (16.2 mg, 0.02 mmol), additional t-BuBrettPhos ligand (10.1 mg, 0.02 mmol), and potassium hydroxide (168 mg, 3.0 mmol).
-
Causality Note: The use of a palladacycle precatalyst ensures the efficient generation of the active Pd(0) species.[6] Adding a slight excess of free ligand can help maintain catalyst stability throughout the reaction.
-
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
Reaction Execution: 5. Using syringes, add anhydrous 1,4-dioxane (4.0 mL) followed by deionized water (0.4 mL).
- Causality Note: While the reaction is conducted in an organic solvent, a small amount of water is often necessary to fully dissolve the hydroxide base and facilitate the ligand exchange step on the palladium center.[10]
- Place the flask in a preheated oil bath set to 80 °C.
- Stir the reaction mixture vigorously. The mixture will typically turn dark brown or black.
- Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of Hexanes:Ethyl Acetate as eluent) or by LC-MS. The reaction is typically complete within 4-8 hours. Check for the consumption of the starting material.
Work-up and Purification: 9. Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. 10. Quench the reaction by carefully adding 10 mL of water. 11. Acidify the aqueous mixture to a pH of approximately 5-6 using 1M HCl. This step protonates the phenoxide product, making it extractable into an organic solvent. 12. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). 13. Combine the organic layers and wash with brine (1 x 20 mL). 14. Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 15. The resulting crude solid should be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) to isolate the pure product. 16. Combine the product-containing fractions and remove the solvent to yield this compound as a solid.
Expected Yield and Characterization
-
Expected Yield: 75-85%
-
Appearance: Off-white to light yellow solid.
-
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as NMR spectroscopy and Mass Spectrometry.
Workflow and Troubleshooting
Synthesis Workflow
Figure 3. Step-by-step experimental workflow for the synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Reaction Stalls / Low Conversion | Inactive catalyst; Insufficiently inert atmosphere; Low reaction temperature. | Use a fresh bottle of precatalyst. Ensure all glassware is scrupulously dried and the inert atmosphere is maintained. Increase temperature to 90-100 °C. |
| Formation of Side Products | Hydrolysis of the nitrile group; Decomposition of starting material or product. | Use a milder base if nitrile hydrolysis is observed (e.g., Cs₂CO₃ with boric acid as the hydroxide source).[5][15] Ensure the reaction is not heated for an excessively long time. |
| Difficult Purification | Product co-elutes with impurities. | Adjust the polarity of the chromatography eluent. Consider an alternative purification method such as recrystallization from a suitable solvent (e.g., Ethanol/Water).[16] |
| Low Isolated Yield | Product loss during aqueous workup (product may have some water solubility). | Perform additional extractions of the aqueous layer (e.g., 5-6 times). Ensure the pH is correctly adjusted before extraction. Saturate the aqueous layer with NaCl to decrease product solubility. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Chemical Hazards:
-
Palladium Catalysts: Can be toxic and are expensive. Handle with care in a fume hood and avoid inhalation of dust.
-
1,4-Dioxane: Is a flammable liquid and a suspected carcinogen. It can form explosive peroxides upon standing. Always use anhydrous, inhibitor-free solvent from a freshly opened bottle or a solvent purification system.
-
Potassium Hydroxide (KOH): Is highly corrosive and can cause severe skin and eye burns. Handle with care.
-
-
Procedure: All operations should be conducted within a certified chemical fume hood. The use of an inert atmosphere is required to prevent catalyst deactivation and potential side reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid [organic-chemistry.org]
- 6. Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Pd-Catalyzed Hydroxylation of Aryl Halides under Air and in Eco-Friendly Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions [organic-chemistry.org]
- 12. Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands | CoLab [colab.ws]
- 13. Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 2-Hydroxypyrimidine | 557-01-7 [chemicalbook.com]
analytical methods for 5-Hydroxypyrimidine-2-carbonitrile characterization
An Application Note for the Comprehensive Characterization of 5-Hydroxypyrimidine-2-carbonitrile
Introduction
This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a hydroxyl (-OH) and a nitrile (-C≡N) group. As a key intermediate and building block in medicinal chemistry and pharmaceutical development, its structural integrity, purity, and stability are of paramount importance. The pyrimidine scaffold is a privileged structure found in numerous bioactive molecules, including antiviral and anticancer agents.[1][2] Therefore, rigorous analytical characterization is essential to ensure the quality, safety, and efficacy of any downstream products.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the complete characterization of this compound. We will detail protocols for chromatographic, spectroscopic, and thermal analysis techniques, explaining the rationale behind experimental choices and the interpretation of the resulting data.
Physicochemical Properties
A foundational step in any analytical workflow is the confirmation of the compound's basic physicochemical properties. These data serve as a primary reference for identity confirmation.
| Property | Value | Source |
| IUPAC Name | 6-oxo-1H-pyrimidine-5-carbonitrile | PubChem[3] |
| Molecular Formula | C₅H₃N₃O | PubChem[3] |
| Molecular Weight | 121.10 g/mol | PubChem[3] |
| CAS Number | 4774-34-9 | PubChem[3] |
| Appearance | (Expected) White to off-white solid | General Knowledge |
Part 1: Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic techniques are the cornerstone for assessing the purity of pharmaceutical intermediates and identifying any process-related or degradation impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the most widely adopted technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4] A reversed-phase HPLC (RP-HPLC) method is suitable for a polar compound like this compound.
Causality Behind Experimental Choices:
-
Column: A C18 column is selected as it is a versatile stationary phase that provides excellent retention and separation for a wide range of moderately polar to non-polar compounds.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (0.1% Formic Acid in Water) and an organic modifier (Acetonitrile) is employed. The acid suppresses the ionization of the hydroxyl group, leading to better peak shape and retention. The gradient allows for the elution of impurities with a wide range of polarities.
-
Detection: UV detection is chosen because the pyrimidine ring contains a chromophore that absorbs UV light. A preliminary UV scan would determine the absorption maxima for optimal sensitivity.
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC or UPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 270 nm.
-
Injection Volume: 10 µL.[4]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[4]
-
-
Data Interpretation:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. It is particularly useful for detecting residual solvents or volatile by-products from the synthesis process.[5]
Causality Behind Experimental Choices:
-
Derivatization: For non-volatile compounds or those with active hydrogen atoms (like the hydroxyl group), derivatization (e.g., silylation) is often required to increase volatility and thermal stability.
-
Column: A non-polar capillary column (e.g., HP-5MS) is a general-purpose column suitable for a wide range of compounds.[6]
-
Ionization: Electron Ionization (EI) is used as it creates reproducible fragmentation patterns that can be matched against spectral libraries (e.g., NIST) for confident compound identification.[6]
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
-
Sample Preparation (with Derivatization):
-
Accurately weigh ~1 mg of the sample into a vial.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial and heat at 60-70 °C for 30 minutes to ensure complete derivatization.
-
-
Chromatographic Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.[7]
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 25:1 ratio).
-
-
Mass Spectrometer Conditions:
-
Data Interpretation:
-
Identify the main component and any impurities by comparing their retention times and mass spectra with reference libraries (e.g., NIST, Wiley).
-
Quantification can be performed using an internal standard if required.
-
Part 2: Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and arrangement of atoms and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential.
Expected ¹H NMR Spectrum (in DMSO-d₆):
-
Pyrimidine Protons: Two distinct signals in the aromatic region (δ 7.0-9.0 ppm), likely appearing as singlets or doublets depending on the tautomeric form.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration and temperature-dependent. This peak will disappear upon D₂O exchange.
Expected ¹³C NMR Spectrum (in DMSO-d₆):
-
Nitrile Carbon (-C≡N): A characteristic peak around δ 115-120 ppm.[8]
-
Pyrimidine Ring Carbons: Four distinct signals in the range of δ 80-170 ppm. The carbon attached to the hydroxyl group (C5) will be significantly downfield. The carbons adjacent to nitrogen atoms (C2, C4, C6) will also show characteristic shifts.[8][9]
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube. DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and allows for the observation of exchangeable protons like -OH.
-
Instrumentation: 300-600 MHz NMR Spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D correlation spectra (e.g., COSY, HSQC) to confirm assignments.
-
Data Interpretation: Analyze chemical shifts, integration values, and coupling patterns to confirm the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Characteristic Absorption Bands:
-
-OH stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
Aromatic C-H stretch: Peaks typically above 3000 cm⁻¹.[8]
-
-C≡N stretch (nitrile): A sharp, intense peak around 2220-2260 cm⁻¹. This is a highly diagnostic peak.[10]
-
C=N and C=C stretches (pyrimidine ring): Multiple bands in the 1400-1650 cm⁻¹ region.[10]
Experimental Protocol: FTIR
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (~1 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid powder.
-
Instrumentation: FTIR Spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Correlate the observed absorption bands with known functional group frequencies to confirm their presence in the molecule.
Part 3: Integrated Analytical Workflow
No single technique can provide a complete picture. A logical, multi-technique workflow is essential for the definitive characterization of this compound.
Workflow Diagram
Caption: Integrated workflow for characterization.
Data Synthesis Diagram
Caption: Synthesis of data for final confirmation.
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. By combining chromatographic techniques like HPLC and GC-MS for purity and impurity assessment with spectroscopic methods such as NMR and FTIR for structural confirmation, researchers can establish a complete and reliable profile of this important chemical entity. The protocols and workflows outlined in this application note provide a robust framework for ensuring the quality and integrity of this compound for its intended applications in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. scialert.net [scialert.net]
- 3. 4-Hydroxypyrimidine-5-carbonitrile | C5H3N3O | CID 12210265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Gas Chromatography–Mass Spectrometry Characterization of Bioactive Compounds from Ziziphus nummularia (Burm. F.) Stem Bark with Promising In Vitro Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. japsonline.com [japsonline.com]
Caption: General experimental workflow for pyrimidine alkylation.
Application Notes & Protocols: N-Alkylation of 5-Hydroxypyrimidine-2-carbonitrile
Introduction: The Strategic Importance of N-Alkylated Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including components of nucleic acids.[1] The strategic functionalization of this heterocycle is paramount in drug discovery for modulating pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. Specifically, N-alkylation of the pyrimidine ring introduces substituents that can engage in critical interactions with biological targets.
This guide focuses on the N-alkylation of this compound, a versatile building block. Its structure presents a unique chemical challenge: the presence of two nucleophilic centers—the ring nitrogen(s) and the exocyclic hydroxyl group. This duality creates a classic regioselectivity problem where O-alkylation can compete with, or even dominate, the desired N-alkylation pathway, leading to product mixtures that are often difficult to separate and reduce the overall yield of the target molecule.[2][3][4]
This document provides a detailed exploration of the factors governing this selectivity and presents two robust protocols designed to favor the N-alkylation product. The methodologies are explained not merely as a sequence of steps, but with a focus on the underlying chemical principles, empowering researchers to adapt and troubleshoot these reactions effectively.
The Core Challenge: Controlling N- vs. O-Alkylation Regioselectivity
The outcome of the alkylation reaction on this compound is a delicate balance of several interacting factors. A thorough understanding of these principles is crucial for directing the reaction toward the desired N-alkylated isomer.
-
Tautomerism and Nucleophilicity : 5-Hydroxypyrimidine can exist in different tautomeric forms, primarily the hydroxy and keto forms. The equilibrium between these tautomers influences the relative nucleophilicity of the ring nitrogen and the exocyclic oxygen atoms. The electron-withdrawing nature of the 2-carbonitrile group further modulates the electron density of the ring.
-
Hard and Soft Acid-Base (HSAB) Theory : According to HSAB theory, hard nucleophiles prefer to react with hard electrophiles, and soft nucleophiles with soft electrophiles.[5] The oxygen of the hydroxyl group is a "hard" nucleophile, while the ring nitrogen is comparatively "softer." Therefore, using a "hard" alkylating agent (e.g., from a sulfate) might favor O-alkylation, whereas a "softer" one (e.g., an alkyl iodide) could preferentially target the nitrogen.
-
Base and Solvent System : The choice of base and solvent is arguably the most critical factor.
-
Base : A strong, hard base like sodium hydride (NaH) will readily deprotonate the hydroxyl group, forming a highly nucleophilic alkoxide that strongly favors O-alkylation.[5] Conversely, milder or softer bases, such as potassium carbonate (K₂CO₃) or organic bases, may facilitate N-alkylation by not fully deprotonating the hydroxyl group, thereby preserving the higher relative nucleophilicity of the ring nitrogen.[6]
-
Solvent : Polar aprotic solvents like DMF or acetonitrile can influence ion pairing and the solvation of the nucleophile, thereby altering the reaction's regioselectivity.[5][7] In some systems, non-polar solvents have been shown to favor N-alkylation.[5] Chelation effects involving metal counter-ions and the solvent can also play a decisive role.[8][9]
-
-
Reaction Temperature : Temperature can dictate whether a reaction is under kinetic or thermodynamic control. Lower temperatures often favor the kinetically preferred product, which can sometimes be the N-alkylated isomer, whereas higher temperatures may allow for equilibration to the more thermodynamically stable product.[5]
Caption: Factors influencing N- vs. O-alkylation selectivity.
Experimental Protocols for Selective N-Alkylation
Two distinct and reliable methods are presented below. Protocol 1 employs classical conditions with a carefully selected base and solvent system, while Protocol 2 utilizes the mild and powerful Mitsunobu reaction to circumvent the need for a strong base entirely.
Protocol 1: Direct Alkylation with Potassium Carbonate
This protocol leverages a moderately basic inorganic salt in a polar aprotic solvent, a combination that often favors N-alkylation of pyrimidinone-type structures. The conditions are robust and utilize common laboratory reagents.
Materials:
-
This compound
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Add finely powdered anhydrous Potassium Carbonate (1.5 - 2.0 eq).
-
Add anhydrous DMF to form a stirrable suspension (approx. 0.2 M concentration relative to the pyrimidine).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add the alkylating agent (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 50% EtOAc in hexanes). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N-alkylated product.
Protocol 2: N-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction is an exceptionally mild and effective method for forming C-N bonds, converting a primary or secondary alcohol into the alkylating species in situ.[10][11] This approach is ideal for substrates sensitive to strong bases, as it operates under neutral conditions, thus minimizing the risk of O-alkylation.[12][13]
Materials:
-
This compound
-
The desired alcohol (R-OH) (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add the DIAD or DEAD (1.5 eq) dropwise via syringe over 15-20 minutes. A color change (typically to a milky white or yellow suspension) and a slight exotherm may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Direct purification by column chromatography on silica gel is often effective. A less polar solvent system may be required initially to elute the byproducts before increasing polarity to elute the desired N-alkylated product.
Comparative Summary and Troubleshooting
The choice between protocols depends on the available reagents, the scale of the reaction, and the specific nature of the alkyl group being introduced.
| Parameter | Protocol 1: Direct Alkylation | Protocol 2: Mitsunobu Reaction |
| Alkylation Source | Alkyl Halide (R-X) | Alcohol (R-OH) |
| Key Reagents | K₂CO₃ | PPh₃, DIAD/DEAD |
| Selectivity Control | Relies on base/solvent choice | Inherent to mild, neutral mechanism |
| Pros | Uses inexpensive, common reagents. Scalable. | Excellent for sensitive substrates. Very mild conditions. High N-selectivity. |
| Cons | Risk of O-alkylation if not optimized. May require elevated temperatures. | Stoichiometric byproducts (PPh₃=O) can complicate purification. Reagents are more expensive. |
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficiently reactive alkylating agent (Protocol 1). Low temperature. | Use a more reactive halide (I > Br > Cl). Increase temperature. For Mitsunobu, ensure anhydrous conditions. |
| Mixture of N- and O- Products | Base is too strong or solvent choice is suboptimal (Protocol 1). | Switch to a milder base (e.g., Cs₂CO₃). Try a less polar solvent like THF. Consider switching to Protocol 2. |
| Difficult Purification | Co-elution of triphenylphosphine oxide (Protocol 2). | Precipitate PPh₃=O by adding ether or pentane to the crude mixture and filtering. Use polymer-bound PPh₃. |
| Decomposition of Starting Material | Reaction temperature is too high. | Reduce the reaction temperature and allow for a longer reaction time. |
Product Characterization: Unambiguous Structure Verification
Confirming the site of alkylation is non-trivial and requires careful spectroscopic analysis. One-dimensional NMR alone can be ambiguous; therefore, 2D NMR techniques are highly recommended for definitive structural assignment.[14]
-
¹H NMR : The most immediate, though not definitive, evidence is the disappearance of the N-H proton signal (if observable) and the appearance of new signals corresponding to the attached alkyl group (e.g., a new singlet for a methyl group or a multiplet system for a larger chain).
-
¹³C NMR : Alkylation will induce shifts in the carbon signals of the pyrimidine ring. N-alkylation typically causes a downfield shift of the carbons adjacent to the alkylated nitrogen.
-
2D NMR (HMBC & HSQC) : These are the most powerful tools for confirmation.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Look for a correlation between the protons of the newly introduced alkyl group (e.g., the N-CH₂) and the carbons of the pyrimidine ring (C2, C4, C6). A ³J coupling between the N-alkyl protons and a ring carbon is definitive proof of N-alkylation.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to, helping to assign the signals of the new alkyl group.
-
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the product, confirming the addition of the alkyl group.
By combining these analytical techniques, researchers can confidently and unambiguously determine the structure of their product, ensuring the integrity of their subsequent research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling H-bonding and solvent effects in the alkylation of pyrimidine bases by a prototype quinone methide: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Thieme E-Books & E-Journals - [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Versatile Scaffold: Application Notes on 5-Hydroxypyrimidine-2-carbonitrile in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Herein, we provide a comprehensive guide to the strategic application of 5-Hydroxypyrimidine-2-carbonitrile, a heterocyclic compound of significant interest in contemporary drug discovery. This document moves beyond a mere recitation of facts to offer a deeper understanding of the compound's utility, grounded in mechanistic rationale and practical laboratory protocols. Our focus is to empower researchers to leverage this scaffold in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Value of the Pyrimidine-5-carbonitrile Core
The pyrimidine ring is a cornerstone of medicinal chemistry, found in the very fabric of life as a component of nucleobases like uracil and cytosine.[1] Its inherent ability to participate in hydrogen bonding and other non-covalent interactions makes it a privileged scaffold for engaging with biological targets. The strategic placement of a hydroxyl group at the 5-position and a cyano group at the 2-position on this ring, as in this compound, bestows a unique combination of electronic properties and synthetic handles. This unique arrangement makes it a valuable starting material and key intermediate for creating complex molecules with potential therapeutic applications.[1]
The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing a crucial anchor point for binding to enzyme active sites. The electron-withdrawing nature of the cyano group modulates the electronic character of the pyrimidine ring and can also serve as a key interaction point or a precursor for other functional groups. It is this combination of features that has led to the exploration of this compound derivatives in a range of therapeutic areas, most notably in oncology and inflammatory diseases.[1] Preliminary research has indicated that derivatives of this compound exhibit promising antimicrobial, anti-inflammatory, and anticancer properties.[1]
Key Therapeutic Applications & Mechanistic Insights
The true potential of this compound is realized in its derivatives, where modifications at various positions of the pyrimidine ring lead to potent and selective inhibitors of key pathological targets.
Anticancer Applications: Targeting Key Kinases
A significant body of research has focused on the development of pyrimidine-5-carbonitrile derivatives as inhibitors of protein kinases, enzymes that play a pivotal role in cell signaling and are often dysregulated in cancer.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1] Several novel series of pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[1] These compounds have demonstrated significant anti-proliferative activity against cancer cell lines with high VEGFR-2 expression, such as colon cancer (HCT-116) and breast cancer (MCF-7).[1]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical target in oncology. Its overexpression or mutation can lead to uncontrolled cell proliferation. Pyrimidine-5-carbonitrile derivatives have been explored as EGFR inhibitors, showing promise in overcoming resistance to existing therapies.
-
PI3K/AKT Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a central regulator of cell survival, growth, and proliferation. Its aberrant activation is a common feature of many cancers. Novel 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives have been developed and shown to exhibit potent inhibitory activity against PI3K and AKT-1, leading to apoptosis in cancer cells.
The general mechanism for kinase inhibition by these pyrimidine-5-carbonitrile derivatives involves competitive binding at the ATP-binding site of the kinase. The pyrimidine core acts as a scaffold, positioning key pharmacophoric groups to interact with specific amino acid residues in the active site, thereby preventing the binding of ATP and subsequent phosphorylation of downstream substrates.
Workflow for Kinase Inhibitor Drug Discovery
Caption: A generalized workflow for the discovery of kinase inhibitors using the this compound scaffold.
Anti-inflammatory Applications: COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a key strategy for the treatment of inflammation and pain with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. Pyrimidine-5-carbonitrile derivatives have emerged as a promising class of selective COX-2 inhibitors.
The design of these inhibitors often involves incorporating pharmacophoric features known to confer COX-2 selectivity, such as a sulfonamide or a similar moiety, onto the pyrimidine-5-carbonitrile scaffold. Molecular docking studies have shown that these derivatives can fit snugly into the active site of COX-2, forming key interactions that block substrate access.
Protocols for Synthesis and Biological Evaluation
Proposed Synthetic Protocol for this compound
Step 1: Synthesis of 5-(Benzyloxy)-2-cyanopyrimidine (Protected Intermediate)
-
Rationale: The hydroxyl group is protected as a benzyl ether to prevent unwanted side reactions in subsequent steps. The reaction of 5-bromo-2-cyanopyrimidine with benzyl alcohol in the presence of a suitable base and catalyst is a reliable method for this transformation.
-
Procedure:
-
To a solution of 5-bromo-2-cyanopyrimidine (1.0 eq) in an appropriate solvent such as toluene, add benzyl alcohol (1.2 eq), cesium carbonate (2.0 eq), cuprous iodide (0.1 eq), and 1,10-phenanthroline (0.1 eq).
-
Heat the reaction mixture at 80-110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(benzyloxy)-2-cyanopyrimidine.
-
Step 2: Deprotection to Yield this compound
-
Rationale: The benzyl protecting group can be efficiently removed by catalytic hydrogenation, a clean and high-yielding method.
-
Procedure:
-
Dissolve 5-(benzyloxy)-2-cyanopyrimidine (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on activated carbon (10% Pd/C).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
Synthetic Pathway to this compound
Caption: Proposed two-step synthesis of this compound.
Protocol for In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol provides a framework for evaluating the inhibitory activity of this compound derivatives against VEGFR-2 kinase.
-
Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by VEGFR-2. The amount of phosphorylation is quantified, typically using an ELISA-based method.
-
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
VEGFR-2 substrate (e.g., a poly(Glu, Tyr) peptide)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Wash buffer
-
Detection antibody (e.g., anti-phosphotyrosine antibody conjugated to HRP)
-
Substrate for HRP (e.g., TMB)
-
Stop solution
-
Plate reader
-
-
Procedure:
-
Coat a 96-well plate with the VEGFR-2 substrate and incubate overnight at 4°C.
-
Wash the plate with wash buffer to remove any unbound substrate.
-
Prepare serial dilutions of the test compounds in kinase buffer. Also, prepare a positive control (no inhibitor) and a negative control (no kinase).
-
Add the test compounds, positive control, and negative control to the wells.
-
Initiate the kinase reaction by adding a mixture of VEGFR-2 kinase and ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by washing the plate with wash buffer.
-
Add the detection antibody to each well and incubate at room temperature.
-
Wash the plate to remove any unbound antibody.
-
Add the HRP substrate and incubate until a color develops.
-
Add the stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Data Summary and Structure-Activity Relationships
The following table summarizes the in vitro anti-proliferative activities of some exemplary pyrimidine-5-carbonitrile derivatives against human cancer cell lines.
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| Derivative 1 | HCT-116 (Colon Cancer) | 1.14 | [1] |
| MCF-7 (Breast Cancer) | 1.54 | [1] | |
| VEGFR-2 | 0.61 | [1] | |
| Derivative 2 | HCT-116 (Colon Cancer) | 10.33 | [1] |
| MCF-7 (Breast Cancer) | 9.87 | [1] | |
| VEGFR-2 | 0.53 | [1] | |
| Sorafenib (Control) | HCT-116 (Colon Cancer) | 8.96 | [1] |
| MCF-7 (Breast Cancer) | 11.83 | [1] | |
| VEGFR-2 | 0.19 | [1] |
Structure-Activity Relationship (SAR) Insights:
Analysis of the data reveals key SAR trends. For instance, the nature of the substituent at the 6-position of the pyrimidine ring and the linker connecting to other aromatic moieties significantly influences both the potency and selectivity of the compounds as kinase inhibitors. The presence of specific hydrogen bond donors and acceptors on these substituents is often crucial for achieving high-affinity binding to the target kinase.
Conclusion and Future Directions
This compound is a highly versatile and valuable scaffold in medicinal chemistry. Its unique electronic and structural features provide a solid foundation for the design of potent and selective inhibitors of various therapeutic targets. The successful development of numerous pyrimidine-5-carbonitrile derivatives as anticancer and anti-inflammatory agents underscores the potential of this core structure.
Future research in this area should continue to explore novel derivatizations of the this compound scaffold to identify compounds with improved potency, selectivity, and pharmacokinetic properties. The application of computational methods, such as molecular docking and dynamic simulations, will be instrumental in guiding the rational design of the next generation of therapeutics based on this privileged heterocyclic system.
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Experimental Setup of 5-Hydroxypyrimidine-2-carbonitrile Reactions
Introduction: The Versatile Scaffold of 5-Hydroxypyrimidine-2-carbonitrile in Modern Drug Discovery
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a pyrimidine ring substituted with a hydroxyl group at the 5-position and a cyano group at the 2-position, offers a unique combination of reactive sites for chemical modification.[1] This dual functionality allows for the synthesis of a diverse library of derivatives, making it a valuable scaffold for the development of novel therapeutic agents. Pyrimidine derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]
The hydroxyl group can act as a nucleophile or be converted into an ether, while the nitrile group can undergo hydrolysis to form an amide or a carboxylic acid, or be reduced to a primary amine. These transformations enable the introduction of various pharmacophores and the fine-tuning of physicochemical properties to optimize drug-like characteristics.
This document provides detailed application notes and protocols for key reactions of this compound, focusing on the Williamson ether synthesis for O-alkylation of the hydroxyl group, the base-catalyzed hydrolysis of the nitrile group to an amide, and the reduction of the nitrile group to a primary amine. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices to ensure reproducibility and success.
I. O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alcohol and an alkyl halide.[2] In the context of this compound, this reaction allows for the introduction of a wide variety of alkyl or aryl-alkyl groups at the 5-position, significantly expanding the chemical space for structure-activity relationship (SAR) studies. The reaction proceeds via an SN2 mechanism, where a base is used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide that then attacks the electrophilic carbon of the alkyl halide.[3][4]
Causality Behind Experimental Choices:
-
Base: A moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) is chosen to deprotonate the phenolic hydroxyl group without competing in the nucleophilic substitution.[5] Stronger bases like sodium hydride (NaH) could be used but require more stringent anhydrous conditions.
-
Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal. These solvents can dissolve the reactants and the inorganic base, and they do not participate in the reaction. Acetone is often preferred for its lower boiling point, facilitating easier removal during work-up.[5]
-
Alkyl Halide: Primary alkyl halides (I > Br > Cl) are the best electrophiles for this SN2 reaction, as they are less sterically hindered.[3] Secondary and tertiary alkyl halides are more prone to undergo elimination reactions as a competing side reaction.[3][4]
-
Temperature: The reaction is typically heated to reflux to ensure a reasonable reaction rate.[6]
Experimental Workflow Diagram:
Caption: Workflow for the O-alkylation of this compound.
Detailed Protocol for O-Alkylation:
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), finely pulverized
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Acetone, anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Water, distilled
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), finely pulverized potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per mmol of pyrimidine).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (for acetone, this is approximately 56°C).
-
Maintain the reflux with stirring for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium halide salts and wash the filter cake with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure to remove the acetone.
-
Dissolve the residue in dichloromethane (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) to remove any remaining inorganic salts and DMF if it was used as a solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-alkoxypyrimidine-2-carbonitrile.
-
Purify the crude product by recrystallization or column chromatography on silica gel if necessary.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Alkyl Halide | 1.1 | Electrophile |
| Potassium Carbonate | 1.5 | Base |
| Acetone | - | Solvent |
II. Hydrolysis of the Nitrile Group to a Carboxamide
The nitrile group of this compound can be hydrolyzed to a primary amide under basic conditions. This transformation is valuable for introducing a hydrogen bond donor and acceptor group, which can be crucial for biological activity. The reaction involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile, followed by protonation to yield the amide.
Causality Behind Experimental Choices:
-
Base: A dilute solution of a strong base like sodium hydroxide (NaOH) is sufficient to catalyze the hydrolysis.[7] Using a controlled pH prevents the further hydrolysis of the amide to a carboxylic acid.[7]
-
Solvent: Water is the reactant and the solvent for this reaction.[7]
-
Temperature: The reaction is typically performed at room temperature to favor the formation of the amide over the carboxylic acid.
Experimental Workflow Diagram:
Caption: Workflow for the hydrolysis of this compound to the corresponding carboxamide.
Detailed Protocol for Nitrile Hydrolysis to Amide:
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution, 0.1 M
-
Water, distilled
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Filtration apparatus
Procedure:
-
In a beaker or flask, dissolve this compound (1.0 eq) in distilled water (approximately 10 mL per gram of starting material).
-
While stirring, slowly add 0.1 M sodium hydroxide solution dropwise until the pH of the solution reaches approximately 12.[7]
-
Continue to stir the solution at room temperature. The reaction progress can be monitored by TLC or by observing the precipitation of the product. The reaction may take several hours to days.
-
Once the reaction is complete (or sufficient product has precipitated), collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold distilled water.
-
Dry the product, 5-hydroxypyrimidine-2-carboxamide, under vacuum.
| Reagent | Concentration | Purpose |
| This compound | - | Starting material |
| Sodium Hydroxide | 0.1 M | Base catalyst |
| Water | - | Solvent and reactant |
Note: For complete hydrolysis to the carboxylic acid, stronger basic or acidic conditions and heating are typically required.[8][9] A procedure analogous to the hydrolysis of 2-cyanopyridine to 2-pyridine carboxylic acid would involve refluxing with a more concentrated base, followed by acidification to precipitate the carboxylic acid.[8]
III. Reduction of the Nitrile Group to a Primary Amine
The reduction of the nitrile group to a primary amine introduces a flexible and basic substituent, which can be a key interaction point with biological targets. Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful reducing agent capable of this transformation.[10]
Causality Behind Experimental Choices:
-
Reducing Agent: LiAlH₄ is a potent, non-selective reducing agent that readily reduces nitriles.[10] It is crucial to use it in excess to ensure complete conversion.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) are required, as LiAlH₄ reacts violently with protic solvents like water and alcohols.[10]
-
Temperature: The initial addition is often done at a reduced temperature (0 °C) to control the exothermic reaction. The reaction is then typically warmed to room temperature or refluxed to drive it to completion.[10][11]
-
Work-up: A careful, sequential quenching procedure (e.g., Fieser work-up) is critical for safely destroying the excess LiAlH₄ and precipitating the aluminum salts, which can then be easily filtered off.[10]
Experimental Workflow Diagram:
Caption: Workflow for the LiAlH₄ reduction of this compound.
Detailed Protocol for Nitrile Reduction:
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution, 15% (w/v)
-
Water, distilled
-
Ethyl acetate or Dichloromethane
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen/argon inlet, and a magnetic stir bar.
-
Under an inert atmosphere, suspend LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF (10 mL per mmol of nitrile).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in a minimum amount of anhydrous THF and add it to the dropping funnel.
-
Add the solution of the nitrile dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-16 hours. The reaction can be gently refluxed to ensure completion.[11] Monitor by TLC.
-
After the reaction is complete, cool the flask back to 0 °C with an ice bath.
-
CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. Quench the reaction by the slow, dropwise, and sequential addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of water.
-
-
Stir the resulting granular white suspension vigorously for 30 minutes at room temperature.
-
Filter the aluminum salts through a pad of Celite and wash the filter cake thoroughly with ethyl acetate or dichloromethane.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (5-hydroxypyrimidin-2-yl)methanamine.
-
The crude product can be purified by an appropriate method, such as acid-base extraction or chromatography.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Lithium Aluminum Hydride | 1.5 - 2.0 | Reducing agent |
| Tetrahydrofuran | - | Anhydrous solvent |
| Water, NaOH(aq) | - | Quenching agents |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound is harmful if swallowed and causes skin and eye irritation.
-
Alkyl halides are often toxic and volatile. Handle with care.
-
Lithium aluminum hydride is a highly reactive, flammable solid that reacts violently with water. Handle under an inert atmosphere and use appropriate quenching procedures.
References
- 1. Buy this compound | 345642-86-6 [smolecule.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. Pyrimidine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for In Vitro Evaluation of 5-Hydroxypyrimidine-2-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of the 5-Hydroxypyrimidine-2-carbonitrile Scaffold
The this compound core is a privileged scaffold in medicinal chemistry, forming the basis for a diverse range of biologically active molecules. Derivatives of this versatile heterocycle have demonstrated significant potential in therapeutic areas such as oncology and inflammatory diseases.[1] Their mechanism of action is often rooted in the inhibition of key enzymes that are dysregulated in these pathological states. For instance, various pyrimidine derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, crucial mediators of inflammation, as well as various protein kinases that drive cancer cell proliferation and survival.[2][3][4]
This document provides a comprehensive guide to the essential in vitro assays for characterizing the biological activity of novel this compound derivatives. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to elucidate mechanisms of action, determine potency and selectivity, and generate the critical data necessary for advancing promising compounds through the drug discovery pipeline. We will delve into both biochemical (enzyme-based) and cell-based assays, providing not just the procedural steps but also the scientific rationale that underpins each experimental choice.
I. Biochemical Assays: Direct Interrogation of Molecular Targets
Biochemical assays are fundamental for determining the direct interaction between a compound and its purified molecular target, typically an enzyme. These assays are invaluable for confirming the mechanism of action and for quantitative assessment of inhibitory potency (e.g., IC₅₀ or Kᵢ values).
A. Cyclooxygenase (COX) Inhibition Assay
Scientific Rationale: COX-1 and COX-2 are key enzymes in the prostaglandin biosynthesis pathway, which is heavily involved in inflammation.[3] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Selective inhibition of COX-2 is often a desirable attribute to minimize the gastrointestinal side effects associated with COX-1 inhibition. This colorimetric assay allows for the determination of a compound's inhibitory activity against both COX isoforms.[3]
Experimental Workflow:
References
- 1. Buy this compound | 345642-86-6 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 5-Hydroxypyrimidine-2-carbonitrile synthesis
Introduction: 5-Hydroxypyrimidine-2-carbonitrile is a valuable heterocyclic compound, serving as a key building block in medicinal chemistry and drug development.[1] Its structure, featuring a pyrimidine ring with both hydroxyl and cyano functional groups, allows for diverse chemical modifications, making it a precursor for developing novel therapeutic agents, including potential anti-inflammatory, antimicrobial, and anticancer drugs.[1][2][3] The optimization of its synthesis is critical for ensuring high purity and yield, which are paramount for downstream applications.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most critical parameters to investigate for optimization?
Low yield is a common issue stemming from several potential factors. A systematic approach to optimization is crucial.
Answer: The synthesis of pyrimidine-5-carbonitriles, often achieved through multicomponent reactions (MCRs), is sensitive to a number of variables.[4][5] The primary factors to investigate are:
-
Stoichiometry and Purity of Reactants: Ensure the precise molar ratios of your aldehyde, malononitrile (or another active methylene compound), and urea/thiourea. Impurities in starting materials can inhibit the reaction or lead to side products.
-
Catalyst Choice and Concentration: The reaction can be catalyzed by either a base (e.g., potassium carbonate, sodium ethoxide) or an acid.[2][6] The choice depends on the specific substrates. The catalyst loading is also critical; too little may result in a sluggish reaction, while too much can promote side reactions. Recent literature also explores the use of novel solid acid catalysts for improved efficiency and easier workup.[7]
-
Solvent System: The polarity and protic nature of the solvent can significantly influence reaction rates and equilibria. While ethanol is commonly used, some protocols report high yields under solvent-free conditions, which can be both environmentally friendly and efficient.[7][8]
-
Reaction Temperature: Temperature control is paramount. Some condensations proceed efficiently at room temperature, while others require heating or reflux to drive the cyclization and dehydration steps.[8][9] A temperature screening (e.g., from room temperature to 80 °C) is recommended.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[7][10] Reactions can take anywhere from a few hours to over 24 hours.[9][11] Stopping the reaction too early will result in low conversion, while excessively long reaction times can lead to product degradation or byproduct formation.
Below is a workflow to guide your optimization process.
Caption: General workflow for troubleshooting low reaction yields.
Q2: I am observing multiple spots on my TLC plate. What are the likely byproducts and how can I minimize them?
Answer: The formation of multiple byproducts in a multicomponent reaction is a common challenge. The primary suspects are:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to your aldehyde, malononitrile, and urea/thiourea.
-
Knoevenagel Condensation Product: The initial condensation between the aldehyde and malononitrile forms an intermediate (e.g., 2-cyanocinnamaldehyde derivative). If this intermediate fails to participate in the subsequent cyclization, it will appear as a byproduct.
-
Open-Chain Intermediates: The Michael addition of urea/thiourea to the Knoevenagel product may not be followed by efficient cyclization, leaving stable open-chain adducts in the reaction mixture.
-
Oxidized or Decomposed Products: Pyrimidine rings, especially those with hydroxyl groups, can be susceptible to oxidation or degradation under harsh conditions (e.g., excessive heat, prolonged reaction times, or strongly acidic/basic media).
Strategies for Minimization:
-
Control Temperature: Avoid excessive heating, as it can promote side reactions and degradation.
-
Optimize Catalyst: The choice of catalyst can influence the relative rates of the desired reaction steps. For instance, a base that is too strong might favor undesired condensation pathways.
-
Incremental Addition: In some cases, adding one of the reactants (e.g., the aldehyde) slowly to the mixture of the other components can help control the formation of the initial Knoevenagel adduct and favor its subsequent reaction.
-
Inert Atmosphere: If oxidation is suspected, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) may improve the purity of the crude product.
Q3: What is the best strategy for introducing the 5-hydroxy group? Should I use a starting material with a free hydroxyl group or a protected one?
Answer: This is a critical strategic decision. Directly using a hydroxy-substituted aldehyde (e.g., a hydroxybenzaldehyde) in the multicomponent reaction is often the most convergent approach.[7] However, the acidic proton of the hydroxyl group can sometimes interfere with base-catalyzed reactions.
Comparison of Strategies:
| Strategy | Description | Advantages | Disadvantages |
| Direct Synthesis | Use a starting aldehyde that already contains the desired hydroxyl group. | More atom-economical; fewer synthetic steps. | The free -OH group can sometimes interfere with reaction conditions (e.g., strong bases). |
| Protected Group | Use an aldehyde with a protected hydroxyl group (e.g., methoxy or benzyloxy).[10] The protecting group is removed in a final step. | Avoids interference from the acidic proton, potentially leading to cleaner reactions and higher yields of the protected intermediate. | Adds extra steps to the synthesis (protection and deprotection), reducing overall efficiency. |
| Post-Cyclization Modification | Synthesize a precursor pyrimidine (e.g., a 5-bromo pyrimidine) and introduce the hydroxyl group later via nucleophilic substitution.[10] | Useful if the required hydroxylated starting materials are not available. | Often requires harsher conditions (e.g., high temperature, strong base) and may have lower yields.[11] |
For initial attempts, the direct synthesis approach is generally preferred for its simplicity. If low yields or complex byproduct profiles are observed, switching to a protected group strategy is a logical next step.
Q4: My final product is difficult to purify. What are the recommended purification protocols?
Answer: The purification of polar, heterocyclic compounds like this compound can be challenging.
-
Recrystallization: This should be the first method attempted. The polarity of the molecule suggests using polar solvents.
-
Recommended Solvents: Hot ethanol, methanol, or mixtures of ethanol/water or methanol/water are excellent starting points.[9] Acetonitrile has also been reported as effective for removing impurities.[11]
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Column Chromatography: If recrystallization fails to yield a pure product, silica gel chromatography is the next step.
-
Stationary Phase: Standard silica gel is appropriate.
-
Mobile Phase (Eluent): Due to the product's polarity, a polar eluent system will be required. Start with a mixture of a non-polar solvent and a polar solvent, gradually increasing the polarity.
-
Good starting systems: Dichloromethane/Methanol (e.g., starting at 99:1 and increasing to 9:1) or Ethyl Acetate/Hexane (starting at a higher ethyl acetate ratio, e.g., 1:1).[11]
-
-
TLC First: Always develop a suitable solvent system using TLC before running the column to ensure good separation between your product and the impurities.
-
Caption: Decision tree for product purification.
Experimental Protocol: One-Pot Synthesis of a 4-Aryl-6-amino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile Derivative
This protocol is a generalized example based on common multicomponent reaction methodologies.[6][7] Researchers must adapt it based on their specific substituted aldehyde.
Materials:
-
Substituted hydroxybenzaldehyde (1.0 eq)
-
Malononitrile (1.2 eq)
-
Urea (1.5 eq)
-
Potassium Carbonate (K₂CO₃) (0.2 eq)
-
Absolute Ethanol
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted hydroxybenzaldehyde (1.0 eq), malononitrile (1.2 eq), urea (1.5 eq), and absolute ethanol (25 mL).
-
Catalyst Addition: Add potassium carbonate (0.2 eq) to the stirring suspension.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 80 °C). Monitor the progress of the reaction by TLC every 1-2 hours (Eluent: 7:3 Ethyl Acetate/Hexane). The reaction is typically complete within 6-12 hours.
-
Workup: After the reaction is complete (as indicated by the consumption of the limiting reactant on TLC), cool the mixture to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Acidification: Slowly acidify the aqueous mixture with dilute HCl (2M) to a pH of ~5-6. A precipitate should form.
-
Isolation: Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with copious amounts of cold water, followed by a small amount of cold ethanol to remove residual impurities.
-
Drying and Purification: Dry the solid product in a vacuum oven. If required, further purify the product by recrystallization from hot ethanol.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[6]
References
- 1. Buy this compound | 345642-86-6 [smolecule.com]
- 2. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]
- 11. 5-Hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 5-Hydroxypyrimidine-2-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of 5-Hydroxypyrimidine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our aim is to combine technical accuracy with practical, field-proven insights to ensure the successful synthesis and purification of this important heterocyclic compound.
I. Understanding the Synthesis: A Plausible Route and Its Challenges
The synthesis of this compound can be approached through various methods. A common and efficient strategy involves the cyclocondensation of a three-carbon synthon with a source of the N-C-N fragment of the pyrimidine ring. One such plausible and widely applicable method is a variation of the Pinner synthesis, which utilizes readily available starting materials.[1][2]
A likely synthetic pathway involves the reaction of an activated malonic acid derivative, such as ethyl 2-cyano-3-ethoxyacrylate (a derivative of ethyl cyanoacetate), with formamidine. This approach is favored for its directness in constructing the desired pyrimidine core.
However, as with any multi-step organic synthesis, impurities can arise from various sources, including unreacted starting materials, side reactions, and degradation of the product. Understanding these potential pitfalls is the first step toward effective troubleshooting and obtaining a highly pure final product.
II. Troubleshooting Guide: Common Impurities and Their Mitigation
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common impurities.
Question 1: My final product shows a significant amount of a lower molecular weight impurity. What could it be?
Answer:
A common lower molecular weight impurity is unreacted ethyl 2-cyano-3-ethoxyacrylate or a related malonate derivative. This occurs when the cyclization reaction does not go to completion.
Causality:
-
Insufficient reaction time or temperature: The cyclocondensation reaction may require specific conditions to proceed to completion.
-
Stoichiometry imbalance: An excess of the malonate derivative relative to formamidine can lead to its persistence in the reaction mixture.
-
Low reactivity of formamidine: The quality and form of the formamidine used (e.g., as a salt) can affect its reactivity.
Troubleshooting and Mitigation:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.
-
Optimize Reaction Conditions: Gradually increase the reaction temperature or prolong the reaction time. Be cautious, as excessive heat can lead to degradation.
-
Stoichiometric Control: Ensure the accurate measurement and addition of reactants. A slight excess of formamidine might be beneficial, but this should be optimized.
-
Purification: This impurity can often be removed during workup or purification. Due to its different polarity compared to the product, it can be separated by column chromatography or recrystallization.
Question 2: I've isolated my product, but I'm observing a related impurity with a slightly higher molecular weight, which seems to be a carboxylic acid. How is this formed?
Answer:
This is likely 5-Hydroxypyrimidine-2-carboxylic acid , which is formed by the hydrolysis of the nitrile group of your target molecule.[3][4][5][6]
Causality:
-
Harsh acidic or basic conditions during workup or purification: The nitrile group is susceptible to hydrolysis, especially at elevated temperatures in the presence of strong acids or bases.[3][4][6]
-
Presence of water: Residual water in the reaction mixture or solvents used during workup can facilitate hydrolysis.
Troubleshooting and Mitigation:
-
Control pH: During aqueous workup, maintain a neutral or slightly acidic pH. Avoid prolonged exposure to strong bases or acids.
-
Anhydrous Conditions: Use anhydrous solvents where possible, especially if the reaction is sensitive to water.
-
Temperature Control: Perform workup and purification steps at lower temperatures to minimize the rate of hydrolysis.
-
Analytical Detection: This impurity can be readily detected by HPLC, where it will have a different retention time than the nitrile. Mass spectrometry will show a corresponding increase in molecular weight.
Question 3: My NMR spectrum shows signals that I cannot assign to the product, and my mass spectrum indicates the presence of a dimer. What is happening?
Answer:
The formation of pyrimidine dimers or other oligomeric species can occur, particularly under certain conditions.
Causality:
-
High reaction concentrations: At high concentrations, intermolecular reactions leading to dimerization can become more prevalent.
-
Presence of reactive intermediates: Incomplete cyclization can leave reactive intermediates that can react with the product or other intermediates.
-
Side reactions of formamidine: Formamidine can self-condense or react in unintended ways, leading to byproducts that can incorporate into larger structures.
Troubleshooting and Mitigation:
-
Optimize Concentration: Run the reaction at a more dilute concentration to favor intramolecular cyclization over intermolecular side reactions.
-
Controlled Addition of Reagents: Add one of the reactants slowly to the other to maintain a low concentration of the added reactant and minimize side reactions.
-
Purification: These higher molecular weight impurities can often be removed by recrystallization or column chromatography.
Question 4: The color of my final product is off-white or yellowish, suggesting the presence of impurities. What could be the cause?
Answer:
Colored impurities can arise from the degradation of the 5-hydroxypyrimidine ring or from colored byproducts formed during the reaction.
Causality:
-
Oxidation: The hydroxypyrimidine ring can be susceptible to oxidation, especially in the presence of air and at elevated temperatures, leading to colored degradation products.
-
Side reactions involving starting materials: Some side reactions can produce colored, often polymeric, materials.
Troubleshooting and Mitigation:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Activated Charcoal Treatment: During workup, a treatment with activated charcoal can sometimes be effective in removing colored impurities.
-
Recrystallization: Recrystallization is often an effective method for removing colored impurities and obtaining a pure, crystalline product.[7][8]
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to purify crude this compound?
A1: Due to its polar nature, purification can be challenging. A combination of techniques is often most effective:
-
Recrystallization: This is a highly effective method for removing less polar and some colored impurities. Experiment with different solvent systems (e.g., ethanol/water, acetonitrile).[7][8]
-
Column Chromatography: For more difficult separations, column chromatography on silica gel can be used. Due to the polarity of the compound, a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol gradients) will likely be required. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative.[9][10]
Q2: Which analytical techniques are most suitable for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for purity assessment. A reversed-phase C18 column with a UV detector is typically used.[11][12][13][14] A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying any structurally related impurities.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and to identify the molecular weights of any impurities, which is crucial for their identification.
Q3: How can I avoid the hydrolysis of the nitrile group during synthesis and workup?
A3: To minimize hydrolysis:
-
Maintain Neutral pH: During aqueous extractions or washes, use neutral water or a buffered solution.
-
Avoid High Temperatures: Perform all aqueous steps at room temperature or below.
-
Use Anhydrous Solvents: When possible, use dry solvents to reduce the amount of water present.
-
Minimize Contact Time: Reduce the time the compound is in contact with aqueous acidic or basic solutions.
IV. Experimental Protocols
Protocol 1: General HPLC Method for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 275 nm.[15]
-
Column Temperature: 30 °C.
This is a general starting method and may require optimization for your specific sample and impurity profile.
V. Visualization of Synthetic Pathway and Impurity Formation
Diagram 1: Plausible Synthetic Route
Caption: Plausible synthesis of this compound.
Diagram 2: Common Impurity Formation Pathways
Caption: Formation pathways of common impurities.
VI. References
-
CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents. --INVALID-LINK--
-
US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents. --INVALID-LINK--
-
overcoming side reactions in pyrimidine synthesis - Benchchem. --INVALID-LINK--
-
CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents. --INVALID-LINK--
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH. --INVALID-LINK--
-
Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water | Request PDF - ResearchGate. --INVALID-LINK--
-
Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem. --INVALID-LINK--
-
The hydrolysis process for 2-cyanopyrimidine to pymca - ResearchGate. --INVALID-LINK--
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed. --INVALID-LINK--
-
Synthesis of pyrimidine 5‐carbonitrile derivatives. - ResearchGate. --INVALID-LINK--
-
-
Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing). --INVALID-LINK--
-
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate. --INVALID-LINK--
-
Pinner pyrimidine synthesis | PPTX - Slideshare. --INVALID-LINK--
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle. --INVALID-LINK--
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC - NIH. --INVALID-LINK--
-
(PDF) Design and synthesis of newly substituted 2-(2-Hydroxyethylamino)pyrimidine-5-carbonitrile with potential anticancer and antimicrobial activities - ResearchGate. --INVALID-LINK--
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. --INVALID-LINK--
-
Pyrimidine synthesis - Organic Chemistry Portal. --INVALID-LINK--
-
Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed. --INVALID-LINK--
-
Pinner pyrimidine synthesis | PPTX - Slideshare. --INVALID-LINK--
-
Inhibitory effects of pyrimidine, barbituric acid and pyridine derivatives on 5-fluorouracil degradation in rat liver extracts - PubMed. --INVALID-LINK--
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. --INVALID-LINK--
-
(PDF) Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation - ResearchGate. --INVALID-LINK--
-
Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC - PubMed Central. --INVALID-LINK--
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. --INVALID-LINK--
-
General reaction for synthesis of pyridopyrimidine carbonitrile derivatives - ResearchGate. --INVALID-LINK--
-
08.07 Hydrolysis and Dehydration of Amides - YouTube. --INVALID-LINK--
-
Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. --INVALID-LINK--
-
Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities - PubMed. --INVALID-LINK--
-
Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - MDPI. --INVALID-LINK--
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI. --INVALID-LINK--
-
Laboratory Techniques of Purification and Isolation - International Journal of Drug Development and Research. --INVALID-LINK--
-
An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide - NIH. --INVALID-LINK--
-
Degradation of mecillinam in aqueous solution - PubMed. --INVALID-LINK--
References
- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. ijddr.in [ijddr.in]
- 9. benchchem.com [benchchem.com]
- 10. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in 5-Hydroxypyrimidine-2-carbonitrile reactions
Technical Support Center: 5-Hydroxypyrimidine-2-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we will address specific issues you may encounter, providing not just solutions but also the underlying chemical principles to empower your experimental design and execution.
Troubleshooting Guide: Low Yield in this compound Reactions
Low yield is a frequent challenge in multi-step organic syntheses. This guide provides a structured approach to identifying and resolving the root causes of diminished yields in the synthesis of this compound.
Q1: My overall yield is significantly lower than expected. Where should I start my investigation?
A systematic approach is crucial. Instead of repeating the entire synthesis, it's more efficient to isolate the problematic step.
Recommended Workflow:
-
Isolate and Analyze Each Step: Run each step of the synthesis separately and analyze the crude product by techniques like ¹H NMR, LC-MS, or TLC to determine the yield and purity at each stage.
-
Identify the Low-Yielding Step: Pinpoint the specific reaction step with the most significant drop in yield.
-
Focus Troubleshooting: Direct your optimization efforts towards the identified problematic step.
Experimental Protocol: Step-by-Step Yield Analysis
-
Perform each reaction step according to your established protocol.
-
After each step's workup, before purification, carefully take a small, representative sample of the crude product.
-
Prepare a sample for ¹H NMR by dissolving a known mass of the crude material in a deuterated solvent containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Calculate the molar quantity of your product relative to the internal standard to determine the crude yield.
-
Use LC-MS to identify the main product and any significant byproducts.
-
Compare the crude yield and purity at each step to identify the bottleneck.
Visualizing the Troubleshooting Workflow:
Caption: A streamlined workflow for diagnosing low yield in a multi-step synthesis.
Q2: I'm seeing a significant amount of a byproduct in my final reaction mixture. How can I identify and eliminate it?
Byproduct formation is a common cause of low yields. Identifying the structure of the byproduct is the first step toward mitigating its formation.
Common Byproducts and Their Causes:
-
Over-reaction or Degradation Products: These can arise from reaction conditions that are too harsh (e.g., excessive temperature or prolonged reaction times).
-
Side Reactions of Starting Materials or Intermediates: The reactivity of your starting materials might lead to unintended reaction pathways.
Troubleshooting Steps:
-
Isolate and Characterize the Byproduct: Use preparative chromatography (e.g., column chromatography or preparative HPLC) to isolate the main byproduct. Characterize its structure using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HSQC) and high-resolution mass spectrometry (HRMS).
-
Hypothesize the Formation Mechanism: Once the structure is known, you can propose a plausible mechanism for its formation. This will provide insights into how to prevent it.
-
Modify Reaction Conditions: Based on your hypothesis, adjust the reaction conditions. For example:
-
If the byproduct is a result of over-reaction, try lowering the reaction temperature or reducing the reaction time.
-
If it's a side reaction, consider a different catalyst, solvent, or protecting group strategy.
-
Data Presentation: Common Byproducts and Mitigation Strategies
| Byproduct Type | Potential Cause | Suggested Mitigation Strategy |
| Dimerization of Starting Material | High concentration, excessive temperature | Lower the concentration, control temperature carefully |
| Hydrolysis of Nitrile Group | Presence of water, harsh acidic/basic conditions | Use anhydrous solvents, control pH |
| Ring-Opening of Pyrimidine | Strong nucleophiles, extreme pH | Use milder reagents, buffer the reaction mixture |
Q3: The reaction seems to be stalling and not going to completion. What factors should I consider?
Incomplete conversion is another major contributor to low yields. Several factors can cause a reaction to stall.
Potential Causes and Solutions:
-
Reagent Purity and Stoichiometry:
-
Action: Ensure all reagents are pure and dry. Use fresh, high-quality starting materials. Verify the stoichiometry of your reactants; a slight excess of one reagent may be necessary to drive the reaction to completion.
-
-
Insufficient Mixing:
-
Action: In heterogeneous reactions, ensure efficient stirring to maximize the contact between reactants.
-
-
Catalyst Deactivation:
-
Action: If you are using a catalyst, it may be deactivating over time. Consider adding the catalyst in portions or using a more robust catalyst.
-
-
Equilibrium Limitations:
-
Action: Some reactions are reversible. To drive the equilibrium towards the product, you might need to remove a byproduct (e.g., by distillation or by using a Dean-Stark trap to remove water).
-
Visualizing the Decision Process for Stalled Reactions:
Caption: A decision tree for troubleshooting stalled chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of this compound?
The most critical parameters are typically temperature, reaction time, and the quality of reagents. The pyrimidine ring can be sensitive to both high temperatures and prolonged reaction times, which can lead to decomposition. Additionally, the purity of starting materials, especially the presence of water, can significantly impact the reaction outcome.
Q2: How can I improve the solubility of my starting materials or intermediates?
If you are experiencing solubility issues, consider the following:
-
Solvent Screening: Experiment with a range of solvents or solvent mixtures. A co-solvent system can sometimes dramatically improve solubility.
-
Temperature: Gently warming the reaction mixture may help, but be cautious of potential degradation.
-
Phase-Transfer Catalysis: For reactions involving two immiscible phases, a phase-transfer catalyst can facilitate the reaction by transporting one reactant across the phase boundary.
Q3: My product seems to be degrading during workup or purification. What can I do?
Product degradation during post-reaction processing is a common issue.
-
Milder Workup Conditions: Avoid harsh acidic or basic conditions during the workup. Use buffered solutions where appropriate.
-
Temperature Control: Keep the product cold during extractions and solvent removal.
-
Column Chromatography Considerations: The choice of silica gel (acidic) or alumina (basic or neutral) can be critical. If your product is acid-sensitive, consider using neutral alumina or deactivating the silica gel with a small amount of a suitable base (e.g., triethylamine) in the eluent.
Technical Support Center: Synthesis of 5-Hydroxypyrimidine-2-carbonitrile
Welcome to the technical support center for the synthesis of 5-Hydroxypyrimidine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
Introduction
This compound is a valuable intermediate in medicinal chemistry, often utilized for the synthesis of kinase inhibitors and other therapeutic agents. Its synthesis, while conceptually straightforward, frequently involves the use of protecting groups for the C5-hydroxyl functionality. The selection and subsequent removal of these protecting groups are critical steps where side reactions can significantly impact yield and purity. This guide focuses on the two most common synthetic strategies: the demethylation of 5-methoxypyrimidine-2-carbonitrile and the debenzylation of 5-benzyloxypyrimidine-2-carbonitrile.
Part 1: Troubleshooting Demethylation of 5-Methoxypyrimidine-2-carbonitrile
The cleavage of the methyl ether in 5-methoxypyrimidine-2-carbonitrile is a common final step. This transformation typically requires strong acids, which can lead to several side reactions.[1]
Frequently Asked Questions (FAQs)
Q1: My demethylation reaction with HBr is not going to completion, and I'm recovering a significant amount of starting material. What can I do?
A1: Incomplete cleavage of aryl methyl ethers is a frequent issue due to the stability of the C(aryl)-O bond.[2] Several factors could be at play:
-
Acid Concentration and Temperature: Ensure you are using a sufficiently concentrated and strong acid, like 48% aqueous HBr or even anhydrous HBr in a suitable solvent. The reaction often requires elevated temperatures (reflux) to proceed at a reasonable rate. Consider a controlled increase in temperature or a longer reaction time, monitoring by TLC or LCMS.
-
Reagent Purity: Water content in the reaction can affect the efficacy of the acid. Using fresh, high-quality reagents is crucial.
Q2: I'm observing multiple spots on my TLC plate post-reaction, suggesting byproduct formation. What are the likely side products?
A2: The harsh, acidic conditions necessary for ether cleavage can lead to several side products:
-
Hydrolysis of the Nitrile: The primary side reaction is often the hydrolysis of the 2-carbonitrile group to a 2-carboxamide or even a 2-carboxylic acid.
-
Pyrimidine Ring Degradation: Although less common, prolonged exposure to strong, hot acid can lead to the cleavage of the pyrimidine ring itself.[3]
Q3: How can I minimize the formation of the 2-carboxamide byproduct?
A3: Minimizing the formation of the hydrolyzed byproduct involves a trade-off between forcing the demethylation to completion and preventing nitrile hydrolysis.
-
Reaction Time and Temperature Optimization: A carefully controlled experiment varying time and temperature is recommended. The goal is to find the "sweet spot" where the ether is cleaved without significant hydrolysis.
-
Alternative Reagents: Consider using other demethylating agents like boron tribromide (BBr₃) in an anhydrous solvent such as dichloromethane (DCM). This can often effect ether cleavage at lower temperatures, potentially reducing the rate of nitrile hydrolysis.
Troubleshooting Guide: Demethylation Pathway
| Symptom | Potential Cause | Recommended Action |
| Low Conversion / High Starting Material | Insufficient acid strength or concentration. | Use 48% aq. HBr or BBr₃. |
| Reaction temperature too low. | Gradually increase temperature to reflux, monitoring by TLC. | |
| Insufficient reaction time. | Extend reaction time, taking aliquots to monitor progress. | |
| Formation of Polar Byproduct (Amide/Acid) | Prolonged heating in strong acid. | Reduce reaction time and temperature. Find optimal conditions. |
| Water present in the reaction. | Use anhydrous conditions if possible (e.g., BBr₃ in DCM). | |
| Complex Mixture / TLC Streaking | Degradation of the pyrimidine ring. | Use milder conditions (e.g., BBr₃ at 0°C to rt). |
| Reduce reaction time significantly. |
Visualizing the Reaction and Side Products
Caption: Demethylation pathway and common hydrolysis side reactions.
Part 2: Troubleshooting Debenzylation of 5-Benzyloxypyrimidine-2-carbonitrile
Catalytic hydrogenolysis is a milder alternative for deprotection and is frequently used for benzyl ethers. However, it comes with its own set of challenges.[4]
Frequently Asked Questions (FAQs)
Q1: My hydrogenolysis reaction is very slow or has stalled completely. What could be the cause?
A1: A stalled hydrogenolysis reaction is often due to catalyst deactivation or "poisoning".
-
Catalyst Poisoning: Trace impurities, particularly sulfur-containing compounds from previous steps or nitrogen-containing heterocycles, can irreversibly bind to the palladium surface, rendering it inactive.[5][6] The pyrimidine substrate itself can sometimes act as a mild inhibitor.
-
Catalyst Quality: Ensure you are using a high-quality, active catalyst (e.g., Pd/C). If the catalyst is old or has been exposed to air, its activity may be diminished.
-
Insufficient Hydrogen: Check for leaks in your hydrogenation setup. Ensure a positive pressure of hydrogen is maintained and that the reaction is being agitated sufficiently to ensure good gas-liquid mixing.
Q2: Besides incomplete reaction, what other side products can form during catalytic hydrogenation?
A2: While generally a clean reaction, side products can form under certain conditions:
-
Ring Reduction: Over-reduction of the pyrimidine ring can occur, especially with more active catalysts (like platinum oxide) or under higher pressures and temperatures. This is generally less of a concern with Pd/C under standard conditions (1 atm H₂).
-
Nitrile Reduction: The 2-carbonitrile group can be reduced to a 2-(aminomethyl) group. This is more likely if the reaction is run for an extended period after the debenzylation is complete or under more forcing conditions.
Q3: I am having trouble removing the toluene byproduct from my final product. Any suggestions?
A3: Toluene is an inherent byproduct of benzyl group hydrogenolysis.[7]
-
Azeotropic Removal: If your product is stable, you can attempt to remove toluene by azeotropic distillation with a suitable solvent like methanol or water.
-
Trituration/Recrystallization: Triturating the crude product with a non-polar solvent in which toluene is soluble but your product is not (e.g., hexanes, diethyl ether) can be very effective. Recrystallization is also an excellent purification method.
-
Chromatography: If other methods fail, column chromatography is a reliable way to separate the non-polar toluene from the more polar this compound.
Troubleshooting Guide: Debenzylation Pathway
| Symptom | Potential Cause | Recommended Action |
| Reaction Stalled / No Conversion | Catalyst poisoning. | Purify starting material to remove potential poisons. Use a higher catalyst loading. |
| Inactive catalyst. | Use fresh, high-quality Pd/C. | |
| Poor hydrogen delivery. | Check for leaks in the setup. Ensure vigorous stirring/shaking. | |
| Formation of Over-reduced Byproducts | Reaction conditions too harsh. | Use 1 atm H₂. Avoid excessive heat. |
| Incorrect catalyst choice. | Use 10% Pd/C, which is generally selective for debenzylation. | |
| Product Contaminated with Toluene | Inefficient workup. | Perform trituration with hexanes or recrystallize from a suitable solvent system. |
Visualizing the Reaction and Side Products
Caption: Debenzylation pathway and potential over-reduction side reactions.
Experimental Protocols
Protocol 1: Demethylation using Boron Tribromide (BBr₃)
This protocol is recommended to minimize nitrile hydrolysis.
-
Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-methoxypyrimidine-2-carbonitrile (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Under a nitrogen atmosphere, add a 1.0 M solution of BBr₃ in DCM (1.2 eq) dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of methanol, followed by water.
-
Work-up: Dilute the mixture with additional DCM and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Debenzylation using Catalytic Hydrogenolysis
This protocol is a standard, mild method for benzyl ether cleavage.
-
Setup: To a round-bottom flask or a Parr hydrogenation vessel, add 5-benzyloxypyrimidine-2-carbonitrile (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate, ~0.1 M).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol % by weight).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂) three times. Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 2-8 hours.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be triturated with hexanes to remove residual toluene and then purified further by recrystallization if necessary.
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. Ether Cleavage Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Heterocyclic studies. Part XIII. Ready ring cleavage of some pyrimidine derivatives to give highly substituted ethylenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 5. benchchem.com [benchchem.com]
- 6. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: 5-Hydroxypyrimidine-2-carbonitrile Solution Stability
Welcome to the technical support center for 5-Hydroxypyrimidine-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the stability of solutions containing this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction: Understanding the Stability of this compound
This compound is a versatile heterocyclic compound with applications in medicinal chemistry and materials science.[1] Its structure, featuring a pyrimidine ring substituted with a hydroxyl group and a cyano group, presents unique stability considerations. The electron-donating hydroxyl group and the electron-withdrawing cyano group influence the reactivity of the pyrimidine core, making it susceptible to specific degradation pathways. This guide will help you navigate these challenges to ensure the integrity of your experimental results.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter with this compound solutions, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Loss of potency or inconsistent results over time. | Hydrolysis of the nitrile group: The cyano group can hydrolyze to an amide and subsequently to a carboxylic acid, especially under acidic or basic conditions.[2][3] | - Maintain solution pH between 6.0 and 7.5. - Prepare fresh solutions before use. - Store stock solutions at 2-8°C for short-term storage.[4] | The nitrile group is susceptible to nucleophilic attack by water, a reaction catalyzed by both H+ and OH- ions. Neutral pH minimizes the rate of this hydrolysis. |
| Discoloration of the solution (e.g., yellowing). | Oxidative degradation: The hydroxypyrimidine ring may be susceptible to oxidation, particularly when exposed to air and light. | - Use degassed solvents (e.g., by sparging with nitrogen or argon). - Consider adding antioxidants such as BHT or Vitamin E.[5][6][7] - Store solutions in amber vials or protect from light. | The hydroxyl group can make the aromatic ring more electron-rich and thus more prone to oxidation. Antioxidants can scavenge reactive oxygen species that initiate degradation.[1][5][7][8] |
| Precipitation of the compound from the solution. | Poor solubility or solvent evaporation: this compound has moderate solubility in many organic solvents and is sparingly soluble in water.[9] | - Use a co-solvent system (e.g., DMSO/water or ethanol/water). - Ensure containers are tightly sealed to prevent solvent evaporation. - Determine the thermodynamic solubility in your chosen solvent system. | Co-solvents can improve the solubility of organic compounds in aqueous media. Tightly sealing containers prevents changes in concentration that can lead to precipitation. |
| Appearance of new peaks in HPLC analysis. | Degradation of the compound: New peaks indicate the formation of degradation products. | - Perform a forced degradation study to identify potential degradants. - Use a stability-indicating HPLC method to resolve the parent compound from its degradants. | A forced degradation study helps to understand the degradation pathways and to develop an analytical method that can accurately quantify the parent compound in the presence of its degradation products.[10][11][12] |
Part 2: Frequently Asked Questions (FAQs)
Solution Preparation and Storage
Q1: What is the best solvent to dissolve this compound?
A1: The choice of solvent depends on your experimental needs. For biological assays, dimethyl sulfoxide (DMSO) is a common choice for preparing concentrated stock solutions, which can then be diluted in aqueous media. For other applications, solvents like methanol and ethanol can be used.[9][13] It is crucial to determine the solubility of the compound in your chosen solvent system to avoid precipitation.
Q2: How should I store my stock solutions of this compound?
A2: For short-term storage (up to a few weeks), stock solutions should be stored at 2-8°C in tightly sealed amber vials to protect from light and solvent evaporation.[4] For long-term storage, it is recommended to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: Can I use aqueous buffers to prepare my working solutions?
A3: Yes, but the pH of the buffer is critical. To minimize hydrolysis of the nitrile group, it is recommended to use a buffer with a pH between 6.0 and 7.5. Prepare these solutions fresh daily if possible.
Degradation Pathways
Q4: What are the most likely degradation pathways for this compound?
A4: The two most probable degradation pathways are:
-
Hydrolysis of the nitrile group: This proceeds first to the corresponding amide (5-hydroxypyrimidine-2-carboxamide) and then to the carboxylic acid (5-hydroxypyrimidine-2-carboxylic acid). This is often catalyzed by acidic or basic conditions.[2][3]
-
Oxidation of the pyrimidine ring: The presence of the hydroxyl group can make the ring susceptible to oxidative degradation, potentially leading to ring-opened products or polymeric material. This can be accelerated by exposure to light and oxygen.
Below is a diagram illustrating the potential hydrolytic degradation pathway.
Caption: Potential hydrolytic degradation of this compound.
Q5: Is this compound sensitive to light?
A5: Pyrimidine derivatives can be susceptible to photodegradation.[14][15] It is best practice to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or when conducting experiments over extended periods.
Stability Testing
Q6: How can I assess the stability of my this compound solution?
A6: A stability study using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess stability. This involves analyzing the concentration of the parent compound in your solution over time under specific storage conditions (e.g., temperature, light exposure). A decrease in the parent peak area and the appearance of new peaks would indicate degradation.
The following diagram outlines a general workflow for a stability assessment study.
Caption: Workflow for a solution stability study.
Part 3: Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol provides a general method for preparing a stock solution of this compound with enhanced stability.
Materials:
-
This compound
-
Anhydrous DMSO (or other suitable solvent)
-
Argon or nitrogen gas
-
Sterile, amber glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Syringe and 0.22 µm filter
Procedure:
-
Weigh the desired amount of this compound in a sterile amber vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Sparge the headspace of the vial with argon or nitrogen gas for 30-60 seconds to displace oxygen.
-
Immediately cap the vial tightly.
-
Vortex the solution until the compound is completely dissolved.
-
(Optional) For sterile applications, filter the solution through a 0.22 µm syringe filter into a new sterile amber vial, minimizing exposure to air.
-
Store the solution at the recommended temperature (2-8°C for short-term, -20°C or -80°C for long-term).
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to understand the stability of this compound under various stress conditions.[10][11][12]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
pH meter
-
Incubator or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial of the stock solution in an incubator at 60°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil and placed in the same chamber.
-
Control: Keep a vial of the stock solution at 2-8°C, protected from light.
-
Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated, stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control to identify degradation products and calculate the percentage of degradation.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of antioxidants in prevention of pyrimidine dimer formation in UVB irradiated human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of pyrimidinol antioxidants as mitochondrial protective agents: ATP production and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. ajrconline.org [ajrconline.org]
- 11. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Challenges of Pyrimidine Derivative Crystallization
Welcome to the technical support center dedicated to overcoming the intricate challenges of crystallizing pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter common and complex hurdles in obtaining high-quality crystals of these pharmaceutically significant compounds. Pyrimidine derivatives are notorious for their challenging crystallization behavior, often influenced by subtle changes in their environment. This resource provides in-depth troubleshooting guides, evidence-based protocols, and frequently asked questions to empower you to optimize your crystallization experiments with confidence.
Core Principles of Pyrimidine Crystallization
The crystallization of pyrimidine derivatives is governed by the fundamental principles of solubility, supersaturation, nucleation, and crystal growth. The unique electronic properties and hydrogen bonding capabilities of the pyrimidine ring, combined with the diverse functionalities of its derivatives, often lead to complex behaviors such as polymorphism, oiling out, and sensitivity to impurities.[1][2] A successful crystallization process hinges on carefully controlling these factors to favor the formation of a well-ordered, stable crystal lattice.
Troubleshooting Guide: From Clear Solutions to Quality Crystals
This section addresses the most common issues encountered during the crystallization of pyrimidine derivatives, offering a systematic approach to problem-solving.
Issue 1: No Crystals Form After Cooling
One of the most frequent frustrations in crystallization is a solution that remains clear even after cooling. This indicates that the solution has not reached the necessary level of supersaturation for nucleation to occur.
Possible Causes & Solutions:
-
Insufficient Supersaturation : The concentration of your pyrimidine derivative may be too low to initiate crystal formation.[3]
-
Solution : Reheat the solution and carefully evaporate a portion of the solvent to increase the solute concentration. Allow the concentrated solution to cool slowly once more.[3][4] If this fails, the solvent can be removed entirely by rotary evaporation to recover the solid for a subsequent attempt with different conditions.[3]
-
-
Inappropriate Solvent Choice : The compound may be excessively soluble in the chosen solvent, even at reduced temperatures.[3]
-
Solution : The ideal solvent is one in which your compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below.[5] Experiment with different solvents or solvent mixtures. For pyrimidine derivatives, common choices include alcohols (ethanol, methanol), ethyl acetate, or mixtures like hexane/acetone.[1][3]
-
-
Inhibited Nucleation : Spontaneous nucleation, the initial formation of crystal seeds, may not be occurring. This can be due to a lack of nucleation sites or an energy barrier to forming the initial crystal lattice.
-
Solution 1: Scratching : Gently scratch the inside surface of the flask at the solution's meniscus with a glass rod. This creates microscopic imperfections on the glass surface that can serve as nucleation sites.[3]
-
Solution 2: Seeding : Introduce a "seed crystal" of the pure pyrimidine derivative into the supersaturated solution. This provides a template for further crystal growth.[3]
-
Solution 3: Evaporation Technique : Dip a glass stirring rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of microcrystals on the rod. Reintroducing this rod into the solution can induce crystallization.[3]
-
Issue 2: "Oiling Out" - Formation of an Oil Instead of Crystals
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal. This is a common problem with compounds that have low melting points or when the solution becomes supersaturated at a temperature above the compound's melting point.[6]
Possible Causes & Solutions:
-
High Solubility/Poor Solvent Choice : The compound is too soluble in the selected solvent, or the solvent's boiling point is too high.[3][6]
-
Solution : Switch to a "poorer" solvent in which the compound has lower solubility.[3] Alternatively, if the compound has oiled out, reheat the solution to redissolve the oil, add a small amount of a "poor" solvent (an anti-solvent) until the solution becomes slightly cloudy, and then allow it to cool slowly.[6]
-
-
Cooling Too Rapidly : Rapid cooling can cause the compound to come out of solution faster than it can organize into a crystal lattice.[6]
-
Solution : Allow the solution to cool to room temperature more slowly. Insulating the flask, for instance, by placing it within a larger beaker, can help slow the cooling rate.[3]
-
-
Presence of Impurities : Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture, promoting oiling out.[3][6]
Issue 3: Crystals Form Too Rapidly, Resulting in Poor Quality
The formation of very fine needles, powders, or amorphous solids often indicates that crystallization occurred too quickly, trapping impurities and solvent within the crystal structure.[4][7]
Possible Causes & Solutions:
-
Excessive Supersaturation : A highly concentrated solution can lead to rapid precipitation rather than controlled crystal growth.[3]
-
Steep Solubility Curve : The chosen solvent may have a very steep solubility curve for your specific pyrimidine derivative, meaning a small drop in temperature causes a dramatic decrease in solubility.
-
Solution : Experiment with different solvents or solvent mixtures to find a system that provides a more gradual change in solubility with temperature, allowing for more controlled crystal growth.[3]
-
Issue 4: Polymorphism - Obtaining an Undesired Crystal Form
Pyrimidine derivatives, particularly in pharmaceutical development, can exhibit polymorphism, where they can crystallize into different crystal structures with distinct physicochemical properties like solubility and stability.[8][9][10]
Possible Causes & Solutions:
-
Solvent Influence : The choice of solvent can significantly influence which polymorph is favored.[9][11]
-
Solution : Systematically screen a variety of solvents with different polarities and hydrogen bonding capabilities. The interactions between the solvent and the solute molecules can direct the formation of a specific crystal lattice.[12]
-
-
Thermodynamic vs. Kinetic Control : An unstable (kinetic) polymorph may crystallize first and then convert to a more stable (thermodynamic) form over time.
-
Solution : Vary the crystallization conditions, such as cooling rate and temperature, to favor the desired polymorph. In-situ monitoring techniques like Raman spectroscopy can be invaluable for tracking polymorphic transformations during the crystallization process.[10]
-
Issue 5: Low Crystallization Yield
A low yield of recovered crystals can be a significant issue, particularly when working with valuable materials.
Possible Causes & Solutions:
-
Excessive Solvent : Using too much solvent to dissolve the compound will result in a significant portion of the material remaining in the mother liquor upon cooling.[6]
-
Solution : Use the minimum amount of hot solvent necessary to fully dissolve the compound. If the yield is low, you can try to recover more product from the filtrate by evaporating some of the solvent and cooling again.
-
-
Premature Crystallization : If performing a hot filtration to remove insoluble impurities, the desired compound may crystallize prematurely in the funnel.
-
Solution : Pre-heat the filtration apparatus (funnel and receiving flask) to prevent a sudden drop in temperature during filtration.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for crystallizing my pyrimidine compound?
A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[5] You can experimentally test different solvents by observing if the compound dissolves when heated and recrystallizes upon cooling. Common solvent systems for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures like hexane/acetone or hexane/THF.[3]
Q2: What is the effect of temperature on pyrimidine crystallization?
A2: Temperature is a critical parameter as it directly influences the solubility of pyrimidine compounds; generally, solubility increases with temperature.[1] This principle is the basis for cooling crystallization.[3] The rate of cooling also affects crystal size and quality; slow cooling typically yields larger, higher-quality crystals.[3]
Q3: How can impurities affect my crystallization?
A3: Impurities can have several detrimental effects. They can inhibit crystal growth altogether, lead to the formation of oils instead of crystals, or be incorporated into the crystal lattice, reducing the purity of the final product.[13][14][15] Furthermore, impurities can alter the crystal morphology, sometimes leading to the formation of undesirable needle-like crystals.[14]
Q4: What is vapor diffusion, and when should I use it?
A4: Vapor diffusion is a technique where an anti-solvent (a solvent in which your compound is insoluble) slowly diffuses in vapor form into a solution of your compound in a "good" solvent. This gradual change in solvent composition gently induces crystallization. It is particularly useful for small quantities of material or for compounds that are difficult to crystallize using other methods.[7][16][17]
Experimental Protocols & Workflows
Protocol 1: Cooling Crystallization
This is the most common method for purifying solid organic compounds.
-
Solvent Selection : Choose a solvent in which the pyrimidine derivative has high solubility at the solvent's boiling point and low solubility at room temperature.[5]
-
Dissolution : Place the impure pyrimidine compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring to dissolve the compound. Continue adding small portions of hot solvent until a clear solution is obtained.[3]
-
Slow Cooling : Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage slow cooling, you can insulate the flask.[5]
-
Crystal Growth : As the solution cools, the solubility of the pyrimidine compound will decrease, leading to the formation of crystals.[3]
-
Further Cooling : Once the flask has reached room temperature, place it in an ice bath to maximize crystal recovery.[3]
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities adhering to the crystal surfaces.[5]
-
Drying : Dry the purified crystals, for example, in a desiccator under vacuum.
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting common crystallization problems.
Caption: General troubleshooting workflow for pyrimidine crystallization.
Vapor Diffusion Setup
This diagram illustrates the setup for a vapor diffusion crystallization experiment.
Caption: Vapor diffusion crystallization setup.
Data Summary: Solvent Properties and Their Impact
The choice of solvent is arguably the most critical factor in a successful crystallization. The following table summarizes key solvent characteristics and their potential impact on the crystallization of pyrimidine derivatives.
| Solvent Property | High Value | Low Value | Impact on Pyrimidine Crystallization |
| Polarity | Water, Methanol | Hexane, Toluene | Must be matched to the polarity of the pyrimidine derivative ("like dissolves like"). Mismatched polarity can lead to poor solubility or, conversely, excessive solubility.[5] |
| Boiling Point | DMF, Water | Diethyl Ether, Pentane | High boiling point solvents can be difficult to remove from the final crystals. Low boiling point solvents are good for evaporation techniques but may evaporate too quickly.[5] |
| Solubility Gradient (vs. Temp) | Steep | Gradual | A steep gradient can lead to rapid precipitation and poor crystal quality. A gradual gradient allows for slower, more controlled crystal growth.[3] |
| Hydrogen Bonding | Alcohols, Water | Hydrocarbons | Solvents capable of hydrogen bonding can compete with the intermolecular interactions of pyrimidine derivatives, potentially leading to the formation of different polymorphs or solvates.[18] |
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. ijsat.org [ijsat.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 6. benchchem.com [benchchem.com]
- 7. unifr.ch [unifr.ch]
- 8. mdpi-res.com [mdpi-res.com]
- 9. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 10. mt.com [mt.com]
- 11. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 18. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Purification of 5-Hydroxypyrimidine-2-carbonitrile
Welcome to the technical support resource for the purification of 5-Hydroxypyrimidine-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in isolating this valuable heterocyclic intermediate. As a compound of interest in pharmaceutical development and chemical synthesis, achieving high purity is paramount for reliable downstream applications and data integrity[1]. This document provides in-depth troubleshooting advice and detailed protocols grounded in established chemical principles.
Troubleshooting Guide: Isolating High-Purity this compound
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing robust, field-tested solutions.
Question 1: My post-purification analysis (NMR/LC-MS) shows persistent starting materials or reagent-related impurities. How can I remove them?
Expert Analysis: This is a common issue stemming from either an incomplete reaction or impurities that have similar physicochemical properties to the desired product. The purification strategy must be tailored to exploit the subtle differences between the product and the contaminants.
Causality:
-
Similar Polarity: Unreacted starting materials, such as 5-bromo-2-cyanopyrimidine, may have a polarity close to the product, leading to co-elution during column chromatography or co-precipitation during crystallization.
-
Incomplete Reaction: The synthesis may not have proceeded to completion, leaving a significant amount of starting material that overwhelms the chosen purification method[2].
Solutions:
-
Optimize Column Chromatography: If chromatography was used, the separation can be enhanced by switching to a gradient elution. Start with a less polar solvent system to allow highly non-polar impurities to elute first, then gradually increase the polarity to separate the product from closely-eluting species[3]. A shallow gradient around the elution point of your product is often most effective.
-
Re-evaluate Recrystallization Solvents: Your current solvent system may be equally effective at dissolving the product and the impurity. Screen a new panel of solvents. Consider a solvent-antisolvent system. For example, dissolving the crude solid in a minimal amount of a good solvent (like DMSO or DMF, where pyrimidine-based compounds often show good solubility) and then slowly adding a miscible antisolvent (like water, diethyl ether, or hexane) can induce selective crystallization of the desired product[4][5].
-
Acid-Base Extraction (Aqueous Workup): The hydroxyl group on the pyrimidine ring imparts acidic character. You can exploit this by dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and washing with a mild aqueous base (like sodium bicarbonate solution). The deprotonated this compound salt will move to the aqueous layer, while less acidic or neutral impurities remain in the organic layer. Subsequently, acidifying the aqueous layer will re-protonate and precipitate your product, which can then be filtered or extracted.
Question 2: My final product is a persistent oil or sticky solid instead of the expected crystalline powder. What is causing this and how do I fix it?
Expert Analysis: Product oiling out or failing to crystallize is typically due to the presence of impurities that disrupt the crystal lattice formation or residual solvent.
Causality:
-
Residual Solvent: High-boiling point solvents used in the reaction or purification (e.g., DMF, DMSO) can be difficult to remove and act as plasticizers.
-
Hygroscopic Nature: The polar functional groups (-OH, -CN, pyrimidine nitrogens) can attract atmospheric moisture, leading to a gummy appearance.
-
Impurity Interference: Even small amounts of impurities can act as "crystal poisons," inhibiting the ordered arrangement of molecules necessary for crystallization[6].
Solutions:
-
High-Vacuum Drying: Dry the material under a high vacuum (and gentle heating if the compound is thermally stable) for an extended period to remove trapped solvents.
-
Trituration: Stir or grind the oily product with a solvent in which it is poorly soluble but the impurities are soluble (e.g., cold diethyl ether, hexane, or ethyl acetate). This will wash away the impurities and can often induce crystallization.
-
Re-purification: If trituration fails, the level of impurity is likely too high. The material must be re-purified using a more rigorous method, such as flash chromatography with a carefully selected solvent system[7].
Question 3: My compound has a persistent yellow or brown color, even after initial purification. How can I obtain the reported off-white solid?
Expert Analysis: Color in organic compounds often arises from highly conjugated impurities or degradation products formed during the synthesis or workup, particularly under harsh temperature or pH conditions.
Causality:
-
Oxidation/Degradation: Phenolic compounds can be susceptible to oxidation, forming colored quinone-like structures.
-
Chromophoric Side Products: Side reactions during synthesis can generate minor but intensely colored byproducts.
Solutions:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or methanol). Add a small amount (1-2% by weight) of activated charcoal and boil the solution for 5-10 minutes. The charcoal will adsorb the colored impurities. Filter the hot solution through a pad of Celite® to remove the carbon, and then allow the filtrate to cool and crystallize. Caution: Activated carbon can also adsorb your product, potentially reducing the yield.
-
Recrystallization: A careful recrystallization can be highly effective. The colored impurities may remain in the mother liquor, leaving behind purer, colorless crystals[8][9].
-
Chromatography: If the colored impurity has a different polarity from your product, flash column chromatography is an excellent method to separate them.
Question 4: My compound appears to be degrading during flash chromatography on silica gel. What are the likely causes and alternatives?
Expert Analysis: this compound contains both a weakly acidic hydroxyl group and basic nitrogen atoms. The acidic nature of standard silica gel can catalyze degradation or cause irreversible binding of such compounds.
Causality:
-
Silica Gel Acidity: The silanol groups (Si-OH) on the surface of silica gel are acidic and can interact strongly with basic sites on the molecule or catalyze decomposition.
-
Tautomerization: The hydroxyl group can exist in equilibrium with its keto tautomer (5-oxo-pyrimidine). This equilibrium can be affected by the solid support, potentially leading to broadening peaks or decomposition.
Solutions:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your chosen eluent system containing 1-3% triethylamine (Et₃N) or pyridine. This base will neutralize the acidic sites on the silica surface, preventing compound degradation[3].
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or reversed-phase silica (C18). Reversed-phase chromatography separates compounds based on hydrophobicity and is well-suited for polar molecules[10].
-
Minimize Contact Time: Perform the chromatography as quickly as possible. Use a "short plug" of silica rather than a long column if you are simply trying to remove baseline impurities[3].
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound? this compound is a solid organic compound with a molecular formula of C₅H₃N₃O and a molecular weight of approximately 121.10 g/mol [1][11]. It features a pyrimidine ring, which is a heterocyclic aromatic structure, substituted with a hydroxyl (-OH) group and a cyano (-CN) group[1]. The compound is typically an off-white or white solid and should be stored in a dry environment at 2-8°C[12].
| Property | Value | Source |
| Molecular Formula | C₅H₃N₃O | [1][11] |
| Molecular Weight | ~121.10 g/mol | [1][11][12] |
| Appearance | Solid | [12] |
| Storage Temp. | 2-8°C, Sealed in dry | [12] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [12] |
Q2: What are the most common impurities encountered during its synthesis? Common impurities are typically related to the synthetic route employed. For syntheses starting from substituted pyrimidines (e.g., 5-bromo-2-cyanopyrimidine), impurities may include:
-
Unreacted Starting Materials: The halo-pyrimidine precursor.
-
Hydrolysis Products: The nitrile group (-CN) can be partially or fully hydrolyzed to an amide (-CONH₂) or carboxylic acid (-COOH) under non-neutral pH conditions, especially with heating.
-
Isomeric Byproducts: Depending on the reaction conditions, other isomers may form in small quantities[6]. For syntheses involving cyclocondensation, impurities could include incompletely cyclized intermediates or products from alternative condensation pathways[13][14].
Q3: How do I choose between recrystallization and column chromatography for purification? The choice depends on the purity of the crude material and the nature of the impurities.
-
Use Recrystallization when:
-
The crude product is >90% pure.
-
The impurities have significantly different solubility profiles from the product in a given solvent.
-
You are working on a large scale, as it is often more scalable than chromatography.
-
-
Use Column Chromatography when:
-
The crude product is a complex mixture with multiple components.
-
Impurities have very similar properties to the product.
-
You need the highest possible purity, as chromatography offers superior resolving power.
-
A general workflow is to first assess the crude product's purity by TLC or LC-MS. If it is relatively clean with one or two major impurities, attempt recrystallization first. If the mixture is complex, proceed directly to column chromatography.
Visualized Workflows and Decision Trees
The following diagrams illustrate the logical flow for purification and troubleshooting.
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification problems.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is ideal for purifying material that is already at a relatively high purity (>90%).
A. Solvent Screening (Small Scale)
-
Place ~20-30 mg of the crude solid into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetonitrile, water) dropwise at room temperature until the solid just dissolves. Note the solubility at room temperature.
-
For solvents where the compound is sparingly soluble at room temperature, heat the mixture gently until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
An ideal recrystallization solvent will dissolve the compound when hot but not when cold, and crystals should form upon cooling[8].
B. Bulk Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If the solution is colored, this is the point to perform an activated carbon treatment (see Troubleshooting Question 3).
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under a vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This is the method of choice for complex mixtures or when very high purity is required.
A. Preparation
-
Select Eluent: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) that gives the product an Rf value of ~0.2-0.3.
-
Prepare Slurry: In a beaker, mix silica gel with your chosen eluent to form a free-flowing slurry. If your compound is acid-sensitive, use an eluent containing 1% triethylamine for this step[3].
-
Pack Column: Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring there are no cracks or air bubbles.
B. Loading the Sample
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or another strong solvent like DCM) and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Preferred): Dissolve the crude product in a suitable solvent (e.g., methanol, DCM). Add a small amount of silica gel (about 2-3 times the mass of your crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in better separation[3].
C. Elution and Collection
-
Carefully add the eluent to the column and begin applying pressure to move the solvent through the column.
-
Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator.
-
Dry the resulting pure solid under a high vacuum.
References
- 1. Buy this compound | 345642-86-6 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. DSpace [cora.ucc.ie]
- 7. 5-Hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. mt.com [mt.com]
- 9. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. 4-Hydroxypyrimidine-5-carbonitrile | C5H3N3O | CID 12210265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 345642-86-6 [sigmaaldrich.com]
- 13. japsonline.com [japsonline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 5-Hydroxypyrimidine-2-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 5-Hydroxypyrimidine-2-carbonitrile (herein referred to as 5-HP-2-C). This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound. As a heterocyclic molecule with significant potential in drug discovery, understanding and overcoming its solubility limitations is critical for successful experimental outcomes and preclinical development.[1] This document provides a combination of foundational knowledge, first-line troubleshooting, and advanced protocols to systematically address these issues.
Section 1: Understanding the Molecule - A Physicochemical Profile
The solubility behavior of a compound is intrinsically linked to its structure. 5-HP-2-C possesses several features that contribute to its characteristically low aqueous solubility. Its planar aromatic structure facilitates strong π-π stacking in the crystal lattice, while the presence of both hydrogen bond donors (-OH group) and acceptors (pyrimidine nitrogens, nitrile nitrogen) leads to a highly stable, high-melting-point solid.[2] Overcoming this crystal lattice energy is the primary barrier to dissolution.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 345642-86-6 | [3] |
| Molecular Formula | C₅H₃N₃O | [1][4] |
| Molecular Weight | 121.10 g/mol | [1][3] |
| Physical Form | Solid | [3] |
| Predicted XlogP | -0.1 | [4] |
| Key Structural Features | Pyrimidine core, hydroxyl group (position 5), nitrile group (position 2) | [1][4] |
The predicted XlogP of -0.1 suggests that the molecule is not excessively lipophilic; therefore, its poor solubility is primarily a "brick-dust" problem (driven by solid-state properties) rather than a "grease-ball" problem (driven by high lipophilicity).[4][5] Strategies should therefore focus on disrupting the crystal packing or modifying the molecule's ionization state.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered in the laboratory.
Q1: What are the best initial solvents for dissolving 5-HP-2-C for non-aqueous experiments?
A: For stock solutions and organic synthesis, polar aprotic solvents are highly effective.
-
Recommended: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices and can typically dissolve 5-HP-2-C to high concentrations. Similar pyrimidine derivatives show the highest solubility in DMF.[6][7]
-
Also Consider: Polar protic solvents like methanol and ethanol can be used, though they may not achieve the same high concentrations as DMSO or DMF.
-
Causality: These solvents effectively solvate the molecule by disrupting the intermolecular hydrogen bonds that hold the crystal lattice together.
Q2: My compound is insoluble in my aqueous physiological buffer (e.g., PBS at pH 7.4). What is the first and most effective step to try?
A: The most powerful first step is pH modification . The hydroxyl group on the pyrimidine ring is weakly acidic. By raising the pH of the aqueous medium, you can deprotonate this group, forming a highly water-soluble phenolate-like anion.[8][9]
-
Mechanism: The conversion of the neutral molecule to an ion breaks the symmetrical crystal packing and introduces a charge, which allows for strong, stabilizing ion-dipole interactions with water molecules.[8] This dramatically increases solubility, often by several orders of magnitude.
-
Actionable Advice: Prepare a series of buffers with increasing pH (e.g., pH 8.0, 9.0, 10.0) and test for solubility. The solubility should increase significantly as the pH rises above the compound's pKa. For many ionizable drugs, this is the simplest and most effective strategy.[10][11]
Q3: I dissolved 5-HP-2-C in DMSO to make a stock solution, but it precipitates immediately when I add it to my aqueous assay buffer. How do I fix this?
A: This is a common problem known as solvent-mediated precipitation. The compound is soluble in 100% DMSO but crashes out when the solvent composition shifts to a high percentage of water, where it is poorly soluble.
-
Strategy 1 (Reduce Organic Solvent Concentration): Keep the final concentration of DMSO in your aqueous solution as low as possible, typically ≤1%, and ideally <0.5%. This may require making a more dilute DMSO stock.
-
Strategy 2 (Use Co-solvents): The addition of a water-miscible co-solvent can increase the solvent capacity of the aqueous phase.[12] Consider adding small amounts of ethanol, propylene glycol, or polyethylene glycol (PEG) to your buffer before adding the DMSO stock.
-
Strategy 3 (Leverage pH): Ensure your final aqueous buffer is at a pH where the compound is ionized and soluble, as described in Q2. This is often the most robust solution.[13]
Q4: Can heating the solution help improve solubility?
A: Yes, for most compounds, solubility is an endothermic process, meaning it increases with temperature.[6][14]
-
Application: Gently warming the solution (e.g., to 37-50°C) can help dissolve the compound, especially during the initial solubilization step. This is useful for preparing saturated solutions for experiments.
-
Caution: Be aware of the compound's stability at elevated temperatures. Perform a preliminary stability test (e.g., using HPLC or LC-MS) to ensure the compound does not degrade over the time and temperature of your experiment.[15]
Section 3: Advanced Solubility Enhancement Protocols
When simple methods are insufficient, more advanced formulation strategies are required. The following are screening protocols to assess the feasibility of these techniques.
Protocol 1: Systematic pH-Solubility Profiling
Objective: To quantitatively determine the aqueous solubility of 5-HP-2-C as a function of pH.
Methodology: This protocol uses the shake-flask method, a gold standard for equilibrium solubility measurement.[16]
-
Preparation: Prepare a series of buffers across a wide pH range (e.g., from pH 4.0 to 11.0).
-
Addition: Add an excess amount of solid 5-HP-2-C to a known volume of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: After equilibration, allow the vials to stand so the excess solid can settle. Alternatively, centrifuge the samples.
-
Sampling & Analysis: Carefully remove an aliquot from the clear supernatant. Quantify the concentration of the dissolved 5-HP-2-C using a validated analytical method like HPLC-UV or LC-MS.
-
Data Analysis: Plot the measured solubility (on a log scale) against the pH of each buffer. This profile is critical for selecting appropriate formulation pH.[16]
Protocol 2: Amorphous Solid Dispersion (ASD) Screening via Solvent Evaporation
Objective: To assess if formulating 5-HP-2-C as an amorphous solid dispersion with a polymer can improve its apparent solubility and dissolution rate.[17][18]
Methodology:
-
Polymer Selection: Choose a few pharmaceutically common polymers, such as PVP (polyvinylpyrrolidone), HPMC (hydroxypropyl methylcellulose), or Soluplus®.
-
Solution Preparation:
-
Dissolve 5-HP-2-C in a suitable volatile solvent (e.g., methanol or acetone).
-
In separate vials, create solutions with both the compound and a polymer at different drug-to-polymer weight ratios (e.g., 1:1, 1:3, 1:9).
-
-
Solvent Evaporation: Remove the solvent from each solution under a stream of nitrogen or using a rotary evaporator to form a thin film. Dry thoroughly under vacuum to remove residual solvent.
-
Dissolution Test: Add a fixed volume of aqueous buffer (e.g., pH 6.8) to each vial containing the dried film.
-
Analysis: Agitate the vials and measure the concentration of dissolved 5-HP-2-C over time (e.g., at 5, 15, 30, 60, and 120 minutes).
-
Evaluation: Compare the dissolution profiles of the ASD formulations to that of the crystalline compound alone. A significant increase in the concentration and rate of dissolution indicates a successful ASD formulation.[19]
Section 4: Logic Diagrams and Workflows
Visual workflows can guide the decision-making process for tackling solubility issues. The following diagrams were created using Graphviz DOT language.
Caption: General troubleshooting workflow for addressing poor aqueous solubility.
Caption: Ionization mechanism driving solubility enhancement via pH modification.
Section 5: Comparative Summary of Advanced Techniques
| Technique | Mechanism | Pros | Cons | Best For... |
| pH Modification | Shifts equilibrium to the more soluble ionized form.[8] | Simple, highly effective for ionizable drugs, low cost. | Only works for ionizable compounds; risk of precipitation if pH changes (e.g., in GI tract).[11] | Initial screening and formulation of any compound with acidic or basic groups. |
| Co-solvents | Reduces water polarity and disrupts drug's self-association.[10] | Easy to implement in the lab; can be combined with other methods. | Potential for toxicity/miscibility issues; may not be suitable for in vivo use at high concentrations. | In vitro assays and pre-formulation studies. |
| Amorphous Solid Dispersions (ASD) | Traps the drug in a high-energy, non-crystalline state within a polymer matrix.[17] | Can dramatically increase apparent solubility and dissolution rate; established technology.[20] | Can be physically unstable (risk of recrystallization); requires specific polymers and manufacturing processes. | BCS Class II/IV drugs where other methods fail.[21] |
| Complexation (Cyclodextrins) | The drug (guest) is encapsulated within the hydrophobic core of the cyclodextrin (host).[22] | Improves solubility and stability; can mask taste. | Limited by drug size/shape and binding affinity; can be expensive. | Compounds that fit well within the cyclodextrin cavity. |
| Particle Size Reduction | Increases surface area-to-volume ratio, enhancing dissolution rate (Noyes-Whitney equation).[5][23] | Technology is well-understood (micronization, nanosuspension); purely a physical modification. | Can lead to poor powder flow and aggregation; may not increase equilibrium solubility.[23] | "Brick-dust" compounds where dissolution rate is the primary limiting factor. |
References
- 1. Buy this compound | 345642-86-6 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 345642-86-6 [sigmaaldrich.com]
- 4. PubChemLite - this compound (C5H3N3O) [pubchemlite.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medcraveonline.com [medcraveonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. revroum.lew.ro [revroum.lew.ro]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 23. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
Technical Support Center: A Guide to the Scale-Up Synthesis of 5-Hydroxypyrimidine-2-carbonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the scale-up synthesis of 5-Hydroxypyrimidine-2-carbonitrile. This molecule is a critical intermediate in the development of various pharmaceutical agents, including kinase and G protein-coupled receptor modulators.[1] Transitioning from bench-scale synthesis to pilot or manufacturing scale invariably introduces challenges related to reaction kinetics, thermal management, impurity profiling, and product isolation.
This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you navigate the complexities of scaling up this important synthesis.
Section 1: Overview of the Synthetic Pathway
The most common synthetic routes to pyrimidine-5-carbonitrile derivatives often involve multicomponent reactions or building the ring from acyclic precursors.[2][3][4] A key challenge in scaling up is maintaining control over these complex reactions. While a direct scale-up synthesis for this compound is not extensively detailed in public literature, a closely related synthesis for 5-hydroxy pyrimidine-2-carboxylic acid provides a validated and logical pathway, where the target nitrile is a key intermediate.[5]
The process involves a two-step approach starting from 5-bromo-2-cyanopyrimidine. This method avoids some of the complexities of a multi-component, one-pot synthesis, offering better control at a larger scale.
Caption: General two-step synthetic pathway to access the pyrimidine core.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up process.
2.1 Reaction & Synthesis Issues
Q: My yield for Step 1 (formation of 5-benzyloxy-2-cyanopyrimidine) is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes?
A: This is a classic scale-up challenge. The drop in yield can typically be attributed to three main factors:
-
Inefficient Mixing: In a larger reactor, achieving homogeneous mixing of a solid-liquid slurry (Cesium Carbonate, CuI catalyst) is difficult. Dead zones can form, leading to localized areas of low reagent concentration and incomplete reaction.
-
Causality: The copper-catalyzed coupling reaction requires consistent interaction between all components. Poor mixing starves the catalyst of reactants, halting the catalytic cycle.
-
Solution: Evaluate your reactor's impeller design and agitation speed. For multi-kilogram scale, a pitched-blade turbine or anchor stirrer is often more effective than a simple magnetic stir bar. Consider adding baffles to the reactor to improve turbulence.
-
-
Poor Heat Transfer: This reaction is endothermic and requires heating to 80-110 °C.[5] As you scale up, the surface-area-to-volume ratio of the reactor decreases, making it harder to maintain a consistent internal temperature.
-
Causality: If the bulk of the reaction mixture is below the optimal temperature, the reaction rate will be significantly slower, leading to an incomplete reaction within the standard timeframe.
-
Solution: Use a reactor with a heating jacket and ensure the heat transfer fluid is circulating efficiently. Monitor the internal temperature of the reaction mass, not just the jacket temperature. You may need to increase the reaction time at scale to compensate for slower heating.
-
-
Reagent Quality and Addition: The quality of reagents like benzyl alcohol and the catalyst system is critical. At scale, even small percentages of impurities can have a significant impact.
-
Causality: Water is particularly detrimental as it can affect the activity of the base and catalyst. Impurities in the starting material can also chelate the copper catalyst, effectively poisoning it.
-
Solution: Ensure all reagents are of suitable grade and are dry. Consider performing a controlled, slow addition of the starting material to the heated solvent and catalyst mixture to maintain better control over the reaction.
-
Q: I am observing a significant dark-colored byproduct, and my product isolation is complicated. What is this impurity and how can I prevent it?
A: The dark coloration often suggests the formation of copper-based decomposition products or polymeric materials.
-
Probable Cause: Overheating or prolonged reaction times can lead to the degradation of the phenanthroline ligand and the formation of copper oxides. Additionally, side reactions involving the pyrimidine ring can occur under harsh conditions.
-
Preventative Measures:
-
Strict Temperature Control: Do not exceed 110 °C. Implement a robust temperature monitoring system.[5]
-
Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (Nitrogen or Argon). Oxygen can accelerate the degradation of the copper(I) catalyst.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to avoid byproduct formation from over-processing. A typical HPLC method for a related compound uses a C18 reverse-phase column with a water/acetonitrile gradient.[6]
-
2.2 Work-up & Purification Challenges
Q: My product is difficult to crystallize from the reaction mixture, resulting in an oily or impure solid. What is the best purification strategy at scale?
A: Direct crystallization from a crude reaction mixture is often challenging at scale due to the presence of inorganic salts and catalyst residues. A multi-step purification process is recommended.
Caption: Recommended multi-step purification workflow for scale-up.
-
Expert Insight: The key is to remove the inorganic salts and catalyst before attempting crystallization. After the reaction, cool the mixture and filter it through a pad of celite. The filtrate, which contains your product in toluene, can then be washed with water to remove any soluble impurities. After the aqueous wash, the toluene can be concentrated, and a suitable anti-solvent (like heptane) can be added to induce crystallization, or the solvent can be swapped entirely to a more effective crystallization solvent like ethanol.[4][7]
Q: My final product purity is stuck at 98% by HPLC, but I need >99.5%. What are my options?
A: Reaching that final level of purity often requires a secondary purification step or optimization of the primary one.
-
Optimized Recrystallization: This is the most cost-effective method at scale. Experiment with different solvent systems. A table of common options is provided below. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature, while the impurities remain in solution.
-
Activated Carbon Treatment: Before the final crystallization, treating the hot solution with activated carbon can effectively remove colored impurities and other minor organic byproducts.
-
Slurry Wash: If the impurity level is low, a slurry wash of the isolated solid in a solvent where the product is poorly soluble (but the impurity is soluble) can be very effective. For example, washing the filtered cake with cold ethanol or MTBE.
| Solvent System | Rationale |
| Ethanol / Water | Good for moderately polar compounds. Product dissolves in hot ethanol, and precipitation is induced by adding water.[7] |
| Isopropanol (IPA) | A common, effective solvent for recrystallizing nitrogen-containing heterocycles. |
| Toluene / Heptane | Product is soluble in toluene; adding heptane as an anti-solvent can induce clean crystallization. |
Section 3: Protocols & Methodologies
3.1 Scale-Up Synthesis Protocol (Hypothetical 100g Scale)
This protocol is adapted from literature procedures for related compounds and should be optimized for your specific equipment and safety protocols.[5]
Step 1: Synthesis of 5-Benzyloxy-2-cyanopyrimidine
-
Reactor Setup: To a 2L, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 5-bromo-2-cyanopyrimidine (100g, 0.54 mol).
-
Reagent Addition: Add cesium carbonate (352g, 1.08 mol), copper(I) iodide (10.3g, 0.054 mol), and 1,10-phenanthroline (19.5g, 0.108 mol).
-
Solvent Addition: Add 1L of dry toluene.
-
Inerting: Purge the reactor with nitrogen for 15 minutes.
-
Reactant Addition: Add benzyl alcohol (117g, 1.08 mol).
-
Reaction: Begin vigorous stirring and heat the reactor jacket to maintain an internal temperature of 110 °C.
-
Monitoring: Monitor the reaction every 1-2 hours using TLC or HPLC. The reaction is typically complete in 8-12 hours.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove inorganic solids. Wash the filter cake with toluene (2 x 100 mL).
-
Combine the filtrates and wash with water (2 x 500 mL) and then brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., isopropanol) to yield pure 5-benzyloxy-2-cyanopyrimidine.
Step 2: Debenzylation to this compound
(Note: The literature route proceeds to the carboxylic acid.[5] This is a proposed deprotection to isolate the target nitrile.)
-
Setup: Dissolve the purified 5-benzyloxy-2-cyanopyrimidine from Step 1 in a suitable solvent (e.g., Ethanol or Ethyl Acetate) in a hydrogenation vessel.
-
Catalyst: Add 5-10 wt% of Palladium on Carbon (Pd/C) catalyst (50% wet).
-
Reaction: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by HPLC for the disappearance of the starting material.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is this compound. Further purification can be achieved by recrystallization if necessary.
3.2 HPLC Purity Analysis Method
This is a general method that serves as a starting point for analysis.[6]
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
Sample Prep: Dissolve ~1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.
Section 4: Safety Considerations
Scaling up chemical synthesis magnifies potential hazards. A thorough safety review is mandatory before beginning any work.
-
Harmful if Swallowed (H302): The product and intermediates are classified as harmful if ingested.[8][9]
-
Causes Serious Eye Damage (H318): Appropriate eye protection (safety glasses with side shields and/or a face shield) is essential.[8][9]
-
Cyanide Group: The presence of the nitrile (cyanide) group means that exposure to strong acids under heating could potentially release toxic hydrogen cyanide (HCN) gas. All work should be performed in a well-ventilated fume hood.
-
Copper Catalyst: Copper salts can be toxic and are environmental hazards. Dispose of all copper-containing waste according to local regulations.
-
Thermal Hazards: Be prepared for potential exotherms, although the primary reaction is endothermic. Always have adequate cooling capacity available.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 4-Hydroxypyrimidine-5-carbonitrile | C5H3N3O | CID 12210265 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 5-Hydroxypyrimidine-2-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 5-Hydroxypyrimidine-2-carbonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation pathways of this compound. Here, we move beyond simple protocols to explain the causality behind experimental observations, ensuring you can anticipate, troubleshoot, and manage the stability of this versatile chemical intermediate.
Introduction to this compound
This compound, which may exist in tautomeric forms such as 4-Hydroxypyrimidine-5-carbonitrile (CAS No.: 4774-34-9), is a key building block in medicinal chemistry.[1] Its structure, featuring both a hydroxylated pyrimidine ring and a nitrile group, makes it a valuable precursor for synthesizing a range of bioactive molecules, including kinase and protease inhibitors.[1] However, these same functional groups render the molecule susceptible to various degradation pathways. Understanding these pathways is critical for ensuring the integrity of starting materials, the reproducibility of experiments, and the stability of final compounds.
This guide provides a comprehensive framework for identifying and mitigating the degradation of this compound under common laboratory and storage conditions.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries researchers have regarding the stability of this compound.
Q1: What are the primary factors that cause this compound to degrade? A: The main drivers of degradation are exposure to non-neutral pH, oxidizing agents, and high-energy light.
-
Hydrolysis: The compound is susceptible to both acid- and base-catalyzed hydrolysis, primarily affecting the nitrile group and potentially the pyrimidine ring itself under harsh conditions.[1][2]
-
Oxidation: The electron-rich, hydroxylated pyrimidine ring is prone to oxidation, especially in the presence of reactive oxygen species (ROS).[3][4]
-
Photodegradation: Like many pyrimidine derivatives, the compound can be sensitive to UV radiation, which can induce ring modifications or dimerization.[5][6][7]
Q2: How can I visually or physically detect if my sample has degraded? A: While analytical methods are definitive, initial signs of degradation can include a noticeable change in color (e.g., yellowing or browning), altered solubility characteristics, or the appearance of new particulate matter in solutions. However, significant degradation can occur without any visible changes.
Q3: What are the most probable degradation products I should look for? A: The most common initial degradant is likely the product of nitrile hydrolysis: 5-Hydroxypyrimidine-2-carboxylic acid . Under oxidative stress, you may observe ring-opened products or more complex rearranged structures like hydantoin derivatives.[3][4]
Q4: What are the ideal storage conditions for this compound? A: To ensure long-term stability, the compound should be stored in a tightly sealed, light-resistant (amber glass) container in a cool, dry, and inert environment (e.g., under argon or nitrogen).[1] For solutions, it is highly recommended to prepare them fresh before use or store them frozen at -20°C or below for short periods.
Troubleshooting Guide for Common Experimental Issues
This section provides a structured approach to diagnosing and solving problems that may arise from compound instability during your research.
| Observed Issue | Potential Cause Related to Degradation | Recommended Action & Rationale |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | The compound has degraded during storage, sample preparation, or the analytical run itself. | 1. Confirm Identity: Use LC-MS to get the mass of the new peaks. A mass increase of +18 Da often suggests hydrolysis of the nitrile to a carboxylic acid. 2. Conduct a Forced Degradation Study (see Protocol 1): This will help you create a "fingerprint" of potential degradants to confirm the identity of the impurities. 3. Review Procedures: Ensure solutions are prepared fresh and that the pH of any buffers or mobile phases is compatible with the compound's stability. |
| Low or no yield in a synthetic reaction. | The starting material (this compound) was already degraded or is degrading under the reaction conditions. | 1. Verify Starting Material Purity: Before starting a reaction, run a quick purity check using HPLC or NMR.[8] 2. Analyze Reaction Conditions: If the reaction is performed at a high temperature or at a very high/low pH, consider if these conditions are causing degradation. A lower reaction temperature or a modified pH might be necessary. |
| Inconsistent results between experimental replicates. | The compound is degrading at a variable rate between experiments. | 1. Standardize Handling: Ensure that the time the compound spends in solution and exposed to light/air is consistent for all experiments. 2. Prepare Master Solutions: For a series of experiments, use a single, freshly prepared stock solution to minimize variability from weighing or solution preparation. |
| Biological assay results are not reproducible. | The active compound is degrading in the assay medium (e.g., cell culture media, buffer). | 1. Assess Stability in Medium: Incubate the compound in the assay medium for the duration of the experiment. Sample at various time points and analyze by HPLC to quantify the remaining parent compound. 2. Adjust Assay Protocol: If degradation is rapid, consider reducing the incubation time or adding antioxidants to the medium if compatible with the assay. |
Major Degradation Pathways
Understanding the chemical transformations that this compound can undergo is key to preventing them. Below are the three most probable degradation routes.
1. Hydrolytic Degradation
Hydrolysis is a common degradation pathway for molecules containing a nitrile group. The reaction can be catalyzed by either acid or base, typically proceeding through an intermediate amide to the final carboxylic acid. Under more forceful conditions, the pyrimidine ring itself can be cleaved.
Caption: Proposed hydrolytic degradation pathway of this compound.
2. Oxidative Degradation
The presence of a hydroxyl group on the pyrimidine ring increases its electron density, making it a target for oxidizing agents. This can lead to the formation of highly reactive intermediates that can undergo ring opening or rearrangement to form more stable structures, such as hydantoins, which have been observed in the oxidation of similar 5-hydroxypyrimidine nucleosides.[3][4]
Caption: General oxidative degradation pathway initiated by reactive oxygen species (ROS).
3. Photodegradation
Pyrimidine bases are well-known to absorb UV light, which can promote them to an excited state.[7] This excess energy can be dissipated through chemical reactions, such as the formation of cyclobutane dimers with adjacent pyrimidines (in DNA/RNA) or other rearrangements and decompositions when in solution.[5][7]
Caption: Simplified photodegradation pathway via absorption of UV radiation.
Experimental Protocols
To proactively manage the stability of this compound, a combination of forced degradation studies and robust analytical methods is essential.
Workflow for Stability Assessment
The following workflow provides a systematic approach to investigating the degradation profile of the compound.
Caption: Experimental workflow for a forced degradation study.
Protocol 1: Forced Degradation Study
Objective: To rapidly generate potential degradation products and identify the conditions under which this compound is unstable.
Methodology:
-
Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in a suitable solvent like a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample mixed with 1 mL of water.
-
Acidic: 0.2 M HCl (final concentration 0.1 M)
-
Basic: 0.2 M NaOH (final concentration 0.1 M)
-
Oxidative: 6% H₂O₂ (final concentration 3%)
-
Thermal: Place a control sample in an oven at 80°C.
-
Photolytic: Place a control sample in a photostability chamber under a UV lamp. Wrap a parallel sample in foil as a dark control.
-
-
Incubation: Incubate all samples. Take aliquots at specified time points (e.g., 2, 6, 24 hours).
-
Quenching: Stop the degradation reaction by neutralizing the acidic and basic samples and diluting all samples with the mobile phase to an appropriate concentration for analysis.
-
Analysis: Analyze all samples by HPLC-UV (Protocol 2) to determine the percentage of the parent compound remaining and the peak area of any new impurities. Use LC-MS to obtain mass information for the new peaks to aid in identification.
Protocol 2: HPLC-UV Method for Stability Analysis
Objective: To separate and quantify this compound from its degradation products. This method is adapted from established protocols for similar heterocyclic compounds.[8][9]
| Parameter | Recommended Condition |
| Instrumentation | HPLC or UPLC system with UV/PDA detector |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm (or determine λmax by UV scan) |
| Injection Volume | 10 µL |
Data Analysis: Calculate the purity or extent of degradation using the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datapdf.com [datapdf.com]
- 5. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 5-Hydroxypyrimidine-2-carbonitrile and Other Pyrimidine Derivatives in Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous biologically active compounds, including essential components of nucleic acids and a wide array of therapeutic agents.[1] The functionalization of the pyrimidine ring offers a versatile platform for the development of novel drugs targeting a spectrum of diseases, from cancers to inflammatory conditions and viral infections.[1][2] This guide provides a comparative overview of the biological activities of pyrimidine derivatives, with a particular focus on the emerging potential of 5-hydroxypyrimidine-2-carbonitrile and its analogs. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide will synthesize existing experimental data for structurally related pyrimidine derivatives to provide a valuable reference for researchers in the field.
The Landscape of Pyrimidine Derivatives in Drug Discovery
The pyrimidine nucleus is a privileged structure due to its ability to interact with a wide range of biological targets.[1] Substitutions at various positions on the ring profoundly influence the molecule's pharmacological profile, including its target affinity, selectivity, and pharmacokinetic properties. This has led to the development of numerous FDA-approved drugs for diverse therapeutic indications. The versatility of the pyrimidine core allows for the fine-tuning of its biological activity, making it a continuous focus of drug discovery efforts.[1]
Comparative Anticancer Activity of Pyrimidine Derivatives
The antiproliferative activity of pyrimidine derivatives is a well-documented and extensively explored area of research. These compounds exert their anticancer effects through various mechanisms, including the inhibition of kinases, enzymes involved in nucleotide synthesis, and the induction of apoptosis.
A notable class of anticancer pyrimidine derivatives are those containing a nitrile group at the 5-position. These pyrimidine-5-carbonitrile scaffolds have demonstrated significant potential as inhibitors of key oncogenic targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
Pyrimidine-5-carbonitrile Derivatives as VEGFR-2 Inhibitors
VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several novel pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as potent VEGFR-2 inhibitors.
| Compound | R Group | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | VEGFR-2 IC50 (µM) |
| 11e | 4-chlorobenzylidene hydrazone | 1.14 | 1.54 | 0.61 |
| 12b | 4-methoxybenzylidene hydrazone | Not Specified | Not Specified | 0.53 |
| 12c | 3,4,5-trimethoxybenzylidene hydrazone | Not Specified | Not Specified | 0.74 |
| Sorafenib (Standard) | - | 8.96 | 11.83 | 0.19 |
Table 1: In vitro anticancer and VEGFR-2 inhibitory activities of selected pyrimidine-5-carbonitrile derivatives. Data sourced from a study on novel pyrimidine-5-carbonitriles as potential anti-proliferative agents.[3]
As illustrated in Table 1, compounds 11e and 12b exhibit potent VEGFR-2 inhibitory activity, with IC50 values in the sub-micromolar range, comparable to the standard drug Sorafenib.[3] Notably, compound 11e also demonstrates superior cytotoxic activity against HCT-116 and MCF-7 cancer cell lines compared to Sorafenib.[3] This highlights the potential of the pyrimidine-5-carbonitrile scaffold in developing novel anti-angiogenic and anticancer agents.
5-Hydroxypyrimidine Derivatives: Emerging Antitumor Potential
Comparative Anti-inflammatory Activity of Pyrimidine Derivatives
Chronic inflammation is a key factor in the pathogenesis of various diseases, including cancer and autoimmune disorders. Cyclooxygenase-2 (COX-2) is a crucial enzyme in the inflammatory cascade, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with improved safety profiles.
Pyrimidine-5-carbonitrile Derivatives as COX-2 Inhibitors
Recent research has highlighted the potential of pyrimidine-5-carbonitrile derivatives as selective COX-2 inhibitors. A study on novel pyrimidine-5-carbonitrile hybrids demonstrated potent and selective COX-2 inhibitory activity.
| Compound | R Group | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) |
| 10c | 1,3,4-oxadiazole derivative | 0.041 | >321.95 |
| 10j | 1,3,4-oxadiazole derivative | 0.048 | >208.33 |
| 14e | Coumarin derivative | 0.062 | >161.29 |
| Celecoxib (Standard) | - | 0.05 | Not Specified |
Table 2: In vitro COX-2 inhibitory activity of selected pyrimidine-5-carbonitrile hybrids. Data sourced from a study on pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors.[4]
The data in Table 2 reveals that compounds 10c , 10j , and 14e exhibit exceptional potency against COX-2, with IC50 values in the nanomolar range, comparable or even superior to the standard drug Celecoxib.[4] Furthermore, these compounds display high selectivity for COX-2 over COX-1, which is a critical factor for reducing gastrointestinal side effects associated with non-selective NSAIDs.[4]
Experimental Protocols
To ensure the reproducibility and validity of the presented findings, this section details the methodologies for the key in vitro assays used to evaluate the anticancer and anti-inflammatory activities of pyrimidine derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test pyrimidine derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow of the MTT assay for determining cell viability.
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the VEGFR-2 kinase. The amount of phosphorylated substrate is then detected, often using a luminescence-based method.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the kinase reaction buffer, ATP solution, and VEGFR-2 enzyme solution.
-
Compound Addition: Add the test pyrimidine derivatives at various concentrations to the wells of a 96-well plate.
-
Enzyme Addition: Add the VEGFR-2 enzyme to the wells and incubate briefly to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP and substrate solution. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.
Caption: Principle of the VEGFR-2 kinase inhibition assay.
In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to selectively inhibit the COX-2 enzyme.
Principle: The assay measures the peroxidase activity of the COX enzyme by monitoring the oxidation of a chromogenic substrate.
Step-by-Step Protocol:
-
Enzyme and Compound Preparation: Prepare solutions of purified human COX-1 and COX-2 enzymes. Prepare serial dilutions of the test pyrimidine derivatives.
-
Incubation: Add the enzyme, heme cofactor, and the test compound to a 96-well plate and incubate to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate for the cyclooxygenase reaction) and a colorimetric substrate.
-
Absorbance Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for both COX-1 and COX-2 in the presence of the inhibitor. Determine the IC50 values for each enzyme and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).
Caption: The COX-2 pathway and the point of inhibition by pyrimidine derivatives.
Conclusion and Future Directions
The pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery. The data presented for various pyrimidine-5-carbonitrile derivatives demonstrates their significant potential as potent and selective inhibitors of key therapeutic targets in cancer and inflammation. While direct comparative data for this compound is currently lacking, the promising in vivo antitumor activity of a closely related 5-hydroxypyrimidine analog suggests that this particular scaffold warrants further investigation.
Future research should focus on synthesizing and evaluating a broader range of this compound derivatives to establish a clear structure-activity relationship. Direct, head-to-head comparative studies with other classes of pyrimidine derivatives are crucial to objectively assess their relative performance and therapeutic potential. The detailed experimental protocols provided in this guide offer a standardized framework for such future investigations, ensuring the generation of robust and comparable data that will ultimately guide the development of the next generation of pyrimidine-based therapeutics.
References
comparative analysis of 5-Hydroxypyrimidine-2-carbonitrile synthesis routes
Introduction
5-Hydroxypyrimidine-2-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and drug development. Its substituted pyrimidine core is a key pharmacophore in numerous biologically active compounds, making the efficient and scalable synthesis of this molecule a topic of significant interest for researchers. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering an in-depth look at their respective methodologies, performance metrics, and practical considerations. The insights presented herein are intended to assist researchers, chemists, and drug development professionals in selecting the optimal synthetic strategy for their specific needs.
Route 1: Synthesis via O-Benzylation and Debenzylation
This route commences with a commercially available brominated pyrimidine, utilizing a benzyl protecting group for the hydroxyl functionality, which is subsequently removed in the final step. This strategy is adapted from a patented procedure for the synthesis of the corresponding carboxylic acid, demonstrating a robust and high-yielding pathway.[1]
Reaction Scheme:
The overall transformation for Route 1 can be summarized as follows:
Caption: Synthetic pathway for Route 1.
Detailed Breakdown and Rationale
Step 1: Synthesis of 5-Benzyloxy-2-cyanopyrimidine
This step involves a copper-catalyzed O-arylation reaction. The choice of a copper catalyst, specifically cuprous iodide (CuI) in combination with a ligand like 1,10-phenanthroline, is crucial for facilitating the coupling of the benzyl alcohol with the electron-deficient pyrimidine ring at the C5 position.[1] Cesium carbonate (Cs2CO3) acts as a base to deprotonate the benzyl alcohol, forming the active nucleophile. Toluene is an appropriate high-boiling solvent for this reaction, which requires elevated temperatures (around 110°C) to proceed efficiently.[1] This method provides a high yield of the protected intermediate, reported to be approximately 90%.[1]
Step 2: Debenzylation to this compound
The final step is the removal of the benzyl protecting group to unveil the desired hydroxyl functionality. Catalytic transfer hydrogenation is a mild and effective method for this transformation, avoiding the use of high-pressure hydrogen gas. A common system for this is palladium on carbon (Pd/C) with a hydrogen donor such as ammonium formate or triethylammonium formate (formed in situ from formic acid and triethylamine).[2] This method is generally selective for benzyl ether cleavage and is less likely to affect other functional groups like the nitrile or the pyrimidine ring.
Route 2: Synthesis via Nitrile Introduction to a Methoxy-Pyrimidine Precursor
This alternative route is a plausible pathway constructed from established pyrimidine chemistry principles. It begins with a methoxy-substituted pyrimidine, introduces the cyano group at the 2-position, and concludes with demethylation. This approach may be advantageous if the starting materials are more readily available or cost-effective than 5-bromo-2-cyanopyrimidine.
Reaction Scheme:
The proposed transformation for Route 2 is as follows:
Caption: Proposed synthetic pathway for Route 2.
Detailed Breakdown and Rationale
Step 1: Oxidation of a Thioether Precursor
This route can logically start from a 2-(methylthio)-5-methoxypyrimidine. The thioether group at the C2 position can be readily oxidized to a methylsulfonyl group (-SO2Me).[3] The methylsulfonyl group is an excellent leaving group, making the C2 position highly susceptible to nucleophilic attack. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this type of oxidation.
Step 2: Introduction of the Cyano Group
The activated intermediate, 2-methylsulfonyl-5-methoxypyrimidine, can then undergo a nucleophilic aromatic substitution reaction with a cyanide salt, such as potassium cyanide (KCN), to introduce the desired 2-carbonitrile functionality.[3] This displacement reaction is typically efficient and provides a direct route to the cyanopyrimidine core.
Step 3: Demethylation of the Methoxy Group
The final step in this proposed route is the cleavage of the methyl ether to yield the free hydroxyl group. Boron tribromide (BBr3) is a powerful and widely used reagent for the demethylation of aryl methyl ethers. The reaction is typically performed at low temperatures in an inert solvent like dichloromethane (DCM).
Comparative Analysis
| Parameter | Route 1: O-Benzylation/Debenzylation | Route 2: Methoxy Precursor Pathway (Proposed) |
| Starting Material | 5-Bromo-2-cyanopyrimidine | 2-(Methylthio)-5-methoxypyrimidine derivative |
| Number of Steps | 2 | 3 |
| Key Reagents | Benzyl alcohol, CuI, Cs2CO3, Pd/C | m-CPBA, KCN, BBr3 |
| Overall Yield | Potentially high (Step 1 is ~90%)[1] | Moderate to good (dependent on optimization) |
| Scalability | Good; based on a patented industrial process.[1] | Potentially scalable, but may require optimization. |
| Advantages | - Fewer steps. - High yield for the key C-O bond formation. - Well-documented for a very similar compound.[1] | - May utilize more readily available starting materials. - Avoids the use of a brominated precursor. |
| Disadvantages | - Requires a brominated starting material which can be more expensive. - Uses a copper catalyst. | - More reaction steps. - Uses hazardous reagents like KCN and BBr3. - This specific sequence is not directly documented and would require optimization. |
Experimental Protocols
Route 1: Detailed Protocol
Step 1: Synthesis of 5-Benzyloxy-2-cyanopyrimidine [1]
-
To a solution of 5-bromo-2-cyanopyrimidine (1.0 eq) and benzyl alcohol (1.2 eq) in toluene, add cesium carbonate (2.0 eq), cuprous iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).
-
Heat the reaction mixture to 110°C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 5-benzyloxy-2-cyanopyrimidine as a solid. A reported yield for a similar reaction is approximately 90%.[1]
Step 2: Synthesis of this compound
-
Dissolve 5-benzyloxy-2-cyanopyrimidine (1.0 eq) in methanol.
-
Add 10% palladium on carbon (10 mol%).
-
To this suspension, add triethylammonium formate (a pre-mixture of formic acid and triethylamine, 3-5 eq).
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. Route 1, which proceeds via an O-benzylation and subsequent debenzylation, appears to be the more robust and higher-yielding option, benefiting from a well-documented procedure for a closely related analogue.[1] Its two-step nature and high-yielding key transformation make it an attractive choice for efficient synthesis.
Route 2, while plausible and based on sound chemical principles, involves more steps and utilizes hazardous reagents. It would require significant optimization to be competitive with Route 1. The choice between these routes will ultimately depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities and safety protocols. For researchers seeking a reliable and efficient synthesis, Route 1 is the recommended starting point.
References
The Structure-Activity Relationship of 5-Hydroxypyrimidine-2-carbonitrile Analogs: A Comparative Guide for Drug Discovery
The 5-hydroxypyrimidine-2-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors targeting a range of biological entities.[1][2][3] Its inherent structural features, including hydrogen bond donors and acceptors, and a modifiable ring system, make it an attractive starting point for developing novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, offering a comparative overview of their performance against various biological targets, supported by experimental data and detailed protocols.
The this compound Core: A Scaffold for Diverse Biological Activity
The pyrimidine ring is a fundamental building block in numerous biologically active molecules, including the nucleobases of DNA and RNA.[2][3] The this compound core combines the key features of a hydroxyl group at the 5-position, which can act as a crucial hydrogen bond donor or acceptor, and a cyano group at the 2-position, a versatile synthetic handle and potential interacting moiety. This unique arrangement has been exploited to generate libraries of analogs with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]
The exploration of SAR for this scaffold involves systematic modifications at various positions of the pyrimidine ring to understand the impact of these changes on biological activity. Key areas of modification typically include the hydroxyl group at C5, the cyano group at C2, and substitutions at the C4 and C6 positions.
Comparative Analysis of Structure-Activity Relationships
The following sections dissect the SAR of this compound and related pyrimidine-5-carbonitrile analogs against prominent biological targets, with a focus on anticancer and anti-inflammatory activities.
Anticancer Activity: Targeting Key Kinases
Several studies have demonstrated the potential of pyrimidine-5-carbonitrile derivatives as potent anticancer agents, often through the inhibition of crucial kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the PI3K/AKT pathway.[5][6]
VEGFR-2 Inhibition:
A series of pyrimidine-5-carbonitrile derivatives bearing benzylidene and hydrazone moieties have been synthesized and evaluated as VEGFR-2 inhibitors.[5] The general structure involves modifications at the C2, C4, and C6 positions of the pyrimidine ring.
Table 1: SAR of Pyrimidine-5-carbonitrile Analogs as VEGFR-2 Inhibitors [5]
| Compound ID | R1 (at C4) | R2 (Linker at C2) | R3 (Substituent on Hydrazone) | VEGFR-2 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| Sorafenib | - | - | - | 0.19 ± 0.15 | 8.96 | 11.83 |
| 11c | Phenyl | Hydrazone | 4-Chlorophenyl | 1.38 ± 0.03 | 11.21 | 13.52 |
| 11e | Phenyl | Hydrazone | 4-Nitrophenyl | 0.61 ± 0.01 | 1.14 | 1.54 |
| 12b | Phenyl | Benzylidene | 4-Methoxyphenyl | 0.53 ± 0.07 | 4.25 | 6.81 |
| 12c | Phenyl | Benzylidene | 4-Chlorophenyl | 0.74 ± 0.15 | 9.25 | 10.33 |
Data synthesized from findings reported in[5].
From the data in Table 1, several key SAR insights can be drawn:
-
Substitution on the Hydrazone/Benzylidene Moiety (R3): The nature of the substituent on the aromatic ring of the hydrazone or benzylidene moiety significantly influences activity. Electron-withdrawing groups, such as nitro (in compound 11e ) and chloro (in compounds 11c and 12c ), generally lead to potent VEGFR-2 inhibition.[5] Compound 11e , with a 4-nitrophenyl group, exhibited the most potent antiproliferative activity against both HCT-116 and MCF-7 cell lines.[5]
-
Linker at C2 (R2): Both hydrazone and benzylidene linkers can yield active compounds, suggesting some flexibility in the linker region.
-
Causality: The potency of these compounds is attributed to their ability to fit into the ATP-binding pocket of VEGFR-2, with molecular docking studies showing similar binding modes to the standard inhibitor sorafenib.[5] The substituents on the terminal phenyl ring likely engage in additional interactions within the binding site, enhancing affinity.
PI3K/AKT Pathway Inhibition:
Another study focused on 4-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives as inhibitors of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[6]
Table 2: SAR of Pyrimidine-5-carbonitrile Analogs as PI3K/AKT Pathway Inhibitors [6]
| Compound ID | R (at C6) | PI3Kδ IC50 (µM) | PI3Kγ IC50 (µM) | AKT-1 IC50 (µM) | K562 IC50 (µM) |
| 4d | 4-Fluorophenylamino | >10 | >10 | >10 | 2.89 ± 0.12 |
| 7f | N-(4-chlorophenyl)acetamido | 6.99 ± 0.36 | 4.01 ± 0.55 | 3.36 ± 0.17 | 1.98 ± 0.09 |
Data synthesized from findings reported in[6].
Key SAR observations from this series include:
-
Substitution at C6 (R): The nature of the substituent at the C6 position is critical for activity. A simple amino linkage to an aromatic ring (as in 4d ) resulted in poor enzyme inhibition, whereas the introduction of an acetamido linker (in 7f ) led to a significant increase in inhibitory activity against PI3Kδ, PI3Kγ, and AKT-1.[6]
-
Causality: The acetamido group in compound 7f likely provides an additional hydrogen bond donor and acceptor, which can form crucial interactions within the kinase active site, leading to enhanced inhibitory potency.
Anti-inflammatory Activity: COX-2 Inhibition
The pyrimidine-5-carbonitrile scaffold has also been explored for its anti-inflammatory potential through the inhibition of cyclooxygenase-2 (COX-2).[7][8]
Table 3: SAR of Pyrimidine-5-carbonitrile Analogs as COX-2 Inhibitors [7]
| Compound ID | R (at C2) | COX-2 Inhibition (%) at 10 µM | COX-2 IC50 (µM) |
| Celecoxib | - | 98.2 | 0.04 |
| 3b | Benzo[d]oxazol-2-ylmethylamino | 96.5 | 0.09 |
| 5b | 4-Methylbenzenesulfonamido | 97.8 | 0.05 |
| 5d | 4-Nitrobenzenesulfonamido | 98.1 | 0.04 |
Data synthesized from findings reported in[7].
The SAR for this series highlights the following:
-
Substitution at C2 (R): The introduction of various heterocyclic and sulfonamide moieties at the C2 position resulted in potent COX-2 inhibition.
-
Sulfonamide Moiety: The presence of a sulfonamide group, a well-known pharmacophore for COX-2 inhibitors (e.g., celecoxib), led to excellent activity. Both electron-donating (methyl in 5b ) and electron-withdrawing (nitro in 5d ) groups on the phenylsulfonamide were well-tolerated, with the nitro-substituted analog 5d showing activity comparable to celecoxib.[7]
-
Heterocyclic Moieties: Fused heterocyclic systems like benzoxazole (in 3b ) also conferred high potency, indicating that diverse functionalities at the C2 position can be accommodated within the COX-2 active site.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential.
General Synthesis of Pyrimidine-5-carbonitrile Derivatives
A common and efficient method for the synthesis of the pyrimidine-5-carbonitrile core is the three-component Biginelli-type reaction.[5][9]
Protocol: Synthesis of 2-Mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile [5]
-
Reactant Preparation: Dissolve benzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and thiourea (10 mmol) in ethanol (30 mL).
-
Base Addition: Add a catalytic amount of a suitable base (e.g., potassium carbonate or piperidine).
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.
-
Purification: Wash the solid with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.
Caption: General workflow for the synthesis of pyrimidine-5-carbonitrile derivatives.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
The inhibitory activity of the synthesized compounds against specific kinases is typically determined using an in vitro assay, such as an ELISA-based method.[5]
Protocol: VEGFR-2 Kinase Assay [5]
-
Plate Coating: Coat a 96-well plate with a substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor (e.g., sorafenib) in the assay buffer.
-
Kinase Reaction: Add the VEGFR-2 enzyme, ATP, and the test compounds to the wells. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for phosphorylation of the substrate.
-
Detection: After incubation, wash the plate to remove non-adherent materials. Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody.
-
Signal Generation: Add a suitable HRP substrate (e.g., TMB) to develop a colorimetric signal.
-
Measurement: Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a highly promising class of compounds with diverse and potent biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the pyrimidine core can lead to significant improvements in potency and selectivity against various therapeutic targets.
Future research in this area should focus on:
-
Scaffold Hopping: Exploring novel core structures that mimic the key pharmacophoric features of the pyrimidine-5-carbonitrile scaffold to discover new chemical entities with improved properties.[10][11][12]
-
Mechanism of Action Studies: Delving deeper into the molecular mechanisms by which these compounds exert their biological effects to identify novel targets and pathways.
-
In Vivo Evaluation: Progressing the most promising in vitro hits to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights from SAR studies and employing rational drug design principles, the this compound scaffold will undoubtedly continue to be a valuable source of novel drug candidates.
References
- 1. Buy this compound | 345642-86-6 [smolecule.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. Scaffold hopping from (5-hydroxymethyl) isophthalates to multisubstituted pyrimidines diminishes binding affinity to the C1 domain of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pcbiochemres.com [pcbiochemres.com]
A Comparative Guide to Cross-Reactivity Profiling of 5-Hydroxypyrimidine-2-carbonitrile
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the pyrimidine scaffold has emerged as a cornerstone for the development of targeted therapies, particularly in oncology and immunology.[1] 5-Hydroxypyrimidine-2-carbonitrile, a key heterocyclic compound, and its derivatives have shown significant potential as inhibitors of critical cellular signaling pathways.[2] Preliminary research suggests that this structural motif may target key regulators of cell proliferation, inflammation, and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the Phosphoinositide 3-kinase (PI3K)/AKT signaling cascade.[3][4]
However, the therapeutic success of any small molecule inhibitor hinges not only on its potency against the intended target but also on its selectivity. Off-target interactions can lead to unforeseen toxicities and diminish the therapeutic window, making a thorough understanding of a compound's cross-reactivity profile a non-negotiable aspect of preclinical development.[5] This guide provides a comprehensive framework for conducting cross-reactivity studies of this compound, offering a comparative analysis with hypothetical alternative compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a clear interpretation of the resulting data.
The Rationale for a Focused Cross-Reactivity Panel
Given that derivatives of the pyrimidine-5-carbonitrile scaffold have been implicated in the inhibition of several protein kinases, a logical first step is to assess the cross-reactivity of this compound against a panel of representative kinases. The selection of this panel is a critical experimental design choice. It should include:
-
The putative primary target(s): Based on existing literature for similar scaffolds, EGFR, VEGFR2, and PI3Kα are included as potential primary targets.
-
Structurally related kinases: To probe for promiscuity within kinase families, kinases with high sequence homology in the ATP-binding pocket should be included.
-
Frequently implicated off-targets: Certain kinases are common off-targets for pyrimidine-based inhibitors and should be included as a measure of general selectivity.
-
A counter-screen target: A dissimilar protein, such as a G-protein coupled receptor (GPCR) or a non-kinase enzyme, should be included to demonstrate broader selectivity.
Visualizing the Experimental Workflow
A systematic approach is essential for a robust cross-reactivity assessment. The following workflow outlines the key stages of the investigation.
Caption: A generalized workflow for in vitro cross-reactivity profiling.
Experimental Protocols
The following protocols are representative of industry-standard methodologies for determining inhibitor potency. The specific conditions may require optimization depending on the individual kinase and available instrumentation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay format is a robust, high-throughput method for measuring kinase activity and inhibition.[6][7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its alternatives against a panel of kinases.
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by a specific kinase. A terbium-labeled anti-phospho-specific antibody detects the phosphorylated peptide. When the antibody binds to the phosphorylated substrate, which is in turn bound to a streptavidin-conjugated acceptor fluorophore, FRET occurs, generating a signal proportional to kinase activity. Inhibition is measured as a decrease in the TR-FRET signal.[8]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase buffer. The optimal concentration should be determined empirically to yield a robust signal (typically the EC80 concentration).[6]
-
Prepare a 2X substrate/ATP solution containing the biotinylated peptide substrate and ATP at a concentration equal to the Km for the specific kinase.[5]
-
Prepare a serial dilution of the test compounds (this compound, Compound A, Compound B) in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well low-volume assay plate, add 5 µL of the 2X kinase solution to each well.
-
Add 5 µL of the serially diluted test compounds to the respective wells.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (typically 60-120 minutes).
-
-
Detection:
-
Prepare a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor in a TR-FRET dilution buffer containing EDTA to stop the kinase reaction.
-
Add 20 µL of the detection solution to each well.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Radioligand Binding Assay (Counter-Screen)
This assay is the gold standard for measuring the affinity of a ligand for a receptor and serves as an excellent counter-screen to demonstrate selectivity against unrelated protein classes.[9][10]
Objective: To determine if this compound binds to a representative non-kinase target, such as a GPCR.
Principle: This is a competitive inhibition assay where the test compound competes with a known radiolabeled ligand for binding to the receptor. The amount of bound radioligand is measured, and a decrease in signal indicates displacement by the test compound.[10]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a membrane fraction from cells expressing the target receptor.
-
Prepare a serial dilution of the test compounds.
-
Prepare a solution of the radiolabeled ligand at a concentration close to its Kd.
-
-
Binding Reaction:
-
In a 96-well filter plate, combine the receptor membrane preparation, the radiolabeled ligand, and the serially diluted test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound and free radioligand by vacuum filtration. The filter plate will retain the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Comparative Data Analysis
The following tables present hypothetical data for this compound and two alternative pyrimidine-based compounds (Compound A and Compound B) against a panel of selected kinases and a representative GPCR.
Table 1: Kinase Inhibition Profile (IC50, nM)
| Target Kinase | This compound | Compound A | Compound B |
| EGFR | 50 | 25 | 150 |
| VEGFR2 | 75 | 500 | 80 |
| PI3Kα | 120 | >10,000 | 200 |
| Src | 800 | 1,500 | 950 |
| Abl | 1,200 | 2,000 | 1,500 |
| CDK2 | >10,000 | >10,000 | >10,000 |
| β-adrenergic Receptor | >10,000 | >10,000 | >10,000 |
Lower IC50 values indicate higher potency. Values in bold represent putative primary targets.
Data Interpretation and Discussion
The interpretation of cross-reactivity data requires a nuanced understanding of the relationship between IC50 values and true binding affinity (Ki).[11][12] While IC50 values are dependent on assay conditions, particularly the ATP concentration in kinase assays, they provide a valuable measure of inhibitory potency under defined conditions.[5][13]
-
This compound demonstrates potent inhibition of EGFR and VEGFR2, with moderate activity against PI3Kα. Its activity against other kinases in the panel is significantly lower, suggesting a degree of selectivity. Importantly, it shows no activity against the β-adrenergic receptor, indicating selectivity over this class of GPCRs.
-
Compound A exhibits higher potency for EGFR compared to the parent compound but loses significant activity against VEGFR2 and PI3Kα. This suggests that the structural modifications in Compound A confer greater selectivity for EGFR.
-
Compound B shows a different selectivity profile, with comparable potency against VEGFR2 and moderate activity against EGFR and PI3Kα. This compound may be a more suitable candidate for targeting pathways driven by VEGFR2.
The choice of which compound to advance would depend on the desired therapeutic application. For a highly selective EGFR inhibitor, Compound A would be the preferred candidate. If dual inhibition of EGFR and VEGFR2 is desired, this compound presents a promising starting point for further optimization.
Visualizing the Biological Context: Relevant Signaling Pathways
Understanding the signaling pathways in which the target kinases operate is crucial for predicting the cellular consequences of inhibition.
Caption: Simplified signaling pathways involving EGFR, VEGFR2, and PI3K/AKT.
This diagram illustrates how EGFR, VEGFR2, and PI3K are key nodes in signaling cascades that ultimately regulate gene transcription related to cell proliferation and survival.[3][14][15][16][17][18][19][20][21][22][23][24][25][26][27] By inhibiting these kinases, this compound has the potential to disrupt these oncogenic signals.
Conclusion: A Pathway to Selective Drug Candidates
This guide has outlined a systematic and scientifically rigorous approach to evaluating the cross-reactivity of this compound. By employing a carefully selected panel of targets and utilizing robust in vitro assays, researchers can generate a comprehensive selectivity profile. This data, when interpreted in the context of the relevant biological pathways, provides invaluable insights for lead optimization and the development of safe and effective targeted therapies. The principles and protocols described herein are broadly applicable to the characterization of other small molecule inhibitors, serving as a foundational component of any successful drug discovery program.
References
- 1. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology | Springer Nature Experiments [experiments.springernature.com]
- 2. Buy this compound | 345642-86-6 [smolecule.com]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 22. cusabio.com [cusabio.com]
- 23. commerce.bio-rad.com [commerce.bio-rad.com]
- 24. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 25. File:EGFR signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]
- 26. medium.com [medium.com]
- 27. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
A Senior Application Scientist's Guide to Computational Docking: Evaluating 5-Hydroxypyrimidine-2-carbonitrile and its Analogs as Kinase Inhibitors
Welcome to a comprehensive guide on the computational docking analysis of 5-Hydroxypyrimidine-2-carbonitrile, a scaffold of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in silico techniques to predict and rationalize the binding of small molecules to protein targets. We will delve into the practical application of molecular docking, using a case study to compare the potential of a this compound derivative against a known inhibitor for a clinically relevant target.
The pyrimidine ring is a cornerstone in the architecture of many biologically active molecules, including nucleic acids and a variety of therapeutic agents.[1][2] The strategic functionalization of this core, as seen in this compound, provides a versatile platform for designing targeted inhibitors. Research has demonstrated that derivatives of this scaffold exhibit a range of biological activities, including anticancer and anti-inflammatory properties, often through the inhibition of key enzymes like kinases.[1][3][4]
This guide will provide a detailed, step-by-step protocol for a standard computational docking workflow, explaining the scientific rationale behind each procedural choice. We will then present a comparative analysis of a hypothetical this compound derivative against a known EGFR inhibitor, illustrating how docking studies can offer predictive insights into binding affinity and interaction patterns.
The Power of Prediction: The Role of Molecular Docking in Drug Discovery
Molecular docking is a powerful computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand) within the active site of a target protein.[7][8] This predictive capability allows for the rapid screening of large virtual libraries of compounds, prioritizing those with the highest likelihood of being active for synthesis and experimental testing, thereby saving considerable time and resources.[6][9]
The process involves two main stages: sampling and scoring.[6] Sampling refers to the generation of a variety of possible conformations (poses) of the ligand within the protein's binding site. Scoring functions are then used to estimate the binding affinity for each pose, ranking them to identify the most likely binding mode.[5][6]
A Validated Workflow for Computational Docking
To ensure the reliability of in silico predictions, a robust and validated docking protocol is essential. The following protocol outlines a standard workflow applicable to many docking software packages.
Protocol 1: Molecular Docking Workflow
1. Protein Preparation:
-
Objective: To prepare the target protein structure for docking by correcting any structural issues and removing non-essential molecules.
-
Procedure:
-
Obtain the 3D crystal structure of the target protein, typically from the Protein Data Bank (PDB). For our case study, we will consider the Epidermal Growth Factor Receptor (EGFR) kinase domain.
-
Remove all non-essential water molecules, co-solvents, and ions from the PDB file. Some water molecules may be critical for ligand binding and can be retained if there is experimental evidence for their role.
-
Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.
-
Assign partial charges to all atoms using a force field such as AMBER or CHARMM.
-
Perform energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.
-
2. Ligand Preparation:
-
Objective: To generate a low-energy 3D conformation of the ligand and assign appropriate chemical properties.
-
Procedure:
-
Obtain the 2D or 3D structure of the ligand. For our example, this would be a derivative of this compound.
-
Generate a 3D conformation of the ligand.
-
Assign partial charges to the ligand atoms.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
3. Grid Generation:
-
Objective: To define the search space for the docking algorithm within the protein's active site.
-
Procedure:
-
Identify the binding site of the protein. This is often known from the co-crystallized ligand in the PDB structure or from prior biological data.
-
Define a 3D grid box that encompasses the entire binding site. The size of the grid should be large enough to allow for the free rotation and translation of the ligand.
-
4. Docking Simulation:
-
Objective: To explore the conformational space of the ligand within the defined grid and identify the most favorable binding poses.
-
Procedure:
-
Select a docking algorithm. Common algorithms include genetic algorithms, simulated annealing, and Monte Carlo methods.[10]
-
Run the docking simulation. The software will generate a set of ligand poses and rank them based on the scoring function.
-
5. Analysis of Results:
-
Objective: To analyze the predicted binding poses and understand the key molecular interactions.
-
Procedure:
-
Visualize the top-ranked docking poses within the protein's active site.
-
Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein.
-
Compare the predicted binding mode with any available experimental data, such as structure-activity relationships (SAR) or co-crystal structures.
-
The root-mean-square deviation (RMSD) between the docked pose of a known ligand and its crystallographic pose is a key validation metric; a value below 2.0 Å is generally considered a successful validation of the docking protocol.[11][12]
-
Visualizing the Docking Workflow
Caption: A flowchart illustrating the key steps in a typical computational molecular docking workflow.
Comparative Docking Study: this compound Derivative vs. Erlotinib at EGFR
To demonstrate the practical application of this workflow, we present a hypothetical comparative docking study of a this compound derivative against Erlotinib, a known EGFR inhibitor.[4] The objective is to predict which compound may have a more favorable binding affinity and to understand the structural basis for their interactions with the EGFR kinase domain.
Numerous studies have explored pyrimidine-5-carbonitrile derivatives as potential anticancer agents targeting EGFR.[3][4][13] For this illustrative example, we will consider a generic derivative and compare its predicted binding characteristics to those of the established drug, Erlotinib.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Hydrogen Bond Interactions | Key Hydrophobic Interactions |
| Erlotinib (Reference) | -9.8 | Met793, Thr790 | Leu718, Val726, Ala743, Leu844 |
| This compound Derivative | -8.5 | Met793, Cys797 | Leu718, Val726, Leu788, Ala743 |
Disclaimer: The data in the table above is illustrative and based on typical findings from docking studies of similar compounds reported in the literature. Actual values would be generated from a specific docking simulation.
Analysis of the Comparative Data
From our illustrative data, Erlotinib shows a stronger predicted binding affinity (-9.8 kcal/mol) compared to the this compound derivative (-8.5 kcal/mol). The lower the binding energy, the more stable the protein-ligand complex is predicted to be.
Both compounds are predicted to form a crucial hydrogen bond with the backbone of Met793 in the hinge region of the EGFR kinase domain, a hallmark interaction for many EGFR inhibitors. However, the specific pattern of other hydrogen bonds and hydrophobic interactions differs, which likely accounts for the difference in their predicted binding affinities.
Such a comparative analysis is invaluable for lead optimization. For instance, based on these hypothetical results, a medicinal chemist might explore modifications to the this compound scaffold to better engage with residues like Thr790 or to enhance hydrophobic packing within the active site, with the goal of improving its binding affinity to rival or exceed that of Erlotinib.
Logical Relationship of Docking and Drug Discovery
Caption: The logical progression from in silico molecular docking to the identification of a clinical candidate in drug discovery.
Conclusion and Future Directions
Computational docking is a cornerstone of modern structure-based drug design. As demonstrated, it provides a powerful framework for generating hypotheses about ligand-protein interactions and for prioritizing compounds for further experimental investigation. While in silico methods are predictive and require experimental validation, their integration into the drug discovery pipeline can significantly accelerate the identification of novel therapeutic agents.
The this compound scaffold continues to be a promising starting point for the development of inhibitors for a range of biological targets. The synergy between computational chemistry and traditional medicinal chemistry will undoubtedly continue to drive the discovery of new and more effective therapies based on this versatile chemical framework.
References
- 1. Buy this compound | 345642-86-6 [smolecule.com]
- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. biotechworldindia.in [biotechworldindia.in]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. benchchem.com [benchchem.com]
- 12. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Spectroscopic Journey: Distinguishing 5-Hydroxypyrimidine-2-carbonitrile from its Precursors
In the realm of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyrimidine derivatives hold a place of prominence due to their presence in the fundamental building blocks of life, DNA and RNA, and their wide-ranging pharmacological activities.[1] This guide provides an in-depth spectroscopic comparison of a key pyrimidine derivative, 5-Hydroxypyrimidine-2-carbonitrile, with its common precursors, malononitrile and urea. Understanding the distinct spectroscopic signatures of the product versus the starting materials is paramount for reaction monitoring, purity assessment, and structural confirmation—essential components of a robust and reproducible synthetic workflow.
This technical guide moves beyond a simple recitation of spectral data. Here, we delve into the causality behind the observed spectroscopic changes, providing a logical framework for researchers to confidently identify and characterize these molecules. By examining the transformation from simple precursors to a more complex heterocyclic system, we will highlight the power of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) in elucidating molecular structure.
The Synthetic Pathway: From Simple Building Blocks to a Complex Heterocycle
The synthesis of this compound from malononitrile and urea is a classic example of a condensation reaction, leading to the formation of the pyrimidine ring.[2] This transformation involves the formation of new carbon-nitrogen and carbon-carbon bonds, resulting in a molecule with significantly different electronic and structural properties compared to its precursors.
References
In Vivo Validation of 5-Hydroxypyrimidine-2-carbonitrile Scaffolds: A Comparative Guide to Anticancer and Anti-inflammatory Efficacy
This guide provides a comprehensive framework for the in vivo validation of novel compounds derived from the 5-Hydroxypyrimidine-2-carbonitrile scaffold. As researchers, scientists, and drug development professionals, our goal extends beyond synthesis to rigorous, reproducible, and translatable in vivo testing. This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating system of inquiry. We will explore two primary therapeutic avenues for this scaffold: anticancer and anti-inflammatory applications, comparing hypothetical lead candidates against established standards of care.
Part 1: The Scientific Rationale - Why the this compound Scaffold?
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. The this compound motif, in particular, offers a unique combination of hydrogen bonding capabilities and electronic properties that make its derivatives promising candidates for targeted therapies. The cyano group at the 2-position acts as a potent electron-withdrawing group, creating an electron-deficient pyrimidine ring that can facilitate strong interactions within the ATP-binding pockets of various kinases. This has led to the exploration of its derivatives as inhibitors of key signaling proteins implicated in cancer and inflammation.
For the purpose of this guide, we will consider two hypothetical lead compounds derived from this scaffold:
-
PC-1 (Pyrimidine-Cancer-1): A potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.
-
PI-1 (Pyrimidine-Inflammation-1): A selective inhibitor of Cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade.
We will detail the in vivo validation pathways for these compounds, comparing their efficacy to established drugs: Sorafenib (a multi-kinase inhibitor including VEGFR-2) for PC-1, and Celecoxib (a selective COX-2 inhibitor) for PI-1.
Part 2: Anticancer Activity Validation of PC-1
Mechanism of Action and the VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand VEGF, triggers a signaling cascade promoting endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients and oxygen.[1] By inhibiting VEGFR-2, PC-1 is hypothesized to suppress tumor growth by cutting off its blood supply.
Diagram: VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade and the inhibitory action of PC-1.
In Vivo Model: Human Colorectal Carcinoma (HCT-116) Xenograft in Athymic Nude Mice
The HCT-116 cell line is a well-established model for colorectal cancer and is known to express VEGFR-2.[2] Athymic nude mice, being immunodeficient, will not reject the human tumor cells, allowing for the study of tumor growth and response to therapy in a living system.[3][4]
Experimental Protocol: HCT-116 Xenograft Efficacy Study
Materials:
-
HCT-116 human colorectal carcinoma cell line
-
Athymic Nude Mice (BALB/c nu/nu), female, 6-8 weeks old
-
Matrigel® Basement Membrane Matrix
-
PC-1, Sorafenib, Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Implantation:
-
Harvest HCT-116 cells during their exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 2.5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^6 cells) into the right flank of each mouse.[5]
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume (mm³) = (length x width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle solution orally (p.o.) or intraperitoneally (i.p.) daily.
-
Group 2 (PC-1): Administer PC-1 at a predetermined dose (e.g., 25 mg/kg, p.o., daily). Dose determination should be based on prior maximum tolerated dose (MTD) studies.
-
Group 3 (Sorafenib): Administer Sorafenib at a clinically relevant dose (e.g., 30 mg/kg, p.o., daily) as a positive control.[2]
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volume and body weight every 2-3 days for the duration of the study (typically 21-28 days).
-
The primary endpoint is tumor growth inhibition (TGI). TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for angiogenesis markers like CD31).
-
Data Presentation and Comparison
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | p.o. | 1500 ± 150 | - | +2 |
| PC-1 | 25 | p.o. | 450 ± 75 | 70 | -3 |
| Sorafenib | 30 | p.o. | 600 ± 90 | 60 | -8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 3: Anti-inflammatory Activity Validation of PI-1
Mechanism of Action and the PI3K/Akt Signaling in Inflammation
While COX-2 is the primary target for many anti-inflammatory drugs, its downstream effects are often mediated through complex signaling networks, including the PI3K/Akt pathway. Pro-inflammatory stimuli can activate this pathway, leading to the transcription of inflammatory genes. By inhibiting COX-2, PI-1 is expected to reduce the production of prostaglandins, key mediators of inflammation, thereby alleviating inflammatory symptoms.
Diagram: PI3K/Akt Signaling in Inflammation
Caption: Role of PI3K/Akt pathway in inflammation and the inhibitory action of PI-1 on COX-2.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model of acute inflammation.[6] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified to assess the efficacy of anti-inflammatory compounds.[7]
Experimental Protocol: Carrageenan-Induced Paw Edema Study
Materials:
-
Wistar or Sprague-Dawley rats, male, 150-200g
-
Lambda-Carrageenan (1% w/v in sterile saline)
-
PI-1, Celecoxib, Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer for paw volume measurement
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats for at least one week before the experiment.
-
Randomize rats into treatment groups (n=6-8 per group).
-
-
Baseline Measurement:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).
-
-
Treatment Administration:
-
Administer the following treatments orally (p.o.) one hour before carrageenan injection:
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[6]
-
-
Paw Volume Measurement:
-
Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.
-
Edema Inhibition (%) = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume (Vt - V₀).
-
Data Presentation and Comparison
| Treatment Group | Dose (mg/kg) | % Edema Inhibition at 1h | % Edema Inhibition at 3h | % Edema Inhibition at 5h |
| Vehicle Control | - | - | - | - |
| PI-1 | 10 | 42.5 ± 3.5 | 75.2 ± 5.1 | 85.6 ± 4.8 |
| Celecoxib | 30 | 38.0 ± 4.2 | 58.4 ± 6.3 | 65.4 ± 5.9 |
Note: The data presented in this table is a hypothetical representation based on published literature for similar compounds and is for illustrative purposes only.[9]
Part 4: Pharmacokinetics and Toxicity - Essential Considerations
A crucial aspect of in vivo validation is understanding the pharmacokinetic (PK) profile and potential toxicity of the lead compound. While detailed protocols for these studies are beyond the scope of this guide, it is imperative to conduct them in parallel with efficacy studies.
Key Pharmacokinetic Parameters to Assess:
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the blood.
-
Time to Cmax (Tmax): The time at which Cmax is reached.
-
Half-life (t1/2): The time it takes for the drug concentration to reduce by half.
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.
Understanding these parameters is critical for designing effective dosing regimens and interpreting efficacy data. For instance, a compound with a short half-life may require more frequent administration.[10][11]
Preliminary Toxicity Assessment:
-
Maximum Tolerated Dose (MTD): The highest dose of a drug that does not cause unacceptable toxicity. This is determined in a dose-escalation study and is crucial for selecting doses for efficacy studies.
-
Clinical Observations: Monitor animals for any signs of toxicity, such as changes in behavior, weight loss, or ruffled fur.
-
Histopathology: At the end of the study, major organs should be collected for histopathological examination to identify any potential organ toxicity.
Conclusion
The in vivo validation of compounds derived from the this compound scaffold requires a systematic and scientifically rigorous approach. This guide provides a framework for evaluating both the anticancer and anti-inflammatory potential of such compounds, emphasizing the importance of appropriate animal models, detailed experimental protocols, and comparison with standard-of-care agents. By integrating efficacy studies with pharmacokinetic and toxicity assessments, researchers can build a comprehensive data package to support the further development of these promising therapeutic candidates.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. altogenlabs.com [altogenlabs.com]
- 5. pnas.org [pnas.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Evaluation of antitumor effects of VEGFR-2 inhibitor F16 in a colorectal xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 5-Hydroxypyrimidine-2-carbonitrile: A Comprehensive Guide for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of 5-Hydroxypyrimidine-2-carbonitrile (CAS RN: 345642-86-6). As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations. Adherence to these procedures is paramount for personnel safety, environmental protection, and regulatory compliance.
Understanding the Hazard Profile
This compound is a heterocyclic compound featuring both a pyrimidine ring and a nitrile group.[1] While comprehensive toxicological data for this specific molecule is not widely published, its constituent functional groups necessitate a cautious approach. The known hazard statements for this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Therefore, all waste containing this compound must be treated as hazardous.
The pyrimidine structure is present in many biologically significant molecules, but substituted pyrimidines can also exhibit toxic properties.[2] Nitrile-containing compounds can be toxic and may produce hydrogen cyanide gas under certain conditions, such as in the presence of strong acids.[3] Consequently, the disposal plan for this compound is designed to mitigate these potential risks through strict segregation and containment.
Immediate Pre-Disposal Requirements & Personal Protective Equipment (PPE)
Before beginning any work that will generate waste containing this compound, a designated and properly labeled hazardous waste collection area must be established within your laboratory. All personnel handling the compound and its associated waste must be trained on these procedures and be familiar with the institution's Chemical Hygiene Plan, as mandated by OSHA.[4][5]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and/or a face shield. | Protects against splashes of solutions or accidental aerosolization of solid powder. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact and irritation.[2] |
| Body Protection | A flame-retardant lab coat worn over full-length clothing. | Prevents contamination of personal clothing. |
All handling of this compound, including waste consolidation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][6] An emergency eyewash and safety shower must be readily accessible.[6]
Step-by-Step Waste Disposal Protocol
The cardinal rule for the disposal of this compound is that it must never be disposed of down the drain or in regular trash.[7][8] All waste streams must be collected for disposal by a licensed hazardous waste management company.[8]
Step 1: Waste Segregation at the Point of Generation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[9][10]
-
Solid Waste:
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated liquid hazardous waste container.
-
Crucially, do not mix this waste stream with other incompatible wastes. Specifically, keep it separate from strong acids (to prevent potential HCN evolution) and strong oxidizing agents.[6][10]
-
The container should be sealable and made of a compatible material (e.g., HDPE or glass, depending on the solvent).
-
Step 2: Container Management and Labeling
Proper container selection and labeling are mandated by regulatory agencies like the EPA and OSHA to ensure safety and proper handling.[13][14][15]
-
Container Requirements:
-
Labeling:
-
As soon as you begin accumulating waste, affix a hazardous waste label to the container.
-
The label must include:
-
Step 3: Storage of Hazardous Waste
Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][14]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[16]
-
Store the waste container in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[16]
-
Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition or direct sunlight.[6][7]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 1.
-
Containment: For a small spill of solid material, gently cover it with an absorbent material like sand or vermiculite to prevent it from becoming airborne.[7]
-
Collection: Carefully scoop the absorbed material into the designated solid hazardous waste container.[6]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department and your supervisor, in accordance with your laboratory's Chemical Hygiene Plan.[6]
Final Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Once your waste container is full or reaches the maximum accumulation time set by your institution (typically 6-12 months for academic labs), contact your EHS department to arrange for a pickup by a licensed hazardous waste disposal company.[8][16] They will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations, likely through high-temperature incineration.[8]
References
- 1. Buy this compound | 345642-86-6 [smolecule.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. p2infohouse.org [p2infohouse.org]
- 4. md.rcm.upr.edu [md.rcm.upr.edu]
- 5. osha.gov [osha.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. benchchem.com [benchchem.com]
- 9. usbioclean.com [usbioclean.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. danielshealth.com [danielshealth.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 16. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
